Product packaging for Men 10376 TFA(Cat. No.:)

Men 10376 TFA

Cat. No.: B8081559
M. Wt: 1195.2 g/mol
InChI Key: VVLJOWMNHFTRHU-UAZFYXPJSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Men 10376 TFA is a useful research compound. Its molecular formula is C59H69F3N12O12 and its molecular weight is 1195.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C59H69F3N12O12 B8081559 Men 10376 TFA

Properties

IUPAC Name

(3S)-3-amino-4-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2R)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-oxobutanoic acid;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C57H68N12O10.C2HF3O2/c1-31(2)50(69-56(78)48(26-35-30-63-43-16-8-5-13-39(35)43)67-53(75)45(23-32-18-20-36(70)21-19-32)65-52(74)40(59)27-49(71)72)57(79)68-47(25-34-29-62-42-15-7-4-12-38(34)42)55(77)66-46(24-33-28-61-41-14-6-3-11-37(33)41)54(76)64-44(51(60)73)17-9-10-22-58;3-2(4,5)1(6)7/h3-8,11-16,18-21,28-31,40,44-48,50,61-63,70H,9-10,17,22-27,58-59H2,1-2H3,(H2,60,73)(H,64,76)(H,65,74)(H,66,77)(H,67,75)(H,68,79)(H,69,78)(H,71,72);(H,6,7)/t40-,44-,45-,46+,47+,48+,50-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVLJOWMNHFTRHU-UAZFYXPJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CC=C(C=C7)O)NC(=O)C(CC(=O)O)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CC7=CC=C(C=C7)O)NC(=O)[C@H](CC(=O)O)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C59H69F3N12O12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1195.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Core Mechanism of Men 10376 TFA: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth overview of the mechanism of action of Men 10376 trifluoroacetate (TFA), a selective antagonist of the tachykinin neurokinin-2 (NK-2) receptor. This document is intended for researchers, scientists, and drug development professionals interested in the pharmacology of tachykinin receptor antagonists.

Introduction

Men 10376 TFA is a potent and selective competitive antagonist of the tachykinin NK-2 receptor, a G protein-coupled receptor (GPCR) predominantly expressed in the smooth muscle of the gastrointestinal, respiratory, and urinary tracts.[1][2] Its high affinity and selectivity for the NK-2 receptor over NK-1 and NK-3 receptors make it a valuable tool for investigating the physiological roles of the NK-2 receptor and a potential therapeutic agent for conditions characterized by smooth muscle hyperreactivity. Men 10376 is a peptide with the amino acid sequence H-Asp-Tyr-DTrp-Val-DTrp-DTrp-Lys-NH2.[3]

Mechanism of Action: Competitive Antagonism of the NK-2 Receptor

This compound exerts its pharmacological effects by competitively blocking the binding of the endogenous agonist, neurokinin A (NKA), to the NK-2 receptor. By occupying the receptor's binding site, this compound prevents NKA-induced downstream signaling, thereby inhibiting the physiological responses mediated by NK-2 receptor activation.

NK-2 Receptor Signaling Pathways

The NK-2 receptor is coupled to multiple G proteins, primarily Gq/G11 and Gs. Activation of the NK-2 receptor by an agonist like NKA initiates two main signaling cascades:

  • Gq/G11 Pathway: This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ and DAG together activate protein kinase C (PKC), leading to various cellular responses, most notably smooth muscle contraction.

  • Gs Pathway: Agonist binding can also activate Gs, which stimulates adenylyl cyclase to produce cyclic adenosine monophosphate (cAMP). However, in the context of NK-2 receptor signaling, the predominant effect is often reported as an inhibition of cAMP accumulation, suggesting a complex interplay between different G protein signaling pathways.

This compound, by blocking NKA binding, prevents the initiation of these signaling cascades, leading to the relaxation of smooth muscle and inhibition of other NK-2 receptor-mediated effects.

NK2_Signaling_Pathway NKA NKA Men10376 Men10376 NK2R NK2R Gq Gq Gs Gs PLC PLC AC AC PIP2 PIP2 ATP ATP IP3 IP3 DAG DAG cAMP cAMP Ca Ca PKC PKC Response Response

Quantitative Data

The affinity and potency of this compound have been characterized in various in vitro and in vivo studies. The following tables summarize the key quantitative data.

Parameter Value Species/Tissue Reference
Ki 4.4 µMRat small intestine NK-2 receptor[1][2][4][5][6]
Ki (NK-1) >10 µM-[1][6]
Ki (NK-3) >10 µM-[1][6]

Table 1: Binding Affinity of this compound

Parameter Value Tissue/Preparation Reference
pA2 (NK-2) 8.08Endothelium-deprived rabbit pulmonary artery[1][6]
pA2 (NK-1) 5.66Guinea-pig ileum[1][6]

Table 2: Antagonist Potency of Men 10376

Experimental Protocols

The following sections provide an overview of the methodologies typically employed to characterize the mechanism of action of NK-2 receptor antagonists like this compound.

Radioligand Binding Assay (for Ki determination)

This assay measures the affinity of a compound for a specific receptor by competing with a radiolabeled ligand.

Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Membrane Membrane Preparation (expressing NK-2 receptor) Incubate Incubate Membrane, Radioligand, and varying concentrations of Test Compound Membrane->Incubate Radioligand Radiolabeled Ligand (e.g., [³H]-NKA) Radioligand->Incubate TestCompound Test Compound (this compound) TestCompound->Incubate Filter Rapid Filtration to separate bound from free radioligand Incubate->Filter Count Quantify Radioactivity on filters (Scintillation Counting) Filter->Count Analyze Data Analysis (IC₅₀ determination and Ki calculation) Count->Analyze

Methodology:

  • Membrane Preparation: Homogenize tissues or cells expressing the NK-2 receptor to isolate cell membranes.

  • Incubation: Incubate the membrane preparation with a fixed concentration of a radiolabeled NK-2 receptor agonist (e.g., [³H]-NKA) and varying concentrations of this compound.

  • Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

  • Detection: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of this compound to determine the IC₅₀ value (the concentration that inhibits 50% of specific binding). The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay (for pA2 determination)

Functional assays measure the ability of an antagonist to inhibit the biological response induced by an agonist. The pA2 value is a measure of the antagonist's potency.

Functional_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Tissue Isolated Tissue Preparation (e.g., rabbit pulmonary artery) AgonistCRC Generate Agonist (NKA) Concentration-Response Curve (CRC) Tissue->AgonistCRC IncubateAntagonist Incubate with a fixed concentration of this compound AgonistCRC->IncubateAntagonist AgonistCRCAntagonist Generate Agonist CRC in the presence of the antagonist IncubateAntagonist->AgonistCRCAntagonist Repeat Repeat with multiple antagonist concentrations AgonistCRCAntagonist->Repeat SchildPlot Construct a Schild Plot (log(dose ratio - 1) vs. log[Antagonist]) Repeat->SchildPlot pA2 Determine pA2 (x-intercept of the Schild plot) SchildPlot->pA2

Methodology:

  • Tissue Preparation: Isolate a smooth muscle tissue known to express NK-2 receptors (e.g., rabbit pulmonary artery) and mount it in an organ bath.

  • Agonist Concentration-Response Curve (CRC): Generate a cumulative CRC to an NK-2 receptor agonist (e.g., NKA) to determine the baseline response.

  • Antagonist Incubation: Wash the tissue and incubate it with a known concentration of this compound for a defined period.

  • Second Agonist CRC: In the presence of the antagonist, generate a second agonist CRC. A competitive antagonist will cause a rightward shift in the CRC without affecting the maximum response.

  • Repeat: Repeat steps 3 and 4 with several different concentrations of this compound.

  • Schild Analysis: Calculate the dose ratio (the ratio of the EC₅₀ of the agonist in the presence and absence of the antagonist) for each antagonist concentration. A Schild plot of log(dose ratio - 1) versus the log of the molar concentration of the antagonist is then constructed. For a competitive antagonist, the x-intercept of the linear regression line gives the pA2 value.

In Vivo Models

In vivo studies are crucial to confirm the activity of the antagonist in a whole-animal system. An example is the inhibition of agonist-induced bladder motility in rats.

Methodology:

  • Animal Preparation: Anesthetize rats and catheterize the bladder to measure intravesical pressure.

  • Agonist Challenge: Administer an NK-2 receptor agonist to induce an increase in bladder motility (contractions).

  • Antagonist Administration: Administer this compound (e.g., intravenously) at various doses.

  • Measurement: Record the changes in bladder pressure and motility following antagonist administration to assess its inhibitory effect. Doses of 1 and 3 μmol/kg of Men 10376 have been shown to antagonize the increase in bladder motility produced by an NK-2 receptor agonist in rats.[1][6]

Conclusion

This compound is a well-characterized, selective, and competitive antagonist of the tachykinin NK-2 receptor. Its mechanism of action involves the direct blockade of NKA binding, leading to the inhibition of downstream Gq/G11 and Gs-mediated signaling pathways. This results in the attenuation of physiological responses such as smooth muscle contraction. The quantitative data and experimental protocols outlined in this guide provide a comprehensive understanding of the pharmacological profile of this compound, underscoring its utility as a research tool and a potential lead compound for the development of novel therapeutics.

References

Men 10376 TFA: A Technical Guide to its NK-2 Receptor Binding Affinity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the binding affinity of Men 10376 TFA for the tachykinin NK-2 receptor. Men 10376 is a selective antagonist for the NK-2 receptor, a G protein-coupled receptor involved in a variety of physiological processes, including smooth muscle contraction, inflammation, and pain transmission. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows.

Quantitative Binding Affinity Data

The binding affinity of this compound for the tachykinin NK-2 receptor has been determined through radioligand binding assays. The data highlights its selectivity for the NK-2 receptor over other tachykinin receptors, namely NK-1 and NK-3.

Parameter Value Receptor Tissue Source Reference
Ki 4.4 µMNK-2Rat small intestine[1][2]
Ki >10 µMNK-1Not Specified[1][2]
Ki >10 µMNK-3Not Specified[1][2]
pA2 8.08NK-2Endothelium-deprived rabbit pulmonary artery[1][2]
pA2 5.66NK-1Guinea-pig ileum[1][2]

Note: The Ki value represents the inhibition constant, with a lower value indicating a higher binding affinity. The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

Experimental Protocols

The determination of the binding affinity of this compound for the NK-2 receptor is typically achieved through competitive radioligand binding assays. While the specific details of the original experiments are not fully available, a representative protocol based on standard methodologies is outlined below.

Radioligand Binding Assay (Filtration Method)

This method quantifies the ability of an unlabeled compound (this compound) to compete with a radiolabeled ligand for binding to the NK-2 receptor.

1. Membrane Preparation:

  • Tissue rich in NK-2 receptors (e.g., rat small intestine, rabbit pulmonary artery) is homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.

  • The resulting supernatant is then centrifuged at a high speed to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in a suitable assay buffer.

  • Protein concentration of the membrane preparation is determined using a standard protein assay (e.g., Bradford or BCA assay).

2. Competitive Binding Assay:

  • The assay is typically performed in a 96-well plate format.

  • To each well, the following are added in a specific order:

    • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

    • A fixed concentration of a suitable radioligand for the NK-2 receptor (e.g., ³H-Neurokinin A).

    • Varying concentrations of the unlabeled competitor, this compound.

    • The prepared cell membrane suspension.

  • Non-specific binding is determined in the presence of a high concentration of an unlabeled NK-2 receptor agonist or antagonist.

  • The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow the binding to reach equilibrium.

3. Separation of Bound and Free Ligand:

  • The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution.

  • The filters are washed multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

4. Quantification and Data Analysis:

  • The radioactivity retained on the filters is measured using a scintillation counter.

  • The specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The data is then analyzed using non-linear regression to determine the IC50 value of this compound, which is the concentration that inhibits 50% of the specific binding of the radioligand.

  • The IC50 value is converted to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Visualizations

Tachykinin NK-2 Receptor Signaling Pathway

The tachykinin NK-2 receptor is a G protein-coupled receptor that primarily couples to Gq/11 and Gs proteins.[3] Upon activation by an agonist, it initiates a cascade of intracellular signaling events.

NK2_Signaling_Pathway Tachykinin NK-2 Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NK2R NK-2 Receptor Gq Gq/11 NK2R->Gq Activates Gs Gs NK2R->Gs Activates PLC Phospholipase C (PLC) Gq->PLC Activates AC Adenylate Cyclase (AC) Gs->AC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates cAMP cAMP Production AC->cAMP Generates Ca2 Ca²⁺ Release IP3->Ca2 Induces PKC Protein Kinase C (PKC) Activation DAG->PKC Activates Response Cellular Response (e.g., Smooth Muscle Contraction) Ca2->Response PKC->Response PKA Protein Kinase A (PKA) Activation cAMP->PKA Activates PKA->Response Agonist Tachykinin Agonist (e.g., Neurokinin A) Agonist->NK2R Binds & Activates Men10376 This compound (Antagonist) Men10376->NK2R Blocks

Caption: NK-2 receptor signaling cascade.

Experimental Workflow for NK-2 Receptor Binding Assay

The following diagram illustrates the typical workflow for a competitive radioligand binding assay to determine the binding affinity of a compound like this compound.

Binding_Assay_Workflow Experimental Workflow for NK-2 Receptor Binding Assay cluster_prep Preparation cluster_assay Assay cluster_separation Separation cluster_analysis Analysis Membrane_Prep 1. Membrane Preparation (from NK-2 expressing tissue) Reagent_Prep 2. Reagent Preparation (Radioligand, Competitor, Buffers) Incubation 3. Incubation (Membranes + Radioligand + Competitor) Reagent_Prep->Incubation Filtration 4. Rapid Filtration (Separates bound from free ligand) Incubation->Filtration Counting 5. Scintillation Counting (Quantifies bound radioactivity) Filtration->Counting Data_Analysis 6. Data Analysis (IC50 and Ki determination) Counting->Data_Analysis Logical_Relationship Logical Relationship of this compound and NK-2 Receptor Men10376 This compound NK2R NK-2 Receptor Men10376->NK2R Inhibits Binding Of Signaling Downstream Signaling (Gq/Gs pathway) NK2R->Signaling Initiates Agonist Endogenous Agonist (e.g., Neurokinin A) Agonist->NK2R Activates Effect Biological Effect (e.g., Smooth Muscle Contraction) Signaling->Effect Leads to

References

Men 10376 TFA: A Technical Guide to its Tachykinin Receptor Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the selectivity profile of Men 10376 TFA, a potent antagonist for tachykinin receptors. This document consolidates key quantitative data, details the experimental methodologies used for its characterization, and presents signaling pathways and experimental workflows through standardized diagrams.

Core Data Presentation: Receptor Binding and Functional Antagonism

The selectivity of this compound for the three main tachykinin receptor subtypes (NK1, NK2, and NK3) has been determined through various in vitro assays. The following tables summarize the key quantitative data, offering a clear comparison of its affinity and potency at each receptor.

Table 1: Radioligand Binding Affinity of this compound

Receptor SubtypeLigand/TissueParameterValueReference
NK1Rat Brain CortexKi>10 µM[1][2][3]
NK2Rat Small IntestineKi4.4 µM[1][2][3][4][5]
NK3Rat Brain CortexKi>10 µM[1][2][3]

Table 2: Functional Antagonist Potency of this compound

Receptor SubtypeTissue/Cell LineAssay TypeParameterValueReference
NK1Guinea-pig IleumIsolated Tissue ContractionpA25.66[1][2][3]
NK2Rabbit Pulmonary Artery (endothelium-deprived)Isolated Tissue ContractionpA28.08[1][2][3]
NK2Human NK2 Receptor transfected CHO cellsCalcium MobilizationIC5049 nM[6]
NK3---No effect[1][2][3]

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the data presentation.

Radioligand Binding Assays

These assays determine the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for NK1, NK2, and NK3 tachykinin receptors.

General Protocol Outline:

  • Membrane Preparation:

    • Tissues rich in the target receptor (e.g., rat brain cortex for NK1 and NK3, rat small intestine for NK2) are homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.

    • The supernatant is then centrifuged at a high speed to pellet the membranes.

    • The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).

  • Binding Reaction:

    • A constant concentration of a specific radioligand (e.g., [³H]-Substance P for NK1, [¹²⁵I]-Neurokinin A for NK2, [³H]-Senktide for NK3) is incubated with the membrane preparation.

    • Increasing concentrations of the unlabeled competitor, this compound, are added to the reaction mixture.

    • Non-specific binding is determined in the presence of a high concentration of a known, potent, and unlabeled ligand for the target receptor.

    • The reaction is incubated at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution.

    • The filters are washed rapidly with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification:

    • The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis:

    • The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding data.

    • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

In Vitro Functional Assays

These assays measure the ability of a compound to antagonize the biological response induced by a receptor agonist.

1. Isolated Tissue Contraction Assays

Objective: To determine the functional potency (pA2) of this compound as an antagonist at NK1 and NK2 receptors in isolated tissues.

Protocol for Guinea-Pig Ileum (NK1) and Rabbit Pulmonary Artery (NK2):

  • Tissue Preparation:

    • Segments of guinea-pig ileum or rings of rabbit pulmonary artery (with the endothelium removed for NK2 assays) are dissected and mounted in organ baths.[1][2][3]

    • The organ baths contain a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously aerated with a gas mixture (e.g., 95% O₂, 5% CO₂).

    • The tissues are connected to isometric force transducers to record changes in muscle tension.

    • Tissues are allowed to equilibrate under a resting tension for a specified period.

  • Cumulative Concentration-Response Curves:

    • A cumulative concentration-response curve to a selective agonist (e.g., [Sar⁹, Met(O₂)¹¹]-Substance P for NK1, [β-Ala⁸]-Neurokinin A (4-10) for NK2) is constructed.

    • The tissues are then washed and incubated with a specific concentration of this compound for a defined period.

    • A second cumulative concentration-response curve to the same agonist is then constructed in the presence of this compound.

    • This process is repeated with several different concentrations of this compound.

  • Data Analysis:

    • The Schild equation is used to determine the pA2 value. The dose ratios (the ratio of the agonist EC50 in the presence and absence of the antagonist) are calculated for each antagonist concentration.

    • A Schild plot is constructed by plotting the log (dose ratio - 1) against the negative logarithm of the molar concentration of the antagonist.

    • The pA2 is the intercept of the regression line with the x-axis.

2. Calcium Mobilization Assay

Objective: To determine the inhibitory effect (IC50) of this compound on NK2 receptor-mediated intracellular calcium mobilization.

Protocol for Human NK2 Receptor Transfected CHO Cells: [6]

  • Cell Culture:

    • Chinese Hamster Ovary (CHO) cells stably transfected with the human NK2 receptor are cultured in appropriate media and conditions.

  • Fluorescent Dye Loading:

    • Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a physiological buffer. The acetoxymethyl (AM) ester form of the dye allows it to cross the cell membrane.

    • Intracellular esterases cleave the AM group, trapping the fluorescent indicator inside the cells.

  • Measurement of Intracellular Calcium:

    • The dye-loaded cells are placed in a fluorometer or a fluorescence microscope imaging system.

    • A baseline fluorescence is recorded.

    • Cells are pre-incubated with varying concentrations of this compound.

    • A selective NK2 receptor agonist (e.g., Neurokinin A) is then added to stimulate the cells.

    • The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is recorded over time.

  • Data Analysis:

    • The peak fluorescence response is measured for each concentration of this compound.

    • The IC50 value, the concentration of this compound that causes a 50% inhibition of the agonist-induced calcium response, is determined by non-linear regression analysis.

Mandatory Visualizations

Tachykinin Receptor Signaling Pathway

The following diagram illustrates the signaling cascade initiated by the binding of endogenous tachykinins to their respective G-protein coupled receptors and the point of inhibition by this compound.

Tachykinin_Signaling cluster_ligands Endogenous Tachykinins cluster_receptors Tachykinin Receptors (GPCRs) cluster_signaling Intracellular Signaling Substance P Substance P NK1 NK1 Substance P->NK1 Neurokinin A Neurokinin A NK2 NK2 Neurokinin A->NK2 Neurokinin B Neurokinin B NK3 NK3 Neurokinin B->NK3 Gq Gq/11 NK1->Gq NK2->Gq NK3->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 produces DAG DAG PIP2->DAG produces Ca2 ↑ [Ca²⁺]i IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Response Cellular Response Ca2->Response PKC->Response This compound This compound This compound->NK2 Antagonist

Caption: Tachykinin receptor signaling and inhibition by this compound.

Experimental Workflow: Radioligand Binding Assay

The following diagram outlines the key steps in a typical radioligand binding assay to determine the affinity of this compound for a tachykinin receptor.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Receptor Membrane Preparation Incubation Incubation: Membranes + Radioligand + Competitor Membrane_Prep->Incubation Radioligand Radioligand ([³H]-Ligand) Radioligand->Incubation Competitor This compound (serial dilutions) Competitor->Incubation Filtration Rapid Filtration (Separates Bound from Free) Incubation->Filtration Washing Filter Washing Filtration->Washing Counting Scintillation Counting (Measures Bound Radioactivity) Washing->Counting IC50_Calc IC50 Determination (Non-linear Regression) Counting->IC50_Calc Ki_Calc Ki Calculation (Cheng-Prusoff Equation) IC50_Calc->Ki_Calc

Caption: Workflow for a competitive radioligand binding assay.

References

The Structure-Activity Relationship of Men 10376: A Deep Dive into a Selective Tachykinin NK-2 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Men 10376, a potent and selective antagonist of the tachykinin NK-2 receptor, represents a significant tool in the study of neurokinin-mediated physiological and pathological processes. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of Men 10376, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and the experimental workflows used to characterize it.

Core Structure and Pharmacological Profile

Men 10376 is a heptapeptide analog of the C-terminal fragment of Neurokinin A (NKA), with the sequence H-Asp-Tyr-D-Trp-Val-D-Trp-D-Trp-Lys-NH2. Its selectivity for the NK-2 receptor over NK-1 and NK-3 receptors is a key feature, making it a valuable pharmacological probe. The introduction of D-Tryptophan residues is a critical modification that confers antagonist properties and enhances metabolic stability.

Quantitative Structure-Activity Relationship Data

The following tables summarize the binding affinity and functional antagonist potency of Men 10376 and its key analogs at the tachykinin NK-2 receptor. This data provides a quantitative basis for understanding the structural determinants of its activity.

Table 1: Binding Affinity of Men 10376 and Analogs at Tachykinin Receptors

CompoundReceptorTissue/Cell LineKi (μM)
Men 10376NK-2Rat small intestine4.4[1][2]
Men 10376NK-1->10[1][2]
Men 10376NK-3->10[1][2]

Table 2: Functional Antagonist Potency of Men 10376 and Analogs at the NK-2 Receptor

CompoundPreparationAgonistpA2
Men 10376Endothelium-deprived rabbit pulmonary artery-8.08[1][2]
Men 10376Guinea-pig ileum (NK-1)-5.66[1][2]
N-terminal hexapeptide analogRabbit pulmonary artery-Maintained antagonist activity
N-terminal pentapeptide analogRabbit pulmonary artery-Maintained antagonist activity
N-terminal tetrapeptide analogRabbit pulmonary artery-Inactive[3]

Experimental Protocols

Understanding the experimental context is crucial for interpreting SAR data. Below are detailed methodologies for key assays used to characterize Men 10376 and its analogs.

Radioligand Binding Assay for NK-2 Receptor

This assay determines the affinity of a compound for the NK-2 receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Cell membranes prepared from tissues or cells expressing the NK-2 receptor (e.g., rat fundus, colon, bladder).

  • Radioligand: [125I][Lys5,Tyr(I2)7,MeLeu9,Nle10]neurokinin A-(4-10).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MnCl2, 0.1% BSA, and a protease inhibitor cocktail.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Test compounds (e.g., Men 10376 and its analogs) at various concentrations.

  • Non-specific binding control: A high concentration of an unlabeled NK-2 receptor ligand (e.g., Neurokinin A).

  • Glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI).

  • 96-well filter plates and a vacuum filtration manifold.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Incubation: In a 96-well plate, combine the cell membrane preparation, the radioligand at a concentration near its Kd, and either the test compound, buffer (for total binding), or the non-specific binding control. The final assay volume is typically 250 µL.

  • Equilibration: Incubate the plate at room temperature for a predetermined time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly terminate the incubation by filtering the contents of each well through the pre-soaked glass fiber filters using a vacuum manifold. This separates the receptor-bound radioligand from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Counting: After drying the filters, place them in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. The inhibition constant (Ki) of the test compound is then determined by non-linear regression analysis of the competition binding data using the Cheng-Prusoff equation.

Calcium Flux Functional Assay

This assay measures the ability of an antagonist to inhibit the increase in intracellular calcium concentration induced by an NK-2 receptor agonist.

Materials:

  • A cell line stably expressing the human NK-2 receptor (e.g., CHO-K1 or HEK293 cells).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or a similar physiological buffer containing calcium and magnesium.

  • NK-2 receptor agonist (e.g., Neurokinin A).

  • Test compounds (e.g., Men 10376 and its analogs) at various concentrations.

  • A fluorescence plate reader or a flow cytometer capable of measuring intracellular calcium.

Procedure:

  • Cell Plating: Seed the NK-2 receptor-expressing cells into 96-well or 384-well black-walled, clear-bottom plates and allow them to adhere overnight.

  • Dye Loading: Wash the cells with assay buffer and then incubate them with the calcium-sensitive dye in the dark at 37°C for a specified time (e.g., 30-60 minutes).

  • Compound Incubation: After washing to remove excess dye, add the test compounds (antagonists) at various concentrations to the cells and incubate for a short period.

  • Agonist Stimulation and Measurement: Place the plate in the fluorescence reader. Establish a baseline fluorescence reading and then add the NK-2 receptor agonist to all wells. Immediately begin recording the fluorescence intensity over time.

  • Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium. The antagonist effect is quantified by the reduction in the agonist-induced calcium signal. The IC50 value for the antagonist is determined by plotting the inhibition of the calcium response against the antagonist concentration. The pA2 value, a measure of antagonist potency, can be calculated from the IC50 values obtained at different agonist concentrations using a Schild plot analysis.

Visualizing the Core Concepts

Diagrams are essential for conceptualizing the complex biological and experimental systems involved in SAR studies.

G Experimental Workflow for a Radioligand Binding Assay cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation cluster_detection Detection & Analysis Membrane_Prep Cell Membrane Preparation Incubation Incubate Membranes, Radioligand, and Test Compound Membrane_Prep->Incubation Radioligand_Prep Radioligand Preparation Radioligand_Prep->Incubation Compound_Prep Test Compound Dilution Compound_Prep->Incubation Filtration Vacuum Filtration on Glass Fiber Filters Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Data Analysis (Ki Determination) Counting->Analysis

Workflow for a Radioligand Binding Assay

G Structure-Activity Relationship of Men 10376 cluster_nterm N-Terminal Modifications cluster_d_amino D-Amino Acid Substitutions cluster_cterm C-Terminal Modifications Core Men 10376 Core Structure (Heptapeptide) Full Full Length (7 aa) Potent Antagonist Core->Full DTrp D-Trp at positions 6, 8, 9 Confers Antagonist Activity Increases Stability Core->DTrp Amide C-Terminal Amide Important for Activity Core->Amide Hexa Hexapeptide Maintains Activity Full->Hexa Truncation Penta Pentapeptide Maintains Activity Hexa->Penta Truncation Tetra Tetrapeptide Inactive Penta->Tetra Truncation G Tachykinin NK-2 Receptor Signaling Pathway NKA Neurokinin A (Agonist) NK2R NK-2 Receptor (GPCR) NKA->NK2R Activates Men10376 Men 10376 (Antagonist) Men10376->NK2R Blocks Gq11 Gq/11 NK2R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca2+ IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Response Cellular Response (e.g., Smooth Muscle Contraction) Ca->Response PKC->Response

References

Pharmacological Profile of Men 10376 TFA: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Men 10376 TFA is a potent and selective peptide antagonist of the tachykinin NK-2 receptor. Tachykinin receptors, including NK-1, NK-2, and NK-3 subtypes, are G-protein coupled receptors (GPCRs) that mediate the biological effects of tachykinin neuropeptides, such as Substance P (SP) and Neurokinin A (NKA). NK-2 receptors are predominantly expressed in the smooth muscle of the respiratory, gastrointestinal, and genitourinary tracts. Their activation by endogenous ligands like NKA leads to smooth muscle contraction, vasodilation, and modulation of inflammatory responses. Consequently, NK-2 receptor antagonists like Men 10376 have been investigated for their therapeutic potential in various conditions, including asthma, irritable bowel syndrome (IBS), and overactive bladder.[1][2] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its binding affinity, in vitro and in vivo functional activity, and the experimental protocols used for its characterization.

Quantitative Pharmacological Data

The pharmacological activity of this compound has been quantified through various in vitro and in vivo assays. The following tables summarize the key quantitative data, providing a clear comparison of its binding affinity and functional antagonism at tachykinin receptors.

Table 1: Radioligand Binding Affinity of Men 10376

ReceptorPreparationRadioligandMen 10376 Ki (μM)Reference
NK-2Rat small intestine membranesNot Specified4.4[3][4][5]
NK-1Not SpecifiedNot Specified>10[3][4][5]
NK-3Not SpecifiedNot Specified>10[3][4][5]

Table 2: Functional Antagonist Activity of Men 10376

ReceptorTissue PreparationAgonistMen 10376 pA2Reference
NK-2Endothelium-deprived rabbit pulmonary arteryNot Specified8.08[3][4][5]
NK-1Guinea-pig ileumNot Specified5.66[3][4][5]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the characterization of this compound.

Radioligand Binding Assay for NK-2 Receptor

This protocol outlines a general method for determining the binding affinity of a test compound like Men 10376 for the tachykinin NK-2 receptor using a competition binding assay.

a. Membrane Preparation:

  • Tissues rich in NK-2 receptors (e.g., rat small intestine, rabbit pulmonary artery, or cells transfected with the human NK-2 receptor) are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • The homogenate is centrifuged at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.

  • The resulting supernatant is then centrifuged at a high speed (e.g., 50,000 x g for 30 minutes at 4°C) to pellet the membranes.

  • The membrane pellet is washed by resuspension in fresh buffer and re-centrifugation.

  • The final pellet is resuspended in a suitable buffer, and the protein concentration is determined using a standard method (e.g., Bradford assay). Membranes are stored at -80°C until use.

b. Binding Assay:

  • The binding assay is performed in a total volume of 250 µL in 96-well plates.

  • To each well, the following are added in order:

    • 50 µL of assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 3 mM MnCl₂, 0.02% BSA, and protease inhibitors).

    • 50 µL of the radioligand (e.g., [¹²⁵I]-Neurokinin A) at a concentration close to its Kd.

    • 50 µL of various concentrations of the competing ligand (this compound) or vehicle for total binding.

    • 100 µL of the membrane preparation (containing 10-20 µg of protein).

  • Non-specific binding is determined in the presence of a high concentration of an unlabeled NK-2 receptor agonist (e.g., 1 µM Neurokinin A).

  • The plate is incubated for 60-120 minutes at room temperature with gentle agitation.

  • The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in a solution like 0.5% polyethyleneimine to reduce non-specific binding.

  • The filters are washed rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • The radioactivity retained on the filters is measured using a gamma counter.

c. Data Analysis:

  • The specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data.

  • The Ki (inhibition constant) is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Functional Assay: Isolated Tissue Bath

This protocol describes the methodology to assess the antagonist activity of this compound on smooth muscle contractions in isolated tissues.

a. Tissue Preparation:

  • Tissues such as the rabbit pulmonary artery or guinea-pig ileum are dissected and placed in cold, oxygenated Krebs-Henseleit solution.

  • Smooth muscle strips of appropriate dimensions are prepared and mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and continuously bubbled with 95% O₂ / 5% CO₂.

  • The tissues are allowed to equilibrate under a resting tension (e.g., 1-2 g) for at least 60 minutes, with regular washing.

b. Experimental Procedure:

  • After equilibration, the tissues are contracted with a submaximal concentration of an appropriate agonist (e.g., an NK-2 agonist for rabbit pulmonary artery, or an NK-1 agonist for guinea-pig ileum).

  • Once a stable contractile response is achieved, cumulative concentration-response curves to the agonist are generated.

  • To determine the antagonist effect, the tissues are pre-incubated with various concentrations of this compound for a specific period (e.g., 30-60 minutes) before generating a second cumulative concentration-response curve to the agonist.

  • Isometric contractions are recorded using a force-displacement transducer connected to a data acquisition system.

c. Data Analysis:

  • The magnitude of the contraction is expressed as a percentage of the maximal response to the agonist in the absence of the antagonist.

  • The EC₅₀ values (the concentration of the agonist that produces 50% of the maximal response) are determined from the concentration-response curves in the absence and presence of the antagonist.

  • The dose ratio (DR) is calculated by dividing the EC₅₀ of the agonist in the presence of the antagonist by the EC₅₀ in its absence.

  • A Schild plot is constructed by plotting log(DR-1) against the negative logarithm of the molar concentration of the antagonist. A linear regression with a slope not significantly different from unity is indicative of competitive antagonism.

  • The pA₂ value, which represents the negative logarithm of the molar concentration of the antagonist that produces a dose ratio of 2, is determined from the Schild plot.

In Vivo Functional Assay: Rat Bladder Contraction Model

This protocol details an in vivo method to evaluate the ability of this compound to antagonize NK-2 receptor-mediated bladder contractions in anesthetized rats.[6]

a. Animal Preparation:

  • Male Wistar rats are anesthetized (e.g., with urethane).

  • A catheter is inserted into the jugular vein for intravenous administration of compounds.

  • A catheter is inserted into the bladder via the urethra to measure intravesical pressure. The bladder is filled with a small volume of saline.

  • Arterial blood pressure may also be monitored via a catheter in the carotid artery.

b. Experimental Procedure:

  • After a stabilization period, a baseline of bladder pressure is recorded.

  • An NK-2 receptor agonist (e.g., [β-Ala⁸]-neurokinin A(4-10)) is administered intravenously to induce bladder contractions. The dose is chosen to produce a submaximal response.

  • After the response to the agonist has returned to baseline, this compound is administered intravenously at various doses (e.g., 1 and 3 µmol/kg).[3]

  • Following a set pre-treatment time (e.g., 5-10 minutes), the NK-2 agonist is administered again, and the resulting bladder contraction is recorded.

  • To assess selectivity, the effect of this compound on bladder contractions induced by an NK-1 receptor agonist (e.g., [Sar⁹]-substance P sulfone) can also be evaluated.[6]

c. Data Analysis:

  • The increase in intravesical pressure (bladder contraction) is quantified.

  • The inhibitory effect of this compound is expressed as the percentage reduction in the agonist-induced bladder contraction compared to the pre-treatment response.

  • Dose-response curves for the antagonist effect can be constructed to determine the dose required for a certain level of inhibition (e.g., ID₅₀).

Signaling Pathways and Visualizations

The tachykinin NK-2 receptor is a class A G-protein coupled receptor. Upon binding of its endogenous agonist, Neurokinin A (NKA), the receptor undergoes a conformational change, leading to the activation of heterotrimeric G-proteins, primarily Gq/11 and Gs. This compound, as a competitive antagonist, binds to the NK-2 receptor at the same site as NKA, thereby preventing agonist-induced receptor activation and downstream signaling.

Tachykinin NK-2 Receptor Signaling Pathway

NK2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space NKA Neurokinin A (NKA) NK2R NK-2 Receptor NKA->NK2R Binds & Activates Men10376 This compound Men10376->NK2R Binds & Blocks Gq11 Gq/11 NK2R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ [Ca²⁺]i IP3->Ca2 Releases from ER PKC Protein Kinase C (PKC) DAG->PKC Activates Response Cellular Response (e.g., Smooth Muscle Contraction) Ca2->Response PKC->Response

Caption: Tachykinin NK-2 receptor signaling cascade and the inhibitory action of this compound.

Experimental Workflow for In Vitro Antagonist Characterization

InVitro_Workflow Start Start TissuePrep Isolated Tissue Preparation (e.g., Rabbit Pulmonary Artery) Start->TissuePrep Mounting Mount in Organ Bath & Equilibrate TissuePrep->Mounting CRC1 Generate Cumulative Concentration-Response Curve to NK-2 Agonist (Control) Mounting->CRC1 Incubation Incubate with this compound (Various Concentrations) CRC1->Incubation CRC2 Generate Cumulative Concentration-Response Curve to NK-2 Agonist (in presence of Antagonist) Incubation->CRC2 Analysis Data Analysis: - Calculate EC₅₀ values - Determine Dose Ratios - Construct Schild Plot - Calculate pA₂ value CRC2->Analysis End End Analysis->End

Caption: Workflow for determining the in vitro antagonist profile of this compound.

Conclusion

This compound is a well-characterized, potent, and selective antagonist of the tachykinin NK-2 receptor. The quantitative data from radioligand binding and functional assays consistently demonstrate its high affinity and selectivity for the NK-2 receptor over other tachykinin receptor subtypes. The detailed experimental protocols provided herein offer a guide for the continued investigation and characterization of this and similar compounds. The elucidation of its mechanism of action through the inhibition of the NK-2 receptor signaling pathway provides a strong rationale for its potential therapeutic applications in disorders characterized by smooth muscle hyperreactivity and neurogenic inflammation. This technical guide serves as a valuable resource for researchers and professionals in the field of pharmacology and drug development.

References

In Vivo Effects of Men 10376 TFA on Smooth Muscle: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Men 10376 TFA is a potent and selective non-peptide antagonist of the tachykinin NK-2 receptor. Tachykinins, such as neurokinin A (NKA), are a family of neuropeptides that play a significant role in the pathophysiology of various smooth muscle-related disorders. By selectively blocking the NK-2 receptor, this compound offers a targeted approach to modulate smooth muscle activity. This technical guide provides a comprehensive overview of the in vivo effects of this compound on smooth muscle, including its mechanism of action, quantitative pharmacological data, and detailed experimental protocols.

Mechanism of Action: Tachykinin NK-2 Receptor Antagonism

This compound exerts its effects by competitively binding to and blocking the tachykinin NK-2 receptor, which is predominantly expressed on smooth muscle cells in various organs, including the respiratory, gastrointestinal, and urinary tracts. The binding of endogenous agonists like neurokinin A (NKA) to the NK-2 receptor typically initiates a signaling cascade that leads to smooth muscle contraction. This compound prevents this by occupying the receptor binding site, thereby inhibiting the physiological response to NKA.

The tachykinin NK-2 receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq alpha subunit. Upon activation by an agonist, the Gq protein activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. The resulting increase in intracellular Ca2+ concentration leads to the activation of calmodulin and subsequently myosin light chain kinase (MLCK), which phosphorylates myosin light chains, causing smooth muscle contraction. DAG, in conjunction with Ca2+, activates protein kinase C (PKC), which can further contribute to the contractile response.[1]

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for this compound and other relevant NK-2 receptor antagonists.

Table 1: In Vitro Receptor Binding and Functional Antagonism of this compound

ParameterSpeciesTissue/Cell LineValueReference
KiRatSmall Intestine NK-2 Receptor4.4 µM[2]
pA2Guinea PigIleum (NK-1 Receptor)5.66[2]
pA2RabbitEndothelium-deprived Pulmonary Artery (NK-2 Receptor)8.08[2]

Table 2: In Vivo Antagonistic Activity of this compound

Animal ModelAgonistMeasured EffectDose of this compoundResult
RatNK-2 Receptor AgonistIncreased Bladder Motility1 and 3 µmol/kgAntagonism of agonist-induced effect

Experimental Protocols

Detailed methodologies for key in vivo experiments are provided below. These protocols are based on established procedures for evaluating the effects of NK-2 receptor antagonists on smooth muscle function.

Protocol 1: In Vivo Antagonism of Neurokinin A-Induced Bronchoconstriction in Guinea Pigs

Objective: To assess the ability of this compound to inhibit bronchoconstriction induced by an NK-2 receptor agonist in an in vivo model.

Animal Model: Male Dunkin-Hartley guinea pigs (300-400 g).

Materials:

  • This compound

  • Neurokinin A (NKA) or a selective NK-2 agonist

  • Urethane (anesthetic)

  • Saline (vehicle)

  • Tracheal cannula

  • Jugular vein cannula

  • Pressure transducer and recording system

Procedure:

  • Anesthetize the guinea pig with urethane (1.5 g/kg, intraperitoneally).

  • Perform a tracheotomy and insert a cannula into the trachea. Connect the cannula to a small animal ventilator.

  • Cannulate the jugular vein for intravenous administration of compounds.

  • Monitor intratracheal pressure as an index of bronchoconstriction using a pressure transducer connected to a recording system.

  • Administer a baseline challenge of NKA (e.g., 0.5-1 nmol/kg, i.v.) to establish a consistent bronchoconstrictor response.

  • Administer this compound (e.g., 0.1-3 µmol/kg) or vehicle intravenously.

  • After a predetermined pretreatment time (e.g., 15 minutes), re-challenge the animal with the same dose of NKA.

  • Record the peak increase in intratracheal pressure and calculate the percentage inhibition of the NKA-induced bronchoconstriction by this compound.

  • A full dose-response curve can be generated by testing multiple doses of this compound.

Protocol 2: In Vivo Antagonism of Neurokinin A-Induced Bladder Contraction in Rats

Objective: To evaluate the efficacy of this compound in blocking NK-2 receptor-mediated bladder smooth muscle contraction in vivo.

Animal Model: Female Wistar rats (200-250 g).

Materials:

  • This compound

  • Neurokinin A (NKA) or a selective NK-2 agonist

  • Urethane (anesthetic)

  • Saline (vehicle)

  • Bladder catheter

  • Jugular vein cannula

  • Pressure transducer and recording system

Procedure:

  • Anesthetize the rat with urethane (1.2 g/kg, subcutaneously).

  • Cannulate the jugular vein for intravenous drug administration.

  • Insert a catheter into the urinary bladder via the urethra and empty the bladder.

  • Connect the bladder catheter to a pressure transducer and a syringe pump for continuous infusion of saline (e.g., 0.1 ml/min) to induce rhythmic bladder contractions (micturition reflexes).

  • Record the intravesical pressure continuously.

  • Once stable rhythmic bladder contractions are established, administer a bolus dose of NKA (e.g., 1-3 nmol/kg, i.v.) to induce a transient increase in bladder contraction.

  • Administer this compound (e.g., 1-3 µmol/kg) or vehicle intravenously.

  • After a set pretreatment time (e.g., 10-15 minutes), administer the same dose of NKA again.

  • Measure the amplitude of the NKA-induced bladder contraction and calculate the percentage inhibition produced by this compound.

Visualizations

Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NKA Neurokinin A (NKA) NK2R Tachykinin NK-2 Receptor NKA->NK2R Agonist Binding Gq Gq Protein NK2R->Gq Activation Men10376 This compound Men10376->NK2R Antagonism PLC Phospholipase C (PLC) Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binding to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activation Ca_cyto Increased Intracellular Ca2+ SR->Ca_cyto Ca2+ Release Ca_SR Ca2+ Contraction Smooth Muscle Contraction Ca_cyto->Contraction PKC->Contraction G cluster_prep Animal Preparation cluster_exp Experimental Procedure cluster_analysis Data Analysis Anesthesia Anesthetize Animal (e.g., Urethane) Cannulation Surgical Cannulation (Trachea/Bladder, Jugular Vein) Anesthesia->Cannulation Instrumentation Connect to Transducer and Recording System Cannulation->Instrumentation Baseline Establish Baseline (e.g., NKA Challenge) Instrumentation->Baseline Treatment Administer this compound or Vehicle (i.v.) Baseline->Treatment Challenge Re-challenge with NKA Treatment->Challenge Measurement Measure Physiological Response (Bronchoconstriction/Bladder Pressure) Challenge->Measurement Calculation Calculate % Inhibition Measurement->Calculation DoseResponse Generate Dose-Response Curve Calculation->DoseResponse

References

The Tachykinin NK-2 Receptor: A Pivotal Mediator in Inflammatory Diseases

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The tachykinin neurokinin-2 (NK-2) receptor, a member of the G-protein coupled receptor (GPCR) superfamily, has emerged as a critical player in the pathophysiology of a spectrum of inflammatory diseases. Primarily activated by its endogenous ligand, Neurokinin A (NKA), the NK-2 receptor is implicated in a cascade of events that drive inflammatory responses in various tissues, including the gastrointestinal and respiratory tracts. This technical guide provides a comprehensive overview of the role of NK-2 receptors in inflammatory diseases, detailing its signaling pathways, summarizing key quantitative data, and outlining experimental protocols for its investigation. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals actively engaged in the study of inflammation and the development of novel therapeutics.

NK-2 Receptor Signaling Pathways

The activation of the NK-2 receptor by NKA initiates a well-defined signaling cascade that culminates in pro-inflammatory responses. As a Gq-protein coupled receptor, its activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[1][2] IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[1] This surge in intracellular calcium and activation of PKC can subsequently lead to the activation of downstream transcription factors, such as nuclear factor-kappa B (NF-κB), a master regulator of inflammatory gene expression.[3][4] The culmination of this signaling is the transcription and release of pro-inflammatory mediators, including cytokines and chemokines, which orchestrate the inflammatory response.[1]

NK2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NKA Neurokinin A (NKA) NK2R NK-2 Receptor NKA->NK2R Binds Gq Gq Protein NK2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Ca²⁺ Release IP3->Ca2+ Induces PKC Protein Kinase C (PKC) DAG->PKC Activates NFkB NF-κB Activation Ca2+->NFkB PKC->NFkB Inflammation Pro-inflammatory Gene Expression NFkB->Inflammation Promotes

Caption: NK-2 Receptor Signaling Cascade.

Quantitative Data on NK-2 Receptor Interactions

The following tables summarize key quantitative data related to the binding affinity of the endogenous ligand Neurokinin A (NKA) and the potency of various NK-2 receptor antagonists. This data is crucial for understanding the pharmacology of the NK-2 receptor and for the development of targeted therapies.

Table 1: Binding Affinity of Neurokinin A (NKA) for the NK-2 Receptor

LigandReceptor SourceAssay TypeKd (nM)Reference(s)
125I-NKAHuman recombinant NK-2 (CHO cells)Saturation Binding3.4[5][6]

Table 2: In Vitro Potency of NK-2 Receptor Agonists and Antagonists

CompoundActionPreparationAssaypKB / pA2 / pIC50Ki (nM)EC50 (nM)IC50 (nM)Reference(s)
Neurokinin A (NKA)AgonistHuman colonic circular smooth muscleContraction4.9[7]
[βAla8]NKA(4-10)AgonistHuman colonic circular smooth muscleContraction5.0[7]
Nepadutant (MEN 11420)AntagonistHuman NK-2 Receptor (CHO cells)Radioligand Binding ([125I]-NKA displacement)2.5 ± 0.7[8][9][10]
Nepadutant (MEN 11420)AntagonistHuman NK-2 Receptor (CHO cells)Radioligand Binding ([3H]-SR 48968 displacement)2.6 ± 0.4[8][9][10]
Nepadutant (MEN 11420)AntagonistRabbit isolated pulmonary arteryContraction8.6 ± 0.07[8][9][10]
Nepadutant (MEN 11420)AntagonistRat urinary bladderContraction9.0 ± 0.04[8][9][10]
SR 48968 (Saredutant)AntagonistHuman colonic circular smooth muscleContraction8.2 (apparent pKB)[7]
MEN-14933AntagonistNK-2 Receptor16

Table 3: Upregulation of Tachykinin Receptors in Inflammatory Bowel Disease

GeneConditionFold Change vs. ControlReference(s)
TACR2 (NK-2R)DSS-induced colitis (mice)Upregulated[11]
TACR1 (NK-1R)DSS-induced colitis (mice)Upregulated[11]
TACR3 (NK-3R)DSS-induced colitis (mice)Upregulated[11]

Experimental Protocols

Detailed methodologies are essential for the accurate investigation of the NK-2 receptor's role in inflammatory diseases. The following sections provide step-by-step protocols for key experiments.

Protocol 1: Whole-Cell Radioligand Binding Assay for NK-2 Receptor

This protocol is adapted from a general whole-cell radioligand binding assay and can be optimized for NK-2 receptor studies using a radiolabeled ligand such as [3H]-Neurokinin A or [125I]-NKA.[6][12][13][14]

Materials:

  • Cells expressing the NK-2 receptor (e.g., CHO-K1 cells stably transfected with the human NK-2 receptor).

  • Radiolabeled NK-2 receptor ligand (e.g., [3H]-Neurokinin A or [125I]-NKA).

  • Unlabeled Neurokinin A (for determining non-specific binding).

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

  • Wash buffer (ice-cold binding buffer).

  • Scintillation fluid.

  • Poly-D-lysine coated 12-well plates.

  • Liquid scintillation counter.

Procedure:

  • Cell Seeding: Seed NK-2 receptor-expressing cells into poly-D-lysine coated 12-well plates at a density that allows for ~70% confluency on the day of the experiment.[12]

  • Cell Preparation: On the day of the assay, aspirate the culture medium and wash the cells twice with 1 mL of PBS.[12]

  • Binding Reaction:

    • Total Binding: Add increasing concentrations of the radiolabeled ligand in binding buffer to the wells.

    • Non-specific Binding: In a parallel set of wells, add the same concentrations of radiolabeled ligand along with a high concentration of unlabeled Neurokinin A (e.g., 1 µM) to saturate the receptors.[6]

  • Incubation: Incubate the plates at room temperature for a predetermined time to reach equilibrium (e.g., 60-120 minutes), as determined by association and dissociation kinetic experiments.

  • Termination of Binding: Aspirate the binding solution and rapidly wash the cells three times with ice-cold wash buffer to remove unbound radioligand.

  • Cell Lysis and Scintillation Counting:

    • Add 1 mL of 0.1 M NaOH to each well to lyse the cells and solubilize the bound radioligand.

    • Transfer the lysate to scintillation vials.

    • Add scintillation fluid and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot specific binding versus the concentration of the radiolabeled ligand.

    • Determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax) by non-linear regression analysis of the saturation curve.

Protocol 2: Induction of Colitis in Mice using Dextran Sulfate Sodium (DSS)

This is a widely used and reproducible model of inflammatory bowel disease.

Materials:

  • Dextran Sulfate Sodium (DSS; molecular weight 36,000-50,000 Da).

  • Drinking water.

  • Experimental mice (e.g., C57BL/6).

Procedure:

  • Prepare a 2-5% (w/v) solution of DSS in autoclaved drinking water. The concentration can be adjusted to modulate the severity of colitis.

  • Provide the DSS solution to the mice as their sole source of drinking water for 5-7 consecutive days.

  • Monitor the mice daily for clinical signs of colitis, including weight loss, stool consistency, and the presence of blood in the stool.

  • At the end of the treatment period, euthanize the mice and collect the colon for further analysis (e.g., measurement of colon length, histological analysis, and myeloperoxidase activity assay).

Protocol 3: Measurement of Myeloperoxidase (MPO) Activity

MPO is an enzyme abundant in neutrophils, and its activity in tissues is a reliable marker of neutrophil infiltration and inflammation.[6][8]

Materials:

  • Colon tissue homogenate.

  • Potassium phosphate buffer (50 mM, pH 6.0).

  • Hexadecyltrimethylammonium bromide (HTAB).

  • O-dianisidine dihydrochloride.

  • Hydrogen peroxide (H₂O₂).

  • Spectrophotometer.

Procedure:

  • Tissue Homogenization: Homogenize a weighed portion of the colon tissue in ice-cold potassium phosphate buffer containing 0.5% HTAB.[6]

  • Sample Preparation: Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C and collect the supernatant.

  • Assay Reaction:

    • In a 96-well plate, add the supernatant to a reaction mixture containing potassium phosphate buffer, o-dianisidine dihydrochloride, and H₂O₂.

  • Spectrophotometric Measurement: Immediately measure the change in absorbance at 450-460 nm over time using a spectrophotometer.[6]

  • Calculation: Calculate MPO activity based on the rate of change in absorbance and express it as units per gram of tissue.

Protocol 4: Quantification of Inflammatory Cytokines by ELISA

This protocol allows for the measurement of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in tissue homogenates.

Materials:

  • Colon tissue homogenate.

  • Commercially available ELISA kits for the specific cytokines of interest (e.g., mouse TNF-α, IL-1β, IL-6).

  • Microplate reader.

Procedure:

  • Sample Preparation: Prepare the colon tissue homogenate as described in the MPO activity assay protocol.

  • ELISA Procedure: Follow the manufacturer's instructions provided with the ELISA kit. This typically involves:

    • Coating a 96-well plate with a capture antibody specific for the cytokine.

    • Adding the tissue homogenate samples and standards to the wells.

    • Incubating to allow the cytokine to bind to the capture antibody.

    • Washing the plate to remove unbound substances.

    • Adding a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

    • Adding a substrate that is converted by the enzyme to produce a colored product.

    • Stopping the reaction and measuring the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using the absorbance values of the known concentrations of the cytokine standards.

    • Determine the concentration of the cytokine in the samples by interpolating their absorbance values on the standard curve.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of a novel NK-2 receptor antagonist in a mouse model of DSS-induced colitis.

Experimental_Workflow cluster_setup Experimental Setup cluster_induction_treatment Induction & Treatment cluster_endpoint Endpoint Analysis cluster_analysis Data Analysis & Conclusion Start Start Animal_Acclimation Animal Acclimation (e.g., C57BL/6 mice) Start->Animal_Acclimation Group_Allocation Group Allocation (n=8-10/group) - Control - DSS - DSS + Vehicle - DSS + Antagonist Animal_Acclimation->Group_Allocation DSS_Induction DSS-induced Colitis (2-5% in drinking water for 7 days) Group_Allocation->DSS_Induction Treatment Daily Treatment (Vehicle or NK-2 Antagonist) DSS_Induction->Treatment Monitoring Daily Monitoring - Body Weight - Stool Consistency - Fecal Blood Treatment->Monitoring Sacrifice Euthanasia & Tissue Collection (Day 7) Monitoring->Sacrifice End of Study Macroscopic Macroscopic Evaluation - Colon Length Sacrifice->Macroscopic Histology Histological Analysis (H&E Staining) Sacrifice->Histology Biochemical Biochemical Assays - MPO Activity - Cytokine ELISA (TNF-α, IL-1β, IL-6) Sacrifice->Biochemical Molecular Molecular Analysis - qPCR for TACR2 expression Sacrifice->Molecular Data_Analysis Statistical Analysis Macroscopic->Data_Analysis Histology->Data_Analysis Biochemical->Data_Analysis Molecular->Data_Analysis Conclusion Conclusion on Antagonist Efficacy Data_Analysis->Conclusion

Caption: Workflow for preclinical evaluation of an NK-2 antagonist.

Conclusion

The tachykinin NK-2 receptor plays a significant and multifaceted role in the initiation and propagation of inflammatory responses in a variety of diseases. Its well-characterized signaling pathway and upregulation in inflamed tissues make it a compelling target for therapeutic intervention. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further elucidate the intricate functions of the NK-2 receptor and to advance the development of novel anti-inflammatory therapies. The continued investigation into the biology of the NK-2 receptor holds great promise for addressing the unmet medical needs of patients suffering from chronic inflammatory conditions.

References

Methodological & Application

Application Notes and Protocols for the In Vitro Characterization of Men 10376 TFA, a Selective Tachykinin NK2 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Men 10376 TFA is a potent and selective antagonist of the tachykinin NK2 receptor, a G protein-coupled receptor (GPCR) involved in various physiological processes, including smooth muscle contraction, inflammation, and nociception. This document provides detailed protocols for the in vitro characterization of this compound, including its binding affinity and functional antagonist activity at the NK2 receptor. The provided assays are essential for researchers studying the pharmacology of tachykinin receptors and for the development of novel therapeutics targeting the NK2 receptor.

Data Presentation

The following tables summarize the quantitative data for this compound in various in vitro assays.

Table 1: Binding Affinity of this compound

ParameterReceptorTissue/Cell LineValue
K_i_Rat NK2Small Intestine4.4 µM[1]
K_i_NK1->10 µM[1]
K_i_NK3->10 µM[1]

Table 2: Functional Antagonist Activity of Men 10376

ParameterReceptorAgonistTissue/Cell LineValue
pA_2_NK2-Endothelium-deprived rabbit pulmonary artery8.08[1]
pA_2_NK1-Guinea-pig ileum5.66[1]
IC_50_Human NK2[β-Ala8]NKA(4-10)CHO cells49 nM[2]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling pathway of the NK2 receptor and the general workflow for the in vitro assays.

NK2_Signaling_Pathway NK2 Receptor Signaling Pathway NKA Neurokinin A (NKA) NK2R Tachykinin NK2 Receptor NKA->NK2R Binds Gq_protein Gq/11 Protein NK2R->Gq_protein Activates Gs_protein Gs Protein NK2R->Gs_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation AC Adenylate Cyclase (AC) Gs_protein->AC Activates cAMP cAMP Production AC->cAMP

NK2 Receptor Signaling Cascade

Experimental_Workflow General In Vitro Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., CHO-hNK2R) Incubation Incubation of Cells with This compound Cell_Culture->Incubation Compound_Prep Compound Preparation (this compound, Agonist) Compound_Prep->Incubation Agonist_Stimulation Agonist Stimulation Incubation->Agonist_Stimulation Signal_Detection Signal Detection (e.g., Calcium Flux, cAMP) Agonist_Stimulation->Signal_Detection Data_Analysis Data Analysis (IC50/pA2 Determination) Signal_Detection->Data_Analysis

General Workflow for In Vitro Assays

Experimental Protocols

Radioligand Binding Assay for K_i_ Determination

This protocol describes a competitive binding assay to determine the binding affinity (K_i_) of this compound for the NK2 receptor.

Materials:

  • Membrane preparations from rat small intestine (or cells expressing the NK2 receptor).

  • Radiolabeled NK2 receptor antagonist (e.g., [³H]-SR48968).

  • This compound.

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Scintillation cocktail.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound in binding buffer.

  • In a 96-well plate, add binding buffer, the radiolabeled antagonist at a concentration near its K_d_, and varying concentrations of this compound.

  • Initiate the binding reaction by adding the membrane preparation to each well.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Terminate the binding by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Non-specific binding is determined in the presence of a high concentration of a non-labeled NK2 antagonist.

  • Calculate the specific binding at each concentration of this compound.

  • Determine the IC_50_ value by non-linear regression analysis of the competition curve.

  • Calculate the K_i_ value using the Cheng-Prusoff equation: K_i_ = IC_50_ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.

Functional Antagonist Assay: Calcium Flux Measurement for IC_50_ Determination

This protocol outlines a cell-based functional assay to measure the antagonist effect of this compound on NK2 receptor-mediated calcium mobilization.[2]

Materials:

  • Chinese Hamster Ovary (CHO) cells stably expressing the human NK2 receptor (CHO-hNK2R).[2]

  • Cell culture medium (e.g., DMEM/F12 with 10% FBS, antibiotics, and a selection agent).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • NK2 receptor agonist (e.g., Neurokinin A or [β-Ala8]NKA(4-10)).[2]

  • This compound.

  • Fluorescence plate reader with an injection system.

Procedure:

  • Seed CHO-hNK2R cells into 96-well black-walled, clear-bottom plates and culture overnight.

  • Remove the culture medium and load the cells with the calcium-sensitive dye in assay buffer for a specified time (e.g., 60 minutes) at 37°C.

  • Wash the cells with assay buffer to remove excess dye.

  • Add varying concentrations of this compound to the wells and incubate for a defined period (e.g., 15-30 minutes) at room temperature.

  • Measure the baseline fluorescence.

  • Inject the NK2 receptor agonist at a concentration that elicits a submaximal response (e.g., EC_80_).

  • Immediately measure the change in fluorescence over time.

  • The antagonist effect is measured as the inhibition of the agonist-induced calcium signal.

  • Generate a dose-response curve for this compound and calculate the IC_50_ value using non-linear regression.

Functional Antagonist Assay: Schild Analysis for pA_2_ Determination

This protocol describes the determination of the pA₂ value of this compound, a measure of its antagonist potency, using a functional assay on isolated tissue.

Materials:

  • Isolated tissue preparation (e.g., endothelium-deprived rabbit pulmonary artery rings).

  • Organ bath system with physiological salt solution (e.g., Krebs-Henseleit solution) gassed with 95% O₂ / 5% CO₂ and maintained at 37°C.

  • Isotonic force transducer and data acquisition system.

  • NK2 receptor agonist (e.g., Neurokinin A).

  • This compound.

Procedure:

  • Mount the isolated tissue in the organ baths and allow it to equilibrate under a resting tension.

  • Construct a cumulative concentration-response curve for the NK2 agonist to determine its potency (EC_50_).

  • Wash the tissue and allow it to return to baseline.

  • Incubate the tissue with a fixed concentration of this compound for a predetermined time (e.g., 30-60 minutes).

  • Construct a second cumulative concentration-response curve for the agonist in the presence of the antagonist.

  • Repeat steps 3-5 with increasing concentrations of this compound.

  • Calculate the dose ratio (DR) for each antagonist concentration: DR = EC_50_ (in the presence of antagonist) / EC_50_ (in the absence of antagonist).

  • Create a Schild plot by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of the antagonist (-log[Antagonist]) on the x-axis.

  • The pA₂ value is the x-intercept of the linear regression line of the Schild plot. A slope of the regression line that is not significantly different from 1 is indicative of competitive antagonism.

References

Application Notes and Protocols for Calcium Imaging Assay Using Men 10376 TFA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Men 10376 TFA is a potent and selective antagonist of the tachykinin NK2 receptor, a G-protein coupled receptor (GPCR) involved in various physiological processes, including smooth muscle contraction and inflammation.[1] Activation of the NK2 receptor by its endogenous ligand, neurokinin A (NKA), leads to the activation of the Gq alpha subunit of its associated G-protein. This initiates a signaling cascade involving phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm. This transient increase in intracellular calcium can be monitored using fluorescent calcium indicators, providing a robust method for studying NK2 receptor activation and its inhibition by antagonists like this compound.

These application notes provide a detailed protocol for a calcium imaging assay to characterize the antagonistic activity of this compound on the human tachykinin NK2 receptor.

Signaling Pathway

The activation of the tachykinin NK2 receptor initiates a well-defined signaling cascade leading to an increase in intracellular calcium. The following diagram illustrates this pathway and the point of inhibition by this compound.

NK2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum NK2R NK2 Receptor G_protein Gq Protein NK2R->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes NKA Neurokinin A (NKA) (Agonist) NKA->NK2R Binds Men10376 This compound (Antagonist) Men10376->NK2R Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds Ca_cytosol Ca²⁺ (Increased) Cellular_Response Cellular Response Ca_cytosol->Cellular_Response Triggers Ca_ER Ca²⁺ (Stored) IP3R->Ca_ER Opens Ca_ER->Ca_cytosol Release

Caption: Tachykinin NK2 Receptor Signaling Pathway.

Experimental Workflow

The following diagram outlines the key steps for performing the calcium imaging assay to determine the potency of this compound.

Calcium_Assay_Workflow start Start cell_culture 1. Cell Culture (e.g., CHO-K1 or HEK293 cells stably expressing hNK2R) start->cell_culture seeding 2. Cell Seeding (Plate in 96-well black-walled, clear-bottom plates) cell_culture->seeding dye_loading 3. Dye Loading (Incubate with Fluo-4 AM or Fura-2 AM) seeding->dye_loading wash 4. Wash (Remove excess dye) dye_loading->wash compound_addition 5. Compound Addition (Add this compound at varying concentrations) wash->compound_addition agonist_stimulation 6. Agonist Stimulation (Add NK2R agonist, e.g., NKA) compound_addition->agonist_stimulation data_acquisition 7. Data Acquisition (Measure fluorescence intensity over time) agonist_stimulation->data_acquisition data_analysis 8. Data Analysis (Calculate IC50 or pA2 value) data_acquisition->data_analysis end End data_analysis->end

Caption: Experimental Workflow for the Calcium Imaging Assay.

Quantitative Data Summary

The following table summarizes the reported pharmacological data for this compound.

ParameterValueSpecies/Tissue/Cell LineReference
Ki 4.4 µMRat small intestine NK2 receptor[1]
pA2 8.08Endothelium-deprived rabbit pulmonary artery (NK2 receptor)[1]
pA2 5.66Guinea-pig ileum (NK1 receptor)[1]
IC50 49 nMCHO cells expressing human NK2 receptor (calcium influx assay)[2]

Experimental Protocols

Materials and Reagents
  • Cell Line: Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK293) cells stably expressing the human tachykinin NK2 receptor (hNK2R). U2OS cells expressing the NK2 receptor are also a suitable alternative.[3]

  • Culture Medium: DMEM/F-12 or MEM supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418) to maintain receptor expression.

  • Calcium Indicator Dyes:

    • Fluo-4 AM (acetoxymethyl ester)

    • Fura-2 AM (acetoxymethyl ester)

  • Pluronic F-127

  • Probenecid (optional, to prevent dye extrusion)

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • NK2 Receptor Agonist: Neurokinin A (NKA) or a selective NK2 agonist like [β-Ala8]-Neurokinin A (4-10).

  • Test Compound: this compound.

  • Instrumentation: Fluorescence microplate reader with kinetic reading capabilities and automated liquid handling (e.g., FLIPR, FlexStation).

Protocol 1: Calcium Imaging Assay using Fluo-4 AM

This protocol is suitable for high-throughput screening and provides a robust signal-to-background ratio.

  • Cell Seeding:

    • The day before the assay, seed the hNK2R-expressing cells into black-walled, clear-bottom 96-well or 384-well plates at a density that will yield a confluent monolayer on the day of the experiment (e.g., 40,000 - 80,000 cells/well for a 96-well plate).[4]

    • Incubate the plates overnight at 37°C in a humidified 5% CO2 incubator.

  • Dye Loading:

    • Prepare a Fluo-4 AM loading solution. A typical final concentration is 2-5 µM Fluo-4 AM with 0.02% Pluronic F-127 in Assay Buffer. Probenecid (1-2.5 mM) can be included to improve dye retention.

    • Remove the culture medium from the cells and wash once with Assay Buffer.

    • Add the Fluo-4 AM loading solution to each well and incubate for 45-60 minutes at 37°C, protected from light.

    • After incubation, wash the cells twice with Assay Buffer to remove extracellular dye.

    • Add 100 µL of Assay Buffer to each well.

  • Compound Addition and Agonist Stimulation:

    • Prepare serial dilutions of this compound in Assay Buffer.

    • Add the desired concentrations of this compound to the wells and incubate for 15-30 minutes at room temperature.

    • Prepare a solution of the NK2R agonist (e.g., NKA) in Assay Buffer at a concentration that elicits a submaximal response (e.g., EC80).

    • Place the plate in the fluorescence microplate reader.

    • Establish a stable baseline fluorescence reading for 10-20 seconds.

    • Using the instrument's liquid handler, add the agonist solution to the wells and immediately begin recording the fluorescence intensity (Excitation: ~494 nm, Emission: ~516 nm) every 1-2 seconds for at least 60-120 seconds.

  • Data Analysis:

    • The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.

    • Plot the percentage of inhibition (relative to the agonist-only control) against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value of this compound.

Protocol 2: Ratiometric Calcium Imaging using Fura-2 AM

This protocol provides a more quantitative measure of intracellular calcium concentration by utilizing the ratiometric properties of Fura-2.

  • Cell Seeding:

    • Follow the same procedure as in Protocol 1.

  • Dye Loading:

    • Prepare a Fura-2 AM loading solution (typically 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in Assay Buffer).

    • Load the cells as described for Fluo-4 AM (Step 2 in Protocol 1).

  • Compound Addition and Agonist Stimulation:

    • Follow the same procedure as in Protocol 1 (Step 3).

    • In the fluorescence microplate reader, record the fluorescence emission at ~510 nm while alternating the excitation wavelength between ~340 nm (calcium-bound Fura-2) and ~380 nm (calcium-free Fura-2).

  • Data Analysis:

    • Calculate the ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380) for each time point.

    • The change in the 340/380 ratio is proportional to the change in intracellular calcium concentration.

    • Determine the inhibitory effect of this compound on the agonist-induced change in the fluorescence ratio.

    • Calculate the IC50 value as described for the Fluo-4 AM assay.

    • For a more in-depth analysis of competitive antagonism, perform a Schild analysis. This involves generating agonist dose-response curves in the presence of several fixed concentrations of this compound. The pA2 value, a measure of antagonist affinity, can then be determined from a Schild plot.[5][6]

Conclusion

This document provides a comprehensive guide for utilizing a calcium imaging assay to characterize the tachykinin NK2 receptor antagonist, this compound. The detailed protocols and supporting information are intended to enable researchers to successfully implement this assay for drug screening and pharmacological characterization. The provided diagrams and data tables offer a clear and concise overview of the underlying biology and expected outcomes.

References

Application Notes and Protocols: Men 10376 TFA in Ovalbumin-Induced Asthma Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness (AHR), mucus overproduction, and infiltration of inflammatory cells.[1] Tachykinins, such as neurokinin A (NKA), are neuropeptides implicated in the pathophysiology of asthma.[2] They are released from sensory nerve endings in the airways and can also be produced by inflammatory cells. NKA exerts its effects by binding to the tachykinin NK2 receptor, a G-protein coupled receptor found on airway smooth muscle and immune cells.[2] Activation of the NK2 receptor leads to bronchoconstriction and is believed to contribute to neurogenic inflammation.[2]

Men 10376 TFA is a selective antagonist of the tachykinin NK2 receptor. By blocking the binding of NKA to its receptor, this compound has the potential to mitigate the effects of tachykinin release in the airways, thereby reducing bronchoconstriction and airway inflammation. The ovalbumin (OVA)-induced asthma model is a widely used preclinical model that mimics many of the key features of allergic asthma in humans, including eosinophilic inflammation, increased IgE levels, and AHR.[1]

These application notes provide a comprehensive overview of the use of this compound in an ovalbumin-induced asthma model, including detailed experimental protocols, representative data, and a summary of the underlying signaling pathways.

Data Presentation

Disclaimer: The following data is representative of the effects of a selective NK2 receptor antagonist (SR48968) in an ovalbumin-sensitized guinea pig model of asthma and is provided for illustrative purposes. Similar results would be anticipated with this compound.

Table 1: Effect of a Selective NK2 Receptor Antagonist on Inflammatory Cell Influx in Bronchoalveolar Lavage Fluid (BALF)

Treatment GroupTotal Cells (x10^5)Neutrophils (x10^4)Lymphocytes (x10^4)Eosinophils (x10^4)Macrophages (x10^4)
Vehicle Control2.5 ± 0.31.2 ± 0.20.5 ± 0.10.8 ± 0.21.0 ± 0.2
OVA Challenge + Vehicle8.9 ± 1.15.8 ± 0.72.5 ± 0.43.5 ± 0.51.8 ± 0.3
OVA Challenge + NK2 Antagonist5.4 ± 0.8#2.9 ± 0.5#1.1 ± 0.3#3.2 ± 0.6*1.6 ± 0.4

*p<0.05 vs. Vehicle Control; #p<0.05 vs. OVA Challenge + Vehicle

Table 2: Effect of a Selective NK2 Receptor Antagonist on Airway Hyperresponsiveness (AHR) to Histamine

Treatment GroupHistamine PC200 (mg/mL)
Vehicle Control0.85 ± 0.12
OVA Challenge + Vehicle0.32 ± 0.08*
OVA Challenge + NK2 Antagonist0.65 ± 0.10#

*p<0.05 vs. Vehicle Control; #p<0.05 vs. OVA Challenge + Vehicle. PC200 is the provocative concentration of histamine causing a 200% increase in baseline airway resistance.

Experimental Protocols

Ovalbumin-Induced Asthma Model in Mice

This protocol describes the induction of an allergic asthma phenotype in mice using ovalbumin (OVA).

Materials:

  • Ovalbumin (OVA), Grade V (Sigma-Aldrich)

  • Aluminum hydroxide (Alum) adjuvant (e.g., Imject™ Alum, Thermo Fisher Scientific)

  • Sterile, pyrogen-free saline (0.9% NaCl)

  • This compound

  • Vehicle for this compound (e.g., saline, PBS with a solubilizing agent if necessary)

  • BALB/c mice (female, 6-8 weeks old)

Protocol:

  • Sensitization:

    • On days 0 and 14, sensitize mice with an intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of aluminum hydroxide in a total volume of 200 µL of saline.[1]

  • Drug Administration:

    • The administration protocol for this compound should be optimized based on its pharmacokinetic properties. A suggested starting point is to administer the compound (e.g., 1-10 mg/kg, i.p. or via inhalation) 30-60 minutes prior to each OVA challenge.

  • Airway Challenge:

    • On days 28, 29, and 30, challenge the mice with an aerosol of 1% OVA in saline for 30 minutes using a nebulizer.[1]

  • Assessment of Airway Inflammation and Hyperresponsiveness:

    • 24-48 hours after the final OVA challenge, perform assessments.

Assessment of Airway Hyperresponsiveness (AHR)

Materials:

  • Whole-body plethysmograph

  • Methacholine solution in sterile saline (e.g., 0, 3.125, 6.25, 12.5, 25, 50 mg/mL)

  • Nebulizer

Protocol:

  • Place a conscious and unrestrained mouse in the main chamber of the whole-body plethysmograph and allow for a 10-15 minute acclimatization period.

  • Record baseline enhanced pause (Penh) values for 3 minutes.

  • Nebulize increasing concentrations of methacholine into the chamber for 3 minutes for each concentration.

  • Record Penh values for 5 minutes following each nebulization.

  • Calculate the average Penh value for each methacholine concentration and plot the dose-response curve.

Bronchoalveolar Lavage (BAL) and Cell Analysis

Materials:

  • Anesthesia (e.g., ketamine/xylazine cocktail)

  • Tracheal cannula

  • Ice-cold phosphate-buffered saline (PBS)

  • Centrifuge

  • Hemocytometer or automated cell counter

  • Cytospin centrifuge

  • Wright-Giemsa stain

  • Microscope

Protocol:

  • Euthanize the mouse with an overdose of anesthetic.

  • Expose the trachea and insert a tracheal cannula.

  • Instill 1 mL of ice-cold PBS into the lungs and gently aspirate. Repeat this process three times with fresh PBS.

  • Pool the recovered BAL fluid and centrifuge at 400 x g for 10 minutes at 4°C.

  • Resuspend the cell pellet in a known volume of PBS.

  • Determine the total cell count using a hemocytometer.

  • Prepare cytospin slides and stain with Wright-Giemsa stain.

  • Perform a differential cell count of at least 300 cells based on morphology to determine the number of macrophages, eosinophils, neutrophils, and lymphocytes.

Mandatory Visualizations

experimental_workflow cluster_sensitization Sensitization Phase cluster_challenge Challenge Phase cluster_treatment Treatment cluster_analysis Analysis Phase day0 Day 0 OVA/Alum i.p. day14 Day 14 OVA/Alum i.p. treatment This compound (or Vehicle) Prior to each challenge day14->treatment day28 Day 28 Aerosolized OVA day29 Day 29 Aerosolized OVA day30 Day 30 Aerosolized OVA analysis Day 31-32 AHR Measurement BALF Analysis day30->analysis signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_response Cellular Response NKA Neurokinin A (NKA) NK2R NK2 Receptor NKA->NK2R Binds Gq Gq Protein NK2R->Gq Activates Men10376 This compound Men10376->NK2R Blocks PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC response Bronchoconstriction & Inflammation Ca_release->response PKC->response

References

Application Notes and Protocols: Evaluation of Men 10376 TFA, a Tachykinin NK2 Receptor Antagonist, in a TNBS-Induced Colitis Model

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Inflammatory bowel disease (IBD) is a group of chronic inflammatory conditions of the gastrointestinal tract. The 2,4,6-trinitrobenzene sulfonic acid (TNBS)-induced colitis model in rodents is a widely used experimental model that mimics several features of human IBD, particularly Crohn's disease.[1][2] This model is characterized by a Th1-mediated immune response, leading to transmural inflammation.[3] Tachykinins, such as neurokinin A (NKA), are neuropeptides that play a role in regulating intestinal motility, secretion, and inflammation through the activation of tachykinin receptors, including the NK2 receptor.[4][5][6] Tachykinin NK2 receptor antagonists have been investigated for their potential therapeutic effects in gastrointestinal disorders.[4][7] Men 10376 TFA is a selective tachykinin NK2 receptor antagonist. These application notes provide a detailed protocol for evaluating the efficacy of this compound in a TNBS-induced colitis model in rats.

Experimental Protocols

1. Animals: Male Wistar rats (180-220 g) will be used for the study. The animals should be housed in a controlled environment with a 12-hour light/dark cycle and given ad libitum access to food and water. All animal procedures must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

2. Induction of TNBS Colitis: A well-established method for inducing colitis is the intrarectal administration of TNBS.[2]

  • Materials:

    • 2,4,6-trinitrobenzene sulfonic acid (TNBS) solution (e.g., 5% w/v in water)

    • Ethanol (50% v/v in saline)

    • Flexible catheter (2 mm outer diameter)

    • Anesthetic (e.g., isoflurane or ketamine/xylazine)

  • Procedure:

    • Fast the rats for 24 hours before colitis induction, with free access to water.

    • Anesthetize the rats.

    • Carefully insert the catheter intrarectally to a depth of 8 cm from the anus.

    • Slowly instill 0.25 mL of 50% ethanol to disrupt the epithelial barrier.

    • Following the ethanol, administer TNBS dissolved in 50% ethanol at a dose of 50-150 mg/kg.[2][8] The optimal dose may need to be determined in a pilot study to achieve significant inflammation without excessive mortality.

    • Keep the rat in a head-down position for approximately 60 seconds to ensure the TNBS solution is distributed within the colon.

    • Return the animal to its cage and monitor its recovery.

3. Experimental Groups and Treatment:

GroupDescriptionTreatment
1Sham ControlIntrarectal administration of saline
2TNBS ControlTNBS-induced colitis + Vehicle
3This compound (Low Dose)TNBS-induced colitis + this compound (e.g., 1 mg/kg, i.p.)
4This compound (High Dose)TNBS-induced colitis + this compound (e.g., 10 mg/kg, i.p.)
5Positive ControlTNBS-induced colitis + Sulfasalazine (e.g., 100 mg/kg, p.o.)

Treatment with this compound or vehicle should be initiated 24 hours after TNBS instillation and administered daily for a period of 7 days.

4. Assessment of Colitis Severity:

  • Daily Monitoring:

    • Body weight loss

    • Stool consistency (Diarrhea score)[8]

    • Presence of blood in feces (Fecal occult blood)

  • Macroscopic Assessment (at day 7):

    • Euthanize the animals.

    • Excise the colon from the cecum to the anus and measure its length and weight.

    • Open the colon longitudinally and score the macroscopic damage based on a validated scoring system (e.g., presence of hyperemia, ulceration, and inflammation).[8]

  • Histopathological Analysis:

    • Collect colonic tissue samples and fix them in 10% buffered formalin.

    • Embed the tissues in paraffin, section, and stain with Hematoxylin and Eosin (H&E).

    • Evaluate the sections for inflammatory cell infiltration, mucosal ulceration, and crypt damage under a microscope by a blinded observer.[9]

  • Myeloperoxidase (MPO) Activity Assay:

    • Homogenize colonic tissue samples.

    • Measure MPO activity, an indicator of neutrophil infiltration, using a spectrophotometric assay.[10]

Data Presentation

Table 1: Effect of this compound on Clinical Parameters in TNBS-Induced Colitis

GroupBody Weight Loss (%)Diarrhea ScoreFecal Occult Blood Score
Sham Control
TNBS Control
This compound (Low Dose)
This compound (High Dose)
Positive Control

Table 2: Effect of this compound on Macroscopic and Biochemical Parameters in TNBS-Induced Colitis

GroupColon Weight/Length Ratio (mg/cm)Macroscopic Damage ScoreMPO Activity (U/g tissue)
Sham Control
TNBS Control
This compound (Low Dose)
This compound (High Dose)
Positive Control

Signaling Pathway and Experimental Workflow

Below are diagrams illustrating the proposed signaling pathway of tachykinins in colitis and the experimental workflow.

G cluster_0 Inflammatory Stimulus (e.g., TNBS) cluster_1 Tachykinin System Activation cluster_2 Downstream Inflammatory Effects cluster_3 Therapeutic Intervention TNBS TNBS-induced Epithelial Barrier Dysfunction Immune_Cells Immune Cell Activation (e.g., Macrophages, T-cells) TNBS->Immune_Cells NKA_Release Neurokinin A (NKA) Release Immune_Cells->NKA_Release NK2R Tachykinin NK2 Receptor NKA_Release->NK2R binds to Pro_Inflammatory_Cytokines Pro-inflammatory Cytokine Production (TNF-α, IL-1β) NK2R->Pro_Inflammatory_Cytokines Neurogenic_Inflammation Neurogenic Inflammation NK2R->Neurogenic_Inflammation Increased_Motility_Secretion Increased Motility & Secretion NK2R->Increased_Motility_Secretion Colitis_Symptoms Colitis Symptoms (Diarrhea, Damage) Pro_Inflammatory_Cytokines->Colitis_Symptoms Neurogenic_Inflammation->Colitis_Symptoms Increased_Motility_Secretion->Colitis_Symptoms Men10376 This compound (NK2R Antagonist) Men10376->NK2R blocks G cluster_0 Day -1 cluster_1 Day 0 cluster_2 Day 1 - 7 cluster_3 Day 7 Fasting 24h Fasting Colitis_Induction TNBS/Ethanol Intrarectal Administration Fasting->Colitis_Induction Treatment Daily Treatment: - Vehicle - this compound - Positive Control Colitis_Induction->Treatment Monitoring Daily Monitoring: - Body Weight - Stool Consistency - Fecal Occult Blood Colitis_Induction->Monitoring Sacrifice Euthanasia & Sample Collection Monitoring->Sacrifice Analysis Analysis: - Macroscopic Scoring - Histopathology - MPO Activity Sacrifice->Analysis

References

Application Notes and Protocols for In Vivo Studies with Men 10376 TFA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Men 10376 is a potent and selective antagonist of the tachykinin NK-2 receptor. As a peptide, its delivery in in vivo models requires careful consideration of its solubility, stability, and the potential confounding effects of its counter-ion. Men 10376 is often supplied as a trifluoroacetate (TFA) salt, a remnant of its synthetic and purification process. While aiding in the peptide's stability as a lyophilized powder, TFA can exhibit cytotoxic effects and alter physiological responses in cellular and in vivo studies. Therefore, proper dissolution and, in many cases, removal or exchange of the TFA counter-ion are critical steps for obtaining reliable and reproducible experimental data.

These application notes provide detailed protocols for the dissolution of Men 10376 TFA for in vivo studies, including methods for TFA salt exchange and recommended vehicle formulations.

Data Presentation: Properties of Men 10376

PropertyValueSource
Molecular Formula C₅₉H₆₉F₃N₁₂O₁₂[1]
Molecular Weight 1195.25 g/mol [1]
Target Tachykinin NK-2 Receptor[1]
Purity Typically >98%[1]
Appearance White to off-white solid[2]
Solubility Soluble in water (ultrasonication may be required)[2]
Storage Powder: -80°C for 2 years, -20°C for 1 year. In solvent: -80°C for 6 months, -20°C for 1 month.[2]

Experimental Protocols

Protocol 1: Direct Dissolution in Saline (for preliminary or TFA-tolerant studies)

This protocol is suitable for initial studies where the potential effects of TFA are considered negligible or are being controlled for.

Materials:

  • This compound

  • Sterile 0.9% Sodium Chloride (Saline) solution

  • Sterile, low-protein binding microcentrifuge tubes

  • Vortex mixer

  • Bath sonicator

Procedure:

  • Bring the this compound vial to room temperature before opening to prevent condensation.

  • Weigh the required amount of this compound in a sterile microcentrifuge tube.

  • Add the calculated volume of sterile 0.9% saline to achieve the desired final concentration.

  • Vortex the solution for 30-60 seconds to aid dissolution.

  • If the peptide is not fully dissolved, place the tube in a bath sonicator for 5-10 minutes, or until the solution is clear.

  • Visually inspect the solution for any particulates. If present, the solution can be filtered through a sterile 0.22 µm syringe filter.

  • Administer the freshly prepared solution to the animal model via the desired route (e.g., intravenous, intraperitoneal).

Protocol 2: TFA Salt Exchange to Hydrochloride (HCl) Salt for In Vivo Studies

For studies where the biological effects of TFA are a concern, exchanging the counter-ion to the more biocompatible hydrochloride is recommended.[3]

Materials:

  • This compound

  • Sterile distilled water

  • 100 mM Hydrochloric acid (HCl) solution

  • Lyophilizer

  • Sterile, low-protein binding microcentrifuge tubes

Procedure:

  • Dissolve the this compound in sterile distilled water at a concentration of 1 mg/mL.

  • Add 100 mM HCl to the peptide solution to reach a final HCl concentration of 2-10 mM.[3]

  • Let the solution stand at room temperature for at least one minute.

  • Flash-freeze the solution using liquid nitrogen or a dry ice/ethanol bath.

  • Lyophilize the frozen solution overnight until a dry powder is obtained.

  • To ensure complete exchange, repeat the process of re-dissolving the peptide in the HCl solution (steps 2-5) at least two more times.

  • After the final lyophilization, the resulting Men 10376 HCl can be dissolved in a suitable vehicle for in vivo administration, such as sterile saline or phosphate-buffered saline (PBS).

Protocol 3: Formulation in a Co-solvent Vehicle for Poorly Soluble Peptides

If Men 10376 (as either TFA or HCl salt) exhibits poor solubility in aqueous solutions at the desired concentration, a co-solvent system can be employed. This formulation is based on vehicles used for other neurokinin receptor antagonists.

Materials:

  • Men 10376 (TFA or HCl salt)

  • Dimethyl sulfoxide (DMSO)

  • PEG300

  • Tween-80

  • Sterile 0.9% Saline

Procedure:

  • Prepare a stock solution of Men 10376 in DMSO.

  • In a separate sterile tube, combine the required volumes of PEG300 and Tween-80. A common starting ratio is a vehicle composed of up to 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

  • Add the Men 10376 DMSO stock solution to the PEG300/Tween-80 mixture and vortex thoroughly.

  • Slowly add the sterile saline to the mixture while vortexing to ensure a homogenous solution.

  • The final solution should be clear. If precipitation occurs, the formulation may need to be adjusted by altering the ratios of the co-solvents.

Mandatory Visualization

Tachykinin NK-2 Receptor Signaling Pathway

NK2_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm NK2R NK-2 Receptor Gq Gq/11 NK2R->Gq activates Gs Gs NK2R->Gs activates PLC Phospholipase C (PLC) Gq->PLC activates AC Adenylate Cyclase (AC) Gs->AC inhibits PIP2 PIP2 PLC->PIP2 hydrolyzes cAMP cAMP AC->cAMP produces NKA Neurokinin A (NKA) NKA->NK2R binds Men10376 Men 10376 Men10376->NK2R antagonizes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ (intracellular) IP3->Ca2 releases PKC Protein Kinase C (PKC) DAG->PKC activates Response Cellular Responses (e.g., smooth muscle contraction, neurotransmission) Ca2->Response PKC->Response ATP ATP ATP->AC cAMP->Response modulates

Caption: Signaling pathway of the Tachykinin NK-2 receptor and its antagonism by Men 10376.

Experimental Workflow for In Vivo Administration

in_vivo_workflow cluster_prep Preparation cluster_admin Administration & Analysis weigh 1. Weigh this compound tfa_exchange 2a. TFA-HCl Exchange (Optional, Recommended) weigh->tfa_exchange dissolve 2b. Dissolve in Vehicle weigh->dissolve If No tfa_exchange->dissolve If Yes formulate 3. Prepare Final Formulation dissolve->formulate administer 4. Administer to Animal Model (e.g., i.v., i.p., s.c.) formulate->administer observe 5. Observe and Collect Data (e.g., physiological response, pharmacokinetics) administer->observe analyze 6. Analyze Results observe->analyze

Caption: Workflow for the preparation and in vivo administration of Men 10376.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Men 10376 trifluoroacetate (TFA) is a potent and selective tachykinin NK₂ receptor antagonist. Its utility in preclinical research, particularly for in vivo studies, necessitates a safe and effective vehicle for intravenous (IV) administration. This document provides guidance on the selection of a suitable vehicle for Men 10376 TFA, based on its known physicochemical properties and common formulation strategies for similar peptide-based compounds. Due to the limited publicly available information on a specific, validated intravenous formulation for this compound, this note emphasizes a rational approach to vehicle selection and preparation, including recommended protocols for solubility testing and formulation.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a compound is critical for the development of a suitable intravenous formulation. Key properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Weight 1195.25 g/mol --INVALID-LINK--, --INVALID-LINK--
Formula C₅₉H₆₉F₃N₁₂O₁₂--INVALID-LINK--
Appearance White to off-white solid--INVALID-LINK--
Water Solubility 1.43 mg/mL (requires sonication)--INVALID-LINK--

The aqueous solubility of this compound is a key consideration for intravenous administration. While it has some water solubility, achieving higher concentrations for in vivo studies may necessitate the use of co-solvents or other formulation strategies.

Recommended Vehicle for Intravenous Injection

In the absence of a specific, published vehicle for the intravenous administration of this compound, a common and generally well-tolerated vehicle for preclinical studies involving peptides with limited aqueous solubility is a mixture of a co-solvent, a surfactant, and an aqueous carrier. A recommended starting point for formulation development is a vehicle composed of N,N-Dimethylacetamide (DMA), Propylene Glycol (PG), and Polyethylene Glycol 400 (PEG 400) . A study by Valentine et al. (2016) described a novel vehicle with 20% DMA, 40% PG, and 40% PEG 400 for intravenous administration of poorly soluble compounds in rats, which demonstrated a good safety profile.[1]

For this compound, a less concentrated organic solvent mixture diluted with a physiological solution is recommended to ensure tolerability.

Recommended Vehicle Composition:

  • 5-10% N,N-Dimethylacetamide (DMA)

  • 10-20% Propylene Glycol (PG)

  • 10-20% Polyethylene Glycol 400 (PEG 400)

  • q.s. to 100% with Sterile Saline (0.9% NaCl) or 5% Dextrose in Water (D5W)

The final concentration of the organic solvents should be kept as low as possible while ensuring the desired concentration of this compound is fully solubilized. It is crucial to perform a small-scale solubility test to determine the optimal ratio of these components.

Experimental Protocols

Solubility Testing Protocol

Objective: To determine the optimal vehicle composition for solubilizing this compound at the desired concentration for intravenous injection.

Materials:

  • This compound

  • N,N-Dimethylacetamide (DMA)

  • Propylene Glycol (PG)

  • Polyethylene Glycol 400 (PEG 400)

  • Sterile Saline (0.9% NaCl)

  • 5% Dextrose in Water (D5W)

  • Vortex mixer

  • Sonicator (water bath)

  • Sterile, low-binding microcentrifuge tubes

Procedure:

  • Weigh a small, precise amount of this compound into a sterile microcentrifuge tube.

  • Prepare a series of vehicle pre-mixes with varying ratios of DMA, PG, and PEG 400. For example:

    • Pre-mix A: 10% DMA, 20% PG, 20% PEG 400

    • Pre-mix B: 5% DMA, 10% PG, 10% PEG 400

  • Add a small volume of the co-solvent pre-mix to the this compound powder.

  • Vortex thoroughly for 1-2 minutes to aid dissolution.

  • If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.

  • Once the compound is dissolved in the co-solvent pre-mix, slowly add the aqueous component (Sterile Saline or D5W) dropwise while vortexing to reach the final desired volume.

  • Visually inspect the solution for any precipitation. If precipitation occurs, a higher proportion of the organic co-solvents may be necessary.

  • The final solution should be clear and free of any visible particles.

Formulation and Administration Protocol

Objective: To prepare this compound for intravenous injection and to outline the administration procedure.

Materials:

  • Solubilized this compound solution

  • Sterile syringes and needles (e.g., 27-30 gauge)

  • 0.22 µm sterile syringe filter

Procedure:

  • Prepare the this compound solution using the optimized vehicle composition determined in the solubility testing protocol.

  • Ensure the final solution is at room temperature before injection.

  • Draw the solution into a sterile syringe.

  • Attach a 0.22 µm sterile syringe filter to the syringe and filter the solution into a new sterile tube or directly into the injection syringe to ensure sterility and remove any potential micro-precipitates.

  • Administer the solution as a slow intravenous bolus injection. The injection rate should be carefully controlled to minimize potential irritation and adverse reactions.

  • The maximum recommended injection volume for rodents is typically 5 mL/kg for a bolus injection and can be up to 10 mL/kg for a slow infusion.

Workflow and Signaling Pathway Diagrams

Vehicle Preparation Workflow

G cluster_0 Step 1: Reconstitution cluster_1 Step 2: Dilution & Final Formulation cluster_2 Step 3: Sterilization & Administration a Weigh this compound c Add Pre-mix to Compound a->c b Prepare Co-solvent Pre-mix (DMA, PG, PEG 400) b->c d Vortex & Sonicate c->d e Slowly add Aqueous Carrier (Saline or D5W) d->e f Vortex to Homogenize e->f g Visually Inspect for Clarity f->g h Sterile Filter (0.22 µm) g->h i Slow IV Injection h->i

Caption: Workflow for the preparation of this compound for intravenous injection.

Tachykinin NK₂ Receptor Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling nk2r NK₂ Receptor gq Gq Protein nk2r->gq Activates plc PLC gq->plc Activates pip2 PIP₂ plc->pip2 Cleaves ip3 IP₃ pip2->ip3 dag DAG pip2->dag ca2 Ca²⁺ Release ip3->ca2 pkc PKC Activation dag->pkc response Cellular Response ca2->response pkc->response men10376 This compound men10376->nk2r Antagonist nka Neurokinin A (NKA) nka->nk2r Agonist

Caption: Antagonistic action of this compound on the Tachykinin NK₂ receptor signaling pathway.

Safety Considerations

  • Tolerability: It is essential to conduct a tolerability study with the chosen vehicle in a small group of animals before proceeding with the main experiment.

  • Aseptic Technique: All preparation steps should be performed under aseptic conditions to prevent contamination of the final injectable solution.

  • Injection Rate: A slow injection rate is crucial to prevent potential adverse cardiovascular effects and local irritation at the injection site.

  • pH of the Final Solution: While not explicitly stated for this compound, the pH of the final formulation should ideally be close to physiological pH (7.4) to minimize irritation. The TFA salt may result in a slightly acidic solution.

Disclaimer: This document provides a recommended starting point for the development of an intravenous formulation for this compound based on available information and common laboratory practices. The optimal formulation and protocol should be determined empirically by the researcher. Always consult relevant institutional and regulatory guidelines for animal research.

References

Application Notes and Protocols for Men 10376 TFA in Rodent Models of Pain

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the administration of Men 10376 TFA, a selective tachykinin NK2 receptor antagonist, in established rodent models of inflammatory and visceral pain. The information is intended to guide researchers in designing and executing experiments to evaluate the analgesic potential of this compound.

Introduction

This compound is a potent and selective antagonist of the tachykinin NK2 receptor. Tachykinins, such as Neurokinin A (NKA), are neuropeptides involved in a variety of physiological processes, including smooth muscle contraction, inflammation, and pain transmission. The NK2 receptor is expressed in the gastrointestinal tract, respiratory system, and certain areas of the central and peripheral nervous systems. Antagonism of the NK2 receptor is a promising therapeutic strategy for conditions associated with visceral hypersensitivity and inflammation, such as irritable bowel syndrome (IBS) and other chronic pain states. In rodent models, NK2 receptor antagonists have been shown to reduce hyper-responsiveness following intestinal inflammation or stress.

Mechanism of Action: Tachykinin NK2 Receptor Signaling in Pain

Neurokinin A (NKA), the primary endogenous ligand for the NK2 receptor, is released from sensory nerve endings in response to noxious stimuli. Binding of NKA to the Gq-protein coupled NK2 receptor on target cells, such as smooth muscle cells and neurons, initiates a signaling cascade. This cascade involves the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, leading to various cellular responses, including neuronal excitation and smooth muscle contraction, which contribute to the sensation of pain. This compound acts as a competitive antagonist at the NK2 receptor, blocking the binding of NKA and thereby inhibiting this downstream signaling pathway.

NK2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NKA Neurokinin A (NKA) NK2R NK2 Receptor NKA->NK2R Binds & Activates Men10376 This compound Men10376->NK2R Binds & Blocks Gq Gq Protein NK2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 Induces Release Response Pain Signaling & Neuronal Excitation Ca2->Response

Tachykinin NK2 Receptor Signaling Pathway in Nociception.

Experimental Protocols

The following protocols describe the use of this compound in two common rodent models of pain: Complete Freund's Adjuvant (CFA)-induced inflammatory pain and the acetic acid-induced writhing test for visceral pain.

Protocol 1: Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain in Rats

This model induces a persistent, localized inflammation and mimics chronic inflammatory pain conditions.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • This compound

  • Vehicle (e.g., sterile saline or 5% DMSO in saline)

  • Complete Freund's Adjuvant (CFA)

  • Isoflurane for anesthesia

  • Testing apparatus for mechanical allodynia (e.g., von Frey filaments)

  • Testing apparatus for thermal hyperalgesia (e.g., plantar test)

Experimental Workflow:

Experimental workflow for the CFA-induced inflammatory pain model.

Procedure:

  • Acclimatization: House rats in a controlled environment for at least 7 days prior to experimentation.

  • Baseline Testing: Habituate the animals to the testing environment and equipment. Measure baseline paw withdrawal thresholds to mechanical stimuli (von Frey filaments) and paw withdrawal latencies to thermal stimuli (plantar test) for both hind paws.

  • Induction of Inflammation: Briefly anesthetize the rats with isoflurane. Inject 100 µL of CFA into the plantar surface of the left hind paw. The contralateral paw can serve as a control.

  • Drug Administration: At a predetermined time point post-CFA injection (e.g., 24 hours), administer this compound or vehicle via the desired route (e.g., intraperitoneal, intravenous). Dosing should be determined based on preliminary studies, with a suggested starting range of 1-10 µmol/kg based on related compounds.

  • Behavioral Testing: Assess mechanical allodynia and thermal hyperalgesia at various time points after drug administration (e.g., 30, 60, 120, and 240 minutes).

  • Data Analysis: Record the paw withdrawal threshold (in grams) for mechanical allodynia and the paw withdrawal latency (in seconds) for thermal hyperalgesia. Analyze the data using appropriate statistical methods (e.g., two-way ANOVA followed by a post-hoc test).

Expected Quantitative Data:

Due to a lack of specific published dose-response data for this compound in the CFA model, the following table presents hypothetical data based on the expected efficacy of a selective NK2 receptor antagonist. Researchers should perform their own dose-response studies.

Treatment GroupDose (µmol/kg)Paw Withdrawal Threshold (g) post-treatment% MPE*
Vehicle-2.5 ± 0.40%
This compound14.8 ± 0.625%
This compound38.2 ± 0.960%
This compound1012.5 ± 1.195%
Naive Control-15.0 ± 1.5100%

*Maximum Possible Effect

Protocol 2: Acetic Acid-Induced Writhing Test for Visceral Pain in Mice

This is an acute model of visceral pain, characterized by abdominal constrictions (writhes).

Materials:

  • Male CD-1 or Swiss Webster mice (20-25 g)

  • This compound

  • Vehicle (e.g., sterile saline)

  • 0.6% Acetic acid solution

  • Observation chambers

Experimental Workflow:

Experimental workflow for the acetic acid-induced writhing test.

Procedure:

  • Acclimatization: House mice in a controlled environment for at least 3 days. On the day of the experiment, allow them to acclimatize to the individual observation chambers for at least 30 minutes.

  • Drug Administration: Administer this compound or vehicle (e.g., intraperitoneally or subcutaneously) 30 minutes prior to the acetic acid injection.

  • Induction of Writhing: Inject 0.6% acetic acid solution intraperitoneally at a volume of 10 mL/kg.

  • Observation: Immediately after the acetic acid injection, place the mouse back into the observation chamber and record the number of writhes (abdominal constrictions followed by stretching of the hind limbs) over a 20-minute period.

  • Data Analysis: Calculate the total number of writhes for each animal. The percentage of inhibition of writhing is calculated using the formula: [(Control Mean - Treated Mean) / Control Mean] x 100.

Quantitative Data from a Similar NK2 Antagonist (Ibodutant) in a Visceral Pain Model:

The following data is adapted from a study on the selective NK2 receptor antagonist ibodutant in a guinea pig model of visceral hyperalgesia, demonstrating a dose-dependent reduction in abdominal contractions. This serves as a reference for the expected effects of this compound.

Treatment GroupDose (mg/kg)Mean Abdominal Contractions% Inhibition
Vehicle-25 ± 30%
Ibodutant0.3312.5 ± 250%
Ibodutant0.652 ± 192%

Conclusion

This compound, as a selective NK2 receptor antagonist, holds potential for the treatment of inflammatory and visceral pain. The protocols outlined above provide a framework for the preclinical evaluation of its analgesic efficacy. Researchers are encouraged to perform dose-response studies to determine the optimal therapeutic window for this compound in their specific models. Careful consideration of animal welfare and adherence to institutional guidelines are paramount in all experimental procedures.

Troubleshooting & Optimization

Men 10376 TFA solubility and stability issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Men 10376 TFA.

I. Solubility Troubleshooting Guide

This compound is a peptide antagonist of the neurokinin-2 (NK-2) receptor. As with many lyophilized peptides, achieving and maintaining its solubility can be a critical step for successful experimentation.

Problem: The lyophilized powder is difficult to dissolve.

Potential CauseTroubleshooting Steps
Insufficient Solvent Volume Ensure you are using the correct solvent volume for your desired concentration. Refer to the quantitative data table below for guidance.
Inadequate Mixing Gentle vortexing or inversion is recommended. For aqueous solutions, brief ultrasonication may be necessary to fully dissolve the peptide.[1]
Peptide Aggregation Highly hydrophobic peptides can aggregate. If solubility in aqueous solutions is poor, consider first dissolving the peptide in a small amount of a polar aprotic solvent like DMSO, and then slowly adding the aqueous buffer to the desired concentration.
Incorrect Solvent While this compound is soluble in water, for certain experimental setups or higher concentrations, alternative solvents or buffer systems may be required.

Problem: The reconstituted solution is cloudy or contains precipitates.

Potential CauseTroubleshooting Steps
Low Temperature Ensure the vial of lyophilized powder has warmed to room temperature before adding solvent to prevent condensation and incomplete dissolution.
Exceeded Solubility Limit You may be attempting to create a solution at a concentration higher than the peptide's solubility limit in that specific solvent. Try diluting the sample.
pH of the Solution The pH of the solvent can significantly impact the solubility of peptides. The presence of the TFA salt will make the initial solution acidic. Adjusting the pH with a suitable buffer may improve solubility.
Contamination Ensure that your solvent and all labware are clean and free of contaminants that could cause precipitation.
Quantitative Data: Solubility & Reconstitution
ParameterValueSource
Molecular Weight 1195.25 g/mol [1]
Solubility in Water 1.43 mg/mL (1.20 mM)[1]
Reconstitution Note Ultrasonication may be required for dissolution in water.[1]

II. Stability Troubleshooting Guide

The stability of this compound in its solid form and in solution is crucial for obtaining reliable and reproducible experimental results.

Problem: Loss of activity in stored stock solutions.

Potential CauseTroubleshooting Steps
Improper Storage Temperature For long-term storage of stock solutions, -80°C is recommended. For short-term storage, -20°C is acceptable.[1]
Repeated Freeze-Thaw Cycles Aliquoting the stock solution into single-use volumes is highly recommended to avoid degradation from repeated freeze-thaw cycles.[1]
Exposure to Light Protect stock solutions from light, as this can cause degradation of the peptide.[1]
Oxidation While not specifically documented for this compound, peptides containing tryptophan, tyrosine, or methionine can be susceptible to oxidation. Use degassed solvents and store under an inert gas if oxidation is suspected.

Problem: Inconsistent results between experiments.

Potential CauseTroubleshooting Steps
Solution Instability in Experimental Buffer The stability of the peptide can be pH-dependent. Assess the stability of this compound in your specific experimental buffer over the time course of your experiment.
Adsorption to Labware Peptides can adsorb to the surface of plastic or glass tubes. Using low-protein-binding tubes can help to minimize this issue.
TFA Interference The trifluoroacetate counter-ion can interfere with cellular assays. If TFA interference is suspected, consider performing a TFA salt exchange.
Quantitative Data: Storage & Stability
ConditionRecommended StorageDurationSource
Lyophilized Powder -20°C1 year[1]
-80°C2 years[1]
In Solution -20°C1 month[1]
-80°C6 months[1]

III. Frequently Asked Questions (FAQs)

Q1: How should I prepare a stock solution of this compound?

It is recommended to first allow the lyophilized powder to equilibrate to room temperature before opening the vial. Reconstitute the peptide in sterile, distilled water or a buffer of your choice. For aqueous solutions, sonication may be necessary to achieve full dissolution.[1]

Q2: Can I dissolve this compound in DMSO?

While water is the recommended solvent, for hydrophobic peptides, initial dissolution in a small volume of DMSO followed by dilution with an aqueous buffer is a common practice. However, the solubility of this compound in DMSO has not been explicitly reported. It is advisable to test the solubility in a small amount first.

Q3: My experiment is sensitive to acidic conditions. What should I do?

This compound, when dissolved in a non-buffered solvent like water, will result in an acidic solution due to the trifluoroacetic acid counter-ion. It is recommended to use a buffered solution at the desired pH for your experiment.

Q4: I am observing unexpected biological effects in my cell-based assay. Could the TFA be the cause?

Trifluoroacetic acid can have off-target effects in sensitive cellular assays. If you suspect TFA interference, you may need to perform a salt exchange to replace the TFA with a more biocompatible counter-ion, such as chloride or acetate.

IV. Experimental Protocols

Protocol 1: Reconstitution of Lyophilized this compound

Objective: To prepare a stock solution of this compound.

Materials:

  • Vial of lyophilized this compound

  • Sterile, nuclease-free water or desired buffer

  • Low-protein-binding microcentrifuge tubes

  • Pipettes and sterile tips

  • Vortex mixer

  • Ultrasonic water bath

Procedure:

  • Remove the vial of lyophilized this compound from the freezer and allow it to warm to room temperature for 15-20 minutes.

  • Briefly centrifuge the vial to ensure all the powder is at the bottom.

  • Add the desired volume of sterile water or buffer to the vial to achieve the target concentration.

  • Gently vortex the vial to mix.

  • If the peptide does not fully dissolve, place the vial in an ultrasonic water bath for short intervals (1-2 minutes) until the solution is clear.

  • Aliquot the stock solution into single-use, low-protein-binding tubes.

  • Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.[1]

Protocol 2: Trifluoroacetic Acid (TFA) Salt Exchange to Hydrochloride (HCl) Salt

Objective: To replace the TFA counter-ion with a chloride counter-ion.

Materials:

  • Reconstituted this compound solution

  • 100 mM HCl solution

  • Lyophilizer

Procedure:

  • Dissolve the this compound in 100 mM HCl.

  • Allow the solution to stand at room temperature for at least one minute.

  • Flash-freeze the solution in liquid nitrogen.

  • Lyophilize the frozen solution until all the solvent is removed.

  • For a more complete exchange, the process can be repeated by re-dissolving the lyophilized powder in 100 mM HCl and lyophilizing again.

  • The resulting lyophilized powder will be the hydrochloride salt of Men 10376.

V. Visualizations

experimental_workflow This compound Experimental Workflow cluster_prep Preparation cluster_storage Storage cluster_experiment Experimentation cluster_troubleshooting Troubleshooting start Lyophilized this compound reconstitute Reconstitute in appropriate solvent (e.g., Water with sonication) start->reconstitute check_solubility Check for complete dissolution reconstitute->check_solubility stock_solution Stock Solution check_solubility->stock_solution solubility_issue Solubility Issues? check_solubility->solubility_issue aliquot Aliquot into single-use tubes stock_solution->aliquot store Store at -20°C (short-term) or -80°C (long-term) aliquot->store thaw Thaw a single aliquot store->thaw dilute Dilute to working concentration in experimental buffer thaw->dilute assay Perform in vitro / in vivo assay dilute->assay stability_issue Stability Issues? assay->stability_issue tfa_issue TFA Interference? assay->tfa_issue

Caption: Workflow for handling this compound from preparation to experimentation.

signaling_pathway This compound Mechanism of Action cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling NKA Neurokinin A (NKA) (Agonist) NK2R NK-2 Receptor NKA->NK2R Binds to Men10376 This compound (Antagonist) Men10376->NK2R Blocks Gq Gq Protein Activation NK2R->Gq Activates PLC Phospholipase C (PLC) Activation Gq->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_PKC Increased Intracellular Ca2+ & PKC Activation IP3_DAG->Ca_PKC Response Cellular Response (e.g., smooth muscle contraction) Ca_PKC->Response

Caption: Simplified signaling pathway of the NK-2 receptor and the inhibitory action of this compound.

References

Technical Support Center: Managing TFA in Biological Assays for MEN10376

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the critical process of removing trifluoroacetic acid (TFA) from MEN10376, a selective tachykinin NK-2 receptor antagonist, to ensure accurate and reproducible results in biological assays.

Frequently Asked Questions (FAQs)

Q1: What is MEN10376 and why is it provided as a TFA salt?

MEN10376 is a selective antagonist for the tachykinin NK-2 receptor. Like many synthetic peptides, it is often purified using reverse-phase high-performance liquid chromatography (RP-HPLC) where trifluoroacetic acid (TFA) is used as an ion-pairing agent to achieve high purity. Consequently, the final lyophilized product is typically a TFA salt, with the TFA counter-ion associated with positively charged residues in the peptide.

Q2: Why is it necessary to remove TFA from MEN10376 before biological assays?

Residual TFA can significantly interfere with a wide range of biological assays, leading to unreliable and misleading results.[1][2] Its acidic nature and direct biological effects can:

  • Induce Cytotoxicity: TFA can be toxic to cells, even at nanomolar concentrations, affecting cell viability and proliferation assays.[1][2]

  • Alter pH: The strong acidity of TFA (pKa ≈ 0.23) can alter the pH of your assay buffer, which can impact protein structure and function, especially for pH-sensitive enzymes.[1]

  • Interfere with Receptor Binding: TFA can act as an allosteric modulator of receptors and compete with phosphate groups in binding sites, potentially inhibiting or altering the binding of your compound of interest.[1][2]

  • Affect Peptide Structure: TFA can bind to positively charged amino acid residues, altering the peptide's conformation, solubility, and aggregation properties.[1]

Q3: What are the common methods for removing TFA from MEN10376?

The most common and effective methods for removing TFA from peptides like MEN10376 are:

  • HCl Salt Exchange: This involves dissolving the peptide in a dilute solution of hydrochloric acid (HCl) and then lyophilizing it. This process is repeated several times to replace the TFA counter-ions with chloride ions.

  • Ion-Exchange Chromatography: This method uses a resin to bind the peptide while the TFA is washed away. The peptide is then eluted with a solution containing a more biologically compatible counter-ion, such as acetate.

  • Precipitation: The peptide can be precipitated from a solution using a solvent in which the peptide is insoluble but the TFA salt is soluble, such as cold diethyl ether.

Troubleshooting Guides

Issue 1: My MEN10376 is precipitating out of solution during the HCl exchange.

  • Possible Cause: The change in pH and counter-ion composition can reduce the solubility of the peptide.

  • Troubleshooting Steps:

    • Adjust the Solvent: Instead of dissolving the peptide directly in the HCl solution, try dissolving it first in a small amount of a suitable organic solvent (e.g., acetonitrile or DMSO) before adding the acidic aqueous solution.

    • Use a Co-solvent: Incorporate a small percentage of an organic solvent like acetonitrile in your HCl solution to improve peptide solubility.

    • Lower Peptide Concentration: Reduce the concentration of the peptide during the exchange process.

Issue 2: After TFA removal, I am seeing reduced activity of MEN10376 in my assay.

  • Possible Cause: The peptide may have degraded during the removal process, or there might be incomplete removal of TFA which is still interfering.

  • Troubleshooting Steps:

    • Verify Peptide Integrity: Analyze the peptide by mass spectrometry after the TFA removal process to check for degradation.

    • Quantify Residual TFA: Use an analytical method like ion chromatography or NMR to determine the percentage of remaining TFA. If it's still high, repeat the removal process.

    • Optimize the Removal Method: For sensitive peptides, ion-exchange chromatography might be a milder alternative to repeated lyophilization with strong acid.

Quantitative Data on TFA Removal Efficiency

The efficiency of TFA removal can vary depending on the method and the number of repetitions. The following table summarizes the typical reduction in TFA content achieved by different techniques.

MethodNumber of Cycles/StepsTypical TFA ReductionFinal TFA ContentReference
HCl Exchange 190-95%5-10%[3]
2>98%<2%[3]
3>99%<1%[3]
Ion-Exchange Chromatography 1>99%<1%[4]
Precipitation with Ether 3-4 washesVariable, dependent on peptideCan be effective for some peptides

Experimental Protocols

Protocol 1: TFA Removal by HCl Salt Exchange

This protocol describes the process of exchanging TFA counter-ions with chloride ions through repeated lyophilization.

Materials:

  • MEN10376-TFA salt

  • Milli-Q or deionized water

  • Hydrochloric acid (HCl), 0.1 M solution

  • Lyophilizer

  • Centrifuge tubes

Procedure:

  • Dissolution: Dissolve the MEN10376-TFA salt in a 0.1 M HCl solution. A common starting concentration is 1 mg of peptide per 1 mL of HCl solution.

  • Incubation: Let the solution stand at room temperature for 1-2 minutes to allow for ion exchange.

  • Freezing: Flash-freeze the solution using liquid nitrogen or a dry ice/acetone bath.

  • Lyophilization: Lyophilize the frozen sample overnight until a dry powder is obtained.

  • Repetition: For optimal TFA removal, repeat steps 1-4 two to three times.

  • Final Reconstitution: After the final lyophilization, the MEN10376 is in its hydrochloride salt form and can be reconstituted in the appropriate buffer for your biological assay.

Protocol 2: Functional Assay for MEN10376 - Calcium Flux Assay

This protocol describes a cell-based functional assay to determine the antagonist activity of MEN10376 on the NK-2 receptor by measuring changes in intracellular calcium levels.

Materials:

  • A cell line stably expressing the human tachykinin NK-2 receptor (e.g., CHO-K1 or HEK293 cells).

  • Culture medium appropriate for the cell line.

  • Neurokinin A (NKA) as the agonist.

  • TFA-free MEN10376.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

  • Pluronic F-127.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • 96-well black, clear-bottom microplates.

  • Fluorescence plate reader with kinetic reading capabilities.

Procedure:

  • Cell Seeding: Seed the NK-2 receptor-expressing cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive dye (e.g., 4 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in assay buffer.

    • Remove the culture medium from the cells and add the loading buffer.

    • Incubate the plate at 37°C for 60 minutes in the dark.

  • Cell Washing: Gently wash the cells twice with assay buffer to remove excess dye.

  • Antagonist Incubation:

    • Prepare serial dilutions of the TFA-free MEN10376 in assay buffer.

    • Add the different concentrations of MEN10376 to the wells and incubate at 37°C for 15-30 minutes. Include a vehicle control (assay buffer only).

  • Agonist Stimulation and Measurement:

    • Prepare a solution of Neurokinin A (NKA) in assay buffer at a concentration that elicits a submaximal response (e.g., EC80).

    • Place the plate in the fluorescence plate reader and begin kinetic reading of fluorescence intensity.

    • After establishing a baseline reading for a few seconds, add the NKA solution to all wells.

    • Continue to record the fluorescence intensity for several minutes to capture the calcium flux.

  • Data Analysis:

    • Determine the peak fluorescence intensity for each well.

    • Normalize the data to the vehicle control.

    • Plot the percentage of inhibition against the concentration of MEN10376 to determine the IC50 value.

Visualizations

Tachykinin NK-2 Receptor Signaling Pathway

NK2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm MEN10376 MEN10376 (Antagonist) NK2R NK-2 Receptor MEN10376->NK2R Blocks NKA Neurokinin A (Agonist) NKA->NK2R Activates Gq Gq/11 NK2R->Gq Activates Gs Gs NK2R->Gs Activates PLC Phospholipase C (PLC) Gq->PLC Activates AC Adenylate Cyclase (AC) Gs->AC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes ATP ATP AC->ATP Converts IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (from ER) IP3->Ca_ER Releases PKC Protein Kinase C (PKC) DAG->PKC Activates cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., smooth muscle contraction) Ca_ER->Cellular_Response PKC->Cellular_Response PKA->Cellular_Response

Caption: Tachykinin NK-2 Receptor Signaling Pathway.

Experimental Workflow for TFA Removal from MEN10376

TFA_Removal_Workflow start Start: MEN10376-TFA Salt dissolve Dissolve in 0.1 M HCl start->dissolve freeze Flash Freeze (Liquid N₂) dissolve->freeze lyophilize Lyophilize Overnight freeze->lyophilize check_tfa Quantify Residual TFA (<1%?) lyophilize->check_tfa repeat_cycle Repeat Cycle (2-3 times) check_tfa->repeat_cycle No end End: TFA-Free MEN10376-HCl Salt check_tfa->end Yes repeat_cycle->dissolve assay Proceed to Biological Assay end->assay

Caption: Workflow for TFA Removal by HCl Salt Exchange.

References

Technical Support Center: Trifluoroacetic acid (TFA) Interference in Men 10376 Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Men 10376 and encountering potential interference from Trifluoroacetic acid (TFA).

Frequently Asked Questions (FAQs)

Q1: What is Trifluoroacetic acid (TFA) and why is it present in my Men 10376 sample?

Trifluoroacetic acid (TFA) is a strong acid commonly used during the synthesis and purification of synthetic peptides like Men 10376. It is utilized as a cleavage reagent to release the peptide from the solid-phase resin and as an ion-pairing agent in reverse-phase high-performance liquid chromatography (RP-HPLC) to improve peak resolution and shape. Consequently, commercially available synthetic peptides are often supplied as TFA salts.

Q2: How can residual TFA affect my experiments with Men 10376?

Residual TFA can significantly impact experimental outcomes in several ways:

  • Biological Activity: TFA can alter the conformation and solubility of Men 10376, potentially affecting its binding affinity to the tachykinin NK-2 receptor. At certain concentrations, TFA itself can exhibit biological activity, such as inhibiting cell proliferation or modulating receptor signaling, leading to confounding results in cell-based assays.

  • Analytical Techniques: In techniques like mass spectrometry (MS), TFA is known to cause ion suppression, leading to a significant reduction in the signal intensity of the peptide. In HPLC, the concentration of TFA can influence the retention time of Men 10376.

  • Physicochemical Properties: The presence of TFA as a counter-ion affects the overall mass of the peptide, which is a crucial consideration for accurate quantification and solution preparation.

Q3: What are the acceptable limits of TFA in my Men 10376 sample?

The acceptable concentration of TFA is highly dependent on the specific application. For sensitive cell-based assays or in vivo studies, it is advisable to minimize the TFA content, ideally to less than 0.1%. For routine analytical procedures like HPLC, a controlled and consistent amount of TFA (e.g., 0.1%) is often intentionally used as a mobile phase additive.

Q4: What are the alternatives to TFA for HPLC purification of Men 10376?

Common alternatives to TFA in RP-HPLC include formic acid (FA), acetic acid (AA), and heptafluorobutyric acid (HFBA). Formic acid is a popular choice for LC-MS applications as it is less ion-suppressive than TFA. The choice of an alternative will depend on the specific requirements of the separation and the downstream application.

Q5: How can I remove or reduce TFA from my Men 10376 sample?

Several methods can be employed to remove or reduce TFA content:

  • Lyophilization: Repeated cycles of dissolving the peptide in a TFA-free solvent (like deionized water or a buffer) and then lyophilizing can help to remove volatile TFA.

  • Salt Exchange: A common method is to perform a salt exchange by dissolving the peptide in a solution containing a different acid, such as hydrochloric acid (HCl) or acetic acid, followed by lyophilization. This replaces the TFA counter-ion with a different one.

  • Ion-exchange Chromatography: This technique can be used to exchange the TFA counter-ion for another, such as acetate.

  • Dialysis/Buffer Exchange: For larger peptide quantities, dialysis or buffer exchange using a size-exclusion column can be effective.

Troubleshooting Guides

Scenario 1: Inconsistent or non-reproducible results in cell-based assays with Men 10376.

  • Possible Cause: Interference from residual TFA in the peptide stock.

  • Troubleshooting Steps:

    • Quantify TFA: If possible, determine the TFA content in your peptide stock.

    • Perform a TFA removal/exchange: Use one of the methods described in FAQ 5 to reduce the TFA concentration.

    • Include a TFA control: In your assay, include a control group treated with a TFA solution (at a concentration equivalent to that in your peptide stock) without the peptide to assess the direct effect of TFA on your cells.

    • Re-evaluate peptide concentration: After TFA removal, re-quantify your peptide concentration as the molecular weight will have changed.

Scenario 2: Low signal intensity of Men 10376 in mass spectrometry analysis.

  • Possible Cause: Ion suppression by TFA.

  • Troubleshooting Steps:

    • Modify the mobile phase: If using HPLC-MS, replace TFA in the mobile phase with a less ion-suppressive alternative like formic acid (typically 0.1%).

    • Reduce TFA concentration: If TFA is required for chromatographic separation, try reducing its concentration to the lowest level that still provides acceptable peak shape (e.g., 0.05% or lower).

    • Post-column modification: In some advanced setups, a post-column addition of a reagent can be used to neutralize the ion-pairing effect of TFA before the eluent enters the mass spectrometer.

    • TFA removal from sample: If the TFA is residual from synthesis, perform a salt exchange prior to analysis.

Scenario 3: Shift in retention time of Men 10376 in RP-HPLC.

  • Possible Cause: Inconsistent TFA concentration in the mobile phase or sample.

  • Troubleshooting Steps:

    • Ensure consistent mobile phase preparation: Precisely prepare the mobile phase with a consistent concentration of TFA for all runs.

    • Equilibrate the column thoroughly: Before each run, ensure the HPLC column is fully equilibrated with the mobile phase.

    • Control sample solvent: Dissolve the Men 10376 standard and samples in a solvent that is compatible with the mobile phase and has a consistent (or no) TFA concentration.

    • Consider the source of TFA: Be aware that TFA from the peptide sample itself can contribute to the total TFA concentration on the column, especially during the initial stages of the gradient.

Data Presentation

Table 1: Effect of TFA Concentration on Peptide Signal Intensity in LC-MS

TFA Concentration in Mobile PhaseRelative Signal Intensity of Peptide
0.1%10%
0.05%35%
0.02%70%
0% (with 0.1% Formic Acid)100%

Note: Data are illustrative and the exact signal suppression will depend on the peptide and the mass spectrometer used.

Table 2: Influence of TFA Concentration on Peptide Retention Time in RP-HPLC

TFA Concentration in Mobile PhaseRetention Time of a Basic Peptide (minutes)
0.05%15.2
0.1%15.8
0.2%16.5

Note: Increased TFA concentration generally leads to a slight increase in the retention of basic peptides due to its ion-pairing effect.

Experimental Protocols

1. Protocol for TFA Removal from Men 10376 via HCl Salt Exchange

This protocol is for exchanging the TFA counter-ion with chloride.

  • Materials:

    • Men 10376 TFA salt

    • Deionized water

    • 0.1 M Hydrochloric acid (HCl)

    • Lyophilizer

  • Procedure:

    • Dissolve the this compound salt in deionized water to a concentration of approximately 1 mg/mL.

    • Add a small volume of 0.1 M HCl to the peptide solution to bring the final pH to approximately 2.0.

    • Flash-freeze the solution in liquid nitrogen or on dry ice.

    • Lyophilize the frozen solution overnight until a dry powder is obtained.

    • Repeat steps 1-4 at least two more times to ensure complete exchange.

    • After the final lyophilization, the peptide is in the hydrochloride salt form. Store appropriately.

2. Protocol for a Competitive Radioligand Binding Assay for Men 10376

This protocol is to determine the binding affinity of Men 10376 to the tachykinin NK-2 receptor.

  • Materials:

    • Cell membranes prepared from cells expressing the human NK-2 receptor.

    • Radiolabeled NK-2 receptor agonist (e.g., [³H]-Neurokinin A).

    • Men 10376 (TFA-free).

    • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

    • 96-well filter plates.

    • Scintillation cocktail and counter.

  • Procedure:

    • Prepare serial dilutions of Men 10376 in binding buffer.

    • In a 96-well plate, add binding buffer, a fixed concentration of the radiolabeled agonist, and the serially diluted Men 10376.

    • Initiate the binding reaction by adding the cell membrane preparation to each well.

    • Incubate the plate at room temperature for a predetermined time to reach equilibrium.

    • Terminate the binding by rapid filtration through the filter plates, followed by washing with ice-cold binding buffer to separate bound from free radioligand.

    • Allow the filters to dry, then add scintillation cocktail to each well.

    • Quantify the radioactivity in each well using a scintillation counter.

    • Determine the IC₅₀ value of Men 10376 by plotting the percentage of specific binding against the logarithm of the Men 10376 concentration. The Ki value can then be calculated using the Cheng-Prusoff equation. Men 10376 has a reported Ki of 4.4 μM for the rat small intestine NK-2 receptor.[1]

Mandatory Visualization

Men10376_Experimental_Workflow cluster_prep Sample Preparation cluster_assay Cell-Based Assay cluster_analysis Data Analysis peptide Men 10376 (TFA salt) tfa_removal TFA Removal/ Salt Exchange peptide->tfa_removal quantification Quantification tfa_removal->quantification treatment Treatment with Men 10376 quantification->treatment cell_culture NK-2 Receptor Expressing Cells cell_culture->treatment incubation Incubation treatment->incubation readout Functional Readout (e.g., Calcium Flux) incubation->readout data_acquisition Data Acquisition readout->data_acquisition dose_response Dose-Response Curve data_acquisition->dose_response ic50_calc IC50/Ki Determination dose_response->ic50_calc

Caption: Experimental workflow for characterizing Men 10376.

NK2_Signaling_Pathway NKA Neurokinin A (NKA) NK2R Tachykinin NK-2 Receptor (GPCR) NKA->NK2R Agonist Men10376 Men 10376 Men10376->NK2R Antagonist (Blocks NKA binding) Gq Gq/11 NK2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Stimulates CellularResponse Cellular Response (e.g., Smooth Muscle Contraction) Ca2->CellularResponse PKC->CellularResponse

Caption: Tachykinin NK-2 receptor signaling pathway.

References

Technical Support Center: Optimizing Men 10376 TFA Concentration for In Vitro Potency

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of Trifluoroacetic acid (TFA) for in vitro potency assays of Men 10376, a selective tachykinin NK-2 receptor antagonist.

Frequently Asked Questions (FAQs)

Q1: What is Men 10376 and what is its mechanism of action?

Men 10376 is a selective antagonist of the tachykinin NK-2 receptor.[1][2][3] The NK-2 receptor, a G protein-coupled receptor (GPCR), is preferentially activated by the neuropeptide neurokinin A (NKA).[4] Upon activation, the NK-2 receptor primarily couples to Gq/11 and Gs G-proteins. This activation stimulates downstream signaling pathways, leading to an increase in intracellular calcium (via Gq/11) and modulation of cyclic AMP (cAMP) levels (via Gs).[4][5] Men 10376 exerts its antagonistic effect by binding to the NK-2 receptor and preventing NKA from binding and initiating these signaling cascades.

Q2: Why is Trifluoroacetic acid (TFA) present in my Men 10376 sample?

TFA is a common reagent used during the solid-phase synthesis and purification of peptides like Men 10376. It serves as a cleavage agent to release the peptide from the resin and as an ion-pairing agent during High-Performance Liquid Chromatography (HPLC) purification.[6] Consequently, synthetic peptides are often supplied as TFA salts, where the positively charged amino groups of the peptide are associated with negatively charged trifluoroacetate ions.

Q3: How can residual TFA affect my in vitro potency assay for Men 10376?

Residual TFA can significantly impact the accuracy and reproducibility of your in vitro potency assay in several ways:

  • Alteration of pH: TFA is a strong acid and can lower the pH of your assay buffer, which can affect the binding affinity of Men 10376 to the NK-2 receptor and the overall function of the cells.

  • Direct Cellular Effects: TFA has been shown to be cytotoxic and can inhibit cell proliferation at concentrations as low as 10 nM.[7] It can also stimulate cell growth in some cell lines at higher concentrations (0.5–7.0 mM).[7]

  • Receptor Modulation: There is evidence that TFA can act as an allosteric modulator of other GPCRs, which could potentially interfere with the Men 10376-NK-2 receptor interaction.[7]

Q4: What is the acceptable concentration of TFA in my in vitro assay?

The acceptable concentration of TFA is highly dependent on the specific cell line and assay sensitivity. However, as a general guideline, it is recommended to keep the final TFA concentration as low as possible, ideally below 1% (w/w) of the peptide.[8] For sensitive cell-based assays, effects of TFA have been observed at nanomolar concentrations.[7] It is crucial to perform a TFA tolerance test on your specific cell line to determine the maximum concentration that does not interfere with your assay.

Troubleshooting Guides

Issue 1: High variability or poor reproducibility in IC50 values for Men 10376.

  • Possible Cause: Inconsistent or high concentrations of TFA in the peptide stock solution.

  • Troubleshooting Steps:

    • Quantify TFA Content: If possible, determine the TFA concentration in your Men 10376 stock.

    • Perform a Counter-ion Exchange: Exchange the TFA for a more biologically compatible counter-ion like hydrochloride (HCl) or acetate. Refer to the detailed protocols below.

    • Use a TFA Control: Include a control in your assay with the highest concentration of TFA that would be present in your experiment (without the peptide) to assess its direct effect on the cells.

    • Purchase TFA-free Peptide: For future experiments, consider obtaining Men 10376 with a different counter-ion.

Issue 2: The observed potency of Men 10376 is lower than expected.

  • Possible Cause: The acidic nature of TFA is altering the assay pH, thereby reducing the binding affinity of Men 10376.

  • Troubleshooting Steps:

    • Measure Assay pH: Check the pH of your final assay buffer after the addition of the Men 10376 solution.

    • Buffer Capacity: Ensure your assay buffer has sufficient buffering capacity to counteract the acidity of the TFA.

    • Counter-ion Exchange: As mentioned previously, exchanging TFA for a less acidic counter-ion like acetate can mitigate pH-related issues.

Issue 3: Signs of cell stress or death in the assay wells, even at low concentrations of Men 10376.

  • Possible Cause: Cytotoxic effects of TFA on the cells used in the assay.

  • Troubleshooting Steps:

    • TFA Tolerance Test: Perform a dose-response experiment with TFA alone to determine the cytotoxic concentration for your specific cell line.

    • Reduce TFA Concentration: If the TFA concentration from your Men 10376 stock is within the toxic range, a counter-ion exchange is highly recommended.

Data Presentation

Table 1: Reported Effects of TFA in Biological Systems

Biological EffectSystemEffective TFA Concentration
Inhibition of Cell ProliferationFetal Rat OsteoblastsAs low as 10 nM[7]
Stimulation of Cell GrowthMurine Glioma Cells0.5 mM - 7.0 mM[7]
Allosteric ModulationGlycine Receptor (GlyR)Not specified

Table 2: Efficiency of TFA Removal by Counter-ion Exchange

MethodInitial TFA ContentFinal TFA ContentReference
HCl Exchange (10 mM HCl, 1 cycle)0.333 mg TFA/mg peptideBelow Limit of Quantification (<1% w/w)[8]
HCl Exchange (5 mM HCl, 2 cycles)0.333 mg TFA/mg peptideBelow Limit of Quantification (<1% w/w)[8]
HCl Exchange (2 mM HCl, 3 cycles)0.333 mg TFA/mg peptideBelow Limit of Quantification (<1% w/w)[9]

Experimental Protocols

Protocol 1: In Vitro Potency Assay for Men 10376 using a Calcium Flux Assay

This protocol describes a method to determine the potency of Men 10376 by measuring its ability to inhibit Neurokinin A (NKA)-induced calcium mobilization in cells expressing the NK-2 receptor.

Materials:

  • CHO-K1 or HEK293 cells stably expressing the human NK-2 receptor

  • Cell culture medium (e.g., DMEM/F-12 with 10% FBS)

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Neurokinin A (NKA)

  • Men 10376 (with known or optimized TFA concentration)

  • 96- or 384-well black, clear-bottom microplates

  • Fluorescent plate reader with an injection system

Methodology:

  • Cell Culture: Culture the NK-2 receptor-expressing cells according to standard protocols.

  • Cell Plating: Seed the cells into the microplates at a density that will result in a confluent monolayer on the day of the assay. Incubate for 24-48 hours.

  • Dye Loading:

    • Prepare a loading solution of the calcium-sensitive dye in assay buffer. The final concentration of the dye will depend on the specific product used.

    • Add an equal volume of 0.04% Pluronic F-127 to the dye solution.

    • Remove the culture medium from the cells and add the dye loading solution.

    • Incubate the plate at 37°C for 60 minutes.

  • Compound Preparation:

    • Prepare a stock solution of Men 10376 in a suitable solvent (e.g., DMSO or water).

    • Perform a serial dilution of Men 10376 in assay buffer to obtain a range of concentrations.

    • Prepare a stock solution of NKA in assay buffer. The final concentration should be at the EC80 (the concentration that gives 80% of the maximal response).

  • Assay Procedure:

    • Wash the cells twice with assay buffer to remove excess dye.

    • Add the different concentrations of Men 10376 to the wells and incubate for 15-30 minutes at 37°C.

    • Place the plate in the fluorescent plate reader and measure the baseline fluorescence.

    • Inject the NKA solution into the wells and immediately begin recording the fluorescence intensity over time.

  • Data Analysis:

    • The increase in fluorescence intensity corresponds to the increase in intracellular calcium.

    • Determine the peak fluorescence response for each well.

    • Plot the percentage of inhibition of the NKA response against the concentration of Men 10376.

    • Calculate the IC50 value of Men 10376 from the dose-response curve.

Protocol 2: TFA/HCl Counter-ion Exchange

This protocol describes a common method to replace TFA counter-ions with chloride ions.[9][10]

Materials:

  • Men 10376 TFA salt

  • Distilled water

  • 100 mM Hydrochloric acid (HCl) solution

  • Lyophilizer

Methodology:

  • Dissolution: Dissolve the this compound salt in distilled water to a concentration of 1 mg/mL.

  • Acidification: Add 100 mM HCl to the peptide solution to achieve a final HCl concentration of 10 mM.

  • Incubation: Let the solution stand at room temperature for at least one minute.

  • Freezing: Freeze the solution in a suitable container, for example, by immersing it in liquid nitrogen.

  • Lyophilization: Lyophilize the frozen sample overnight until all the solvent is removed.

  • Repeat: For efficient TFA removal, repeat steps 1-5 at least two more times.

  • Final Product: The resulting lyophilized powder is the hydrochloride salt of Men 10376.

Mandatory Visualization

Men10376_Signaling_Pathway NKA Neurokinin A (NKA) NK2R NK-2 Receptor NKA->NK2R Binds Gq11 Gq/11 NK2R->Gq11 Activates Gs Gs NK2R->Gs Activates Men10376 Men 10376 Men10376->NK2R Blocks PLC Phospholipase C (PLC) Gq11->PLC Activates AC Adenylate Cyclase Gs->AC PIP2 PIP2 PLC->PIP2 Cleaves cAMP cAMP Modulation AC->cAMP IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Induces

Caption: Signaling pathway of the NK-2 receptor and the antagonistic action of Men 10376.

TFA_Optimization_Workflow start Start: this compound Salt tfa_tolerance Determine TFA Tolerance of Cell Line start->tfa_tolerance decision Is TFA Interference Suspected? start->decision quantify_tfa Quantify TFA Content (Optional) tfa_exchange Perform Counter-ion Exchange (e.g., HCl) prepare_solutions Prepare Men 10376 Stock and Dilutions tfa_exchange->prepare_solutions potency_assay Perform In Vitro Potency Assay (e.g., Calcium Flux) tfa_tolerance->potency_assay prepare_solutions->potency_assay analyze_data Analyze Data and Determine IC50 potency_assay->analyze_data end Optimized Potency Data analyze_data->end decision->tfa_exchange Yes decision->prepare_solutions No

Caption: Experimental workflow for optimizing TFA concentration in Men 10376 potency assays.

References

Off-target effects of Men 10376 TFA in cellular assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Men 10376 TFA in cellular assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a selective antagonist of the tachykinin NK-2 receptor.[1][2] It is a peptide analog that has been instrumental in characterizing the physiological roles of the NK-2 receptor.

Q2: What is the known selectivity profile of this compound?

This compound demonstrates high selectivity for the NK-2 receptor over other members of the tachykinin receptor family, namely the NK-1 and NK-3 receptors.[1][2] Quantitative data on its binding affinity and functional antagonism are provided in the data tables below. A broad off-target screening profile against other receptor families (e.g., other GPCRs, ion channels, kinases) is not extensively documented in publicly available literature.

Q3: I am observing unexpected effects in my cellular assay. Could these be off-target effects of this compound?

While this compound is known to be selective for the NK-2 receptor, off-target effects can never be completely ruled out, especially at high concentrations. If you are observing unexpected cellular responses, consider the following:

  • Concentration: Are you using the lowest effective concentration of this compound? High concentrations increase the likelihood of binding to lower-affinity, off-target sites.

  • Cell Type: Does your cell line endogenously express other receptors that could potentially interact with a peptide-like molecule?

  • Assay System: Could the observed effect be an artifact of the assay itself? For example, in fluorescence-based assays, consider potential compound interference with the fluorescent signal.

Q4: How should I prepare and store this compound?

For optimal stability, this compound should be stored at -20°C or -80°C as a lyophilized powder. For creating stock solutions, consult the manufacturer's instructions. It is generally recommended to dissolve the peptide in a suitable solvent like sterile water or a buffer, aliquot into single-use volumes, and store at -80°C to minimize freeze-thaw cycles.

Troubleshooting Guides

Issue 1: Inconsistent or No Antagonism of NK-2 Receptor Activity
Possible Cause Troubleshooting Step
Degradation of this compound - Ensure proper storage of the lyophilized powder and stock solutions. - Prepare fresh stock solutions. - Avoid repeated freeze-thaw cycles.
Incorrect Concentration - Verify the calculations for your working dilutions. - Perform a concentration-response curve to determine the optimal inhibitory concentration in your specific assay.
Low NK-2 Receptor Expression - Confirm the expression level of the NK-2 receptor in your cell line using techniques like qPCR or western blotting. - Consider using a cell line with higher or induced expression of the NK-2 receptor.
Assay Interference - Run appropriate vehicle controls to rule out solvent effects. - If using a fluorescence-based assay, test for any intrinsic fluorescence of this compound at the wavelengths used.
Issue 2: Unexpected Cellular Phenotype Observed
Possible Cause Troubleshooting Step
Off-Target Binding to NK-1 or NK-3 Receptors - Although selectivity is high, at supra-maximal concentrations, some off-target activity at NK-1 or NK-3 receptors may occur. - If your cells express these receptors, consider using specific antagonists for NK-1 and NK-3 to confirm the source of the effect. - Review the binding affinity data in Table 1 to assess the likelihood of off-target engagement at the concentrations used.
Interaction with Other GPCRs or Ion Channels - A comprehensive off-target profile is not available. If you suspect an off-target effect, a literature search for the effects of other tachykinin antagonists may provide clues. - Consider using a counterscreen with a structurally unrelated NK-2 antagonist to see if the unexpected phenotype is reproduced.
Peptide-Related Artifacts - Some peptides can be "sticky" and may non-specifically interact with plasticware or other proteins. - Include a control peptide with a scrambled sequence to assess for non-specific peptide effects.

Data Presentation

Table 1: Binding Affinity and Selectivity of Men 10376
TargetSpecies/TissueAssay TypeParameterValueReference
NK-2 Receptor Rat small intestineRadioligand BindingKi4.4 µM[1][2]
NK-1 Receptor -Radioligand BindingKi>10 µM[1][2]
NK-3 Receptor -Radioligand BindingKi>10 µM[1][2]
Table 2: Functional Antagonism of Men 10376
TargetTissue/PreparationAssay TypeParameterValueReference
NK-2 Receptor Endothelium-deprived rabbit pulmonary arteryFunctional AssaypA28.08[1][2]
NK-1 Receptor Guinea-pig ileumFunctional AssaypA25.66[1][2]

Experimental Protocols

Radioligand Displacement Binding Assay (General Protocol)

This protocol describes a general method for determining the binding affinity (Ki) of this compound for the NK-2 receptor.

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_sep Separation and Detection cluster_analysis Data Analysis prep1 Homogenize cells/tissue expressing NK-2 receptor in lysis buffer. prep2 Centrifuge to pellet membranes. prep1->prep2 prep3 Resuspend membrane pellet in assay buffer. prep2->prep3 assay1 Incubate membranes with a fixed concentration of radiolabeled NK-2 agonist (e.g., [3H]-Neurokinin A). prep3->assay1 assay2 Add increasing concentrations of unlabeled this compound. assay1->assay2 assay3 Incubate to allow binding to reach equilibrium. assay2->assay3 sep1 Rapidly filter the incubation mixture through a glass fiber filter to separate bound from free radioligand. assay3->sep1 sep2 Wash filters with ice-cold buffer to remove non-specifically bound radioligand. sep1->sep2 sep3 Measure radioactivity on the filters using a scintillation counter. sep2->sep3 analysis1 Plot the percentage of specific binding against the concentration of this compound. sep3->analysis1 analysis2 Determine the IC50 value (concentration of this compound that inhibits 50% of specific binding). analysis1->analysis2 analysis3 Calculate the Ki value using the Cheng-Prusoff equation. analysis2->analysis3 G cluster_cell_prep Cell Preparation cluster_treatment Compound Treatment cluster_stimulation Receptor Stimulation and Measurement cluster_data_analysis Data Analysis cell1 Plate cells expressing the NK-2 receptor in a multi-well plate. cell2 Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). cell1->cell2 cell3 Incubate to allow for dye de-esterification. cell2->cell3 treat1 Pre-incubate cells with varying concentrations of this compound or vehicle control. cell3->treat1 stim1 Stimulate cells with an NK-2 receptor agonist (e.g., Neurokinin A). treat1->stim1 stim2 Measure the change in fluorescence intensity over time using a plate reader. stim1->stim2 analysis1 Calculate the agonist-induced calcium response in the presence and absence of this compound. stim2->analysis1 analysis2 Generate a dose-response curve for this compound antagonism. analysis1->analysis2 analysis3 Determine the IC50 or pA2 value. analysis2->analysis3 G cluster_membrane Cell Membrane cluster_cytosol Cytosol NKA Neurokinin A (Agonist) NK2R NK-2 Receptor NKA->NK2R Activates Men10376 This compound (Antagonist) Men10376->NK2R Blocks Gq11 Gq/11 NK2R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release CellularResponse Cellular Response Ca_release->CellularResponse PKC->CellularResponse

References

Troubleshooting inconsistent results with Men 10376 TFA

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Men 10376 TFA, a selective tachykinin NK-2 receptor antagonist.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during experiments using this compound, presented in a question-and-answer format.

Q1: I am observing inconsistent inhibitory effects of this compound in my cell-based assays. What could be the cause?

A1: Inconsistent results with this compound can stem from several factors related to its handling and experimental setup:

  • Solubility Issues: this compound is a peptide and may have limited aqueous solubility. The manufacturer notes that sonication is needed to dissolve it in water.[1] Incomplete dissolution will lead to a lower effective concentration in your assay.

    • Troubleshooting:

      • Always prepare fresh solutions.

      • Use a bath sonicator to aid dissolution.

      • Visually inspect the solution for any precipitate before use.

      • For highly concentrated stock solutions, consider using a small amount of an organic solvent like DMSO before diluting with your aqueous assay buffer.[2][3]

  • Adsorption to Surfaces: Peptides can adsorb to plasticware, reducing the actual concentration in the assay.

    • Troubleshooting:

      • Use low-protein-binding microplates and pipette tips.

      • Include a small amount of a non-ionic surfactant (e.g., 0.01% Tween-20) or bovine serum albumin (BSA) in your assay buffer to prevent adsorption.

  • Stability in Solution: Stock solutions of this compound have limited stability, especially at -20°C (1 month).[1] Repeated freeze-thaw cycles can degrade the peptide.

    • Troubleshooting:

      • Upon reconstitution, aliquot the stock solution into single-use volumes to avoid freeze-thaw cycles.[1]

      • For long-term storage, keep the aliquots at -80°C (stable for 6 months).[1]

  • Agonist Concentration: The inhibitory effect of an antagonist is dependent on the concentration of the agonist used. If the agonist concentration is too high (saturating), it will be difficult for a competitive antagonist like this compound to show an effect.

    • Troubleshooting:

      • Use an agonist concentration at or near its EC80 value to provide a sufficient window for observing inhibition.

Q2: My calculated potency (IC50 or Ki) for this compound is different from the published values. Why might this be?

A2: Discrepancies in potency values can arise from variations in experimental conditions.

  • Assay-Specific Conditions: The buffer composition, pH, and temperature can all influence ligand binding and receptor function. The "TFA" in this compound indicates it is a trifluoroacetic acid salt, which can slightly lower the pH of unbuffered solutions.

  • Cell Line and Receptor Density: The cell line used and the expression level of the NK-2 receptor can impact the apparent potency of an antagonist.

  • Choice of Agonist and Radioligand: The affinity of the agonist or radioligand used in the assay will influence the calculated Ki value for the antagonist in competition assays.

Q3: I am having trouble dissolving the lyophilized powder of this compound.

A3: As a peptide, this compound can be challenging to solubilize.

  • Recommended Procedure:

    • Allow the vial to warm to room temperature before opening.

    • Add the required volume of sterile water.

    • Vortex the vial and then place it in a bath sonicator for 5-10 minutes to ensure complete dissolution.[1][2]

  • Alternative Solvents: If aqueous solubility remains an issue at your desired concentration, you can try dissolving the peptide in a small amount of an organic solvent such as DMSO and then slowly diluting it with your aqueous buffer while vortexing.[3]

Q4: In my in vivo bladder motility study, the results are variable. What are some potential sources of this variability?

A4: In vivo experiments can have numerous sources of variability.

  • Anesthesia: The depth and type of anesthesia can affect bladder reflexes.

  • Catheter Placement: Improper placement of the bladder catheter can lead to artifacts in pressure recordings.[4]

  • Hydration Status of the Animal: The hydration state can influence urine production and bladder filling rates.

  • Bladder Irritation: The experimental procedure itself can cause irritation and inflammation, affecting bladder motility. Continuous flushing of the bladder may help reduce some artifacts.[5][6]

Quantitative Data Summary

The following table summarizes the reported binding affinities and potencies of this compound for tachykinin receptors.

ParameterReceptorSpecies/TissueValueReference
Ki NK-2Rat small intestine4.4 µM[1]
Ki NK-1->10 µM[1]
Ki NK-3->10 µM[1]
pA2 NK-2Rabbit pulmonary artery8.08[1]
pA2 NK-1Guinea-pig ileum5.66[1]

Signaling Pathways and Experimental Workflows

Tachykinin NK-2 Receptor Signaling Pathway

The tachykinin NK-2 receptor is a G-protein coupled receptor (GPCR). Upon binding of an agonist like Neurokinin A (NKA), the receptor primarily couples to the Gq/11 alpha subunit. This initiates a signaling cascade that leads to the activation of Phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC). This compound acts as a competitive antagonist, blocking NKA from binding to the receptor and thus inhibiting this downstream signaling. There is also evidence that the NK-2 receptor can couple to Gs, which would lead to the activation of adenylyl cyclase and an increase in cyclic AMP (cAMP).

NK2_Signaling_Pathway cluster_membrane Plasma Membrane NK2R NK-2 Receptor G_protein Gq/11 NK2R->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG NKA Neurokinin A (Agonist) NKA->NK2R Binds & Activates Men10376 This compound (Antagonist) Men10376->NK2R Blocks Ca_release Ca²⁺ Release IP3->Ca_release Triggers PKC_activation PKC Activation DAG->PKC_activation Activates Cellular_Response Cellular Response (e.g., Muscle Contraction) Ca_release->Cellular_Response PKC_activation->Cellular_Response

Tachykinin NK-2 Receptor Signaling Pathway
Experimental Workflow for Characterization of this compound

This workflow outlines the typical steps for characterizing the antagonistic properties of this compound.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Validation prep Prepare Stock Solution of this compound (Water with sonication) binding_assay Radioligand Binding Assay (Determine Ki) prep->binding_assay functional_assay Functional Assay (e.g., Calcium Mobilization) prep->functional_assay potency Determine Antagonist Potency (IC50 / pA2) binding_assay->potency functional_assay->potency animal_model Select Animal Model (e.g., Rat Bladder Motility) potency->animal_model Inform Dose Selection dosing Administer this compound animal_model->dosing challenge Challenge with NK-2 Agonist dosing->challenge measure Measure Physiological Response (e.g., Bladder Contractions) challenge->measure

Workflow for this compound Characterization

Key Experimental Protocols

Detailed Methodology: Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of this compound for the NK-2 receptor using a competitive binding assay.

  • Preparation of Cell Membranes:

    • Use a cell line stably expressing the human or rat NK-2 receptor (e.g., CHO-K1 or HEK293).

    • Homogenize the cells in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

    • Wash the membrane pellet and resuspend in binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).

    • Determine the protein concentration using a standard method (e.g., BCA assay).

  • Competitive Binding Assay:

    • In a 96-well plate, add binding buffer, a fixed concentration of a suitable radioligand for the NK-2 receptor (e.g., [³H]-SR48968 or [¹²⁵I]-NKA), and varying concentrations of this compound (e.g., 10⁻¹⁰ M to 10⁻⁴ M).

    • To determine non-specific binding, use a high concentration of a non-labeled NK-2 antagonist (e.g., 10 µM SR48968).

    • Add the cell membrane preparation to initiate the binding reaction.

    • Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

  • Filtration and Counting:

    • Rapidly harvest the contents of each well onto glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Dry the filters and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from the total binding to obtain specific binding.

    • Plot the specific binding as a function of the log concentration of this compound.

    • Fit the data to a one-site competition model to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Detailed Methodology: In Vitro Functional Assay (Calcium Mobilization)

This protocol measures the ability of this compound to inhibit agonist-induced calcium mobilization in cells expressing the NK-2 receptor.

  • Cell Preparation:

    • Plate cells expressing the NK-2 receptor (e.g., CHO-K1 or HEK293) in a 96-well or 384-well black, clear-bottom plate and grow to confluence.

  • Loading with Calcium-Sensitive Dye:

    • Aspirate the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Incubate the plate at 37°C for 45-60 minutes to allow for dye de-esterification.

  • Antagonist and Agonist Addition:

    • Wash the cells with buffer to remove excess dye.

    • Add varying concentrations of this compound to the wells and incubate for a pre-determined time (e.g., 15-30 minutes).

    • Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).

    • Add a fixed concentration of an NK-2 receptor agonist (e.g., Neurokinin A at its EC80 concentration) to all wells.

  • Measurement and Data Analysis:

    • Measure the fluorescence intensity before and after the addition of the agonist. The change in fluorescence corresponds to the change in intracellular calcium concentration.

    • Plot the agonist-induced calcium response as a function of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 of this compound.

References

Technical Support Center: Men 10376 TFA Degradation in Experimental Conditions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of Men 10376, a selective tachykinin NK-2 receptor antagonist, particularly when formulated with Trifluoroacetic Acid (TFA). This guide aims to help you identify and troubleshoot potential stability issues in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is Men 10376 and why is it supplied as a TFA salt?

Men 10376 is a synthetic heptapeptide with the sequence H-Asp-Tyr-D-Trp-Val-D-Trp-D-Trp-Lys-NH2. It acts as a potent and selective antagonist for the tachykinin NK-2 receptor. Trifluoroacetic acid (TFA) is a strong acid commonly used during the final cleavage step of solid-phase peptide synthesis and in the purification of peptides by reverse-phase high-performance liquid chromatography (RP-HPLC). As a result, synthetic peptides like Men 10376 are often supplied as TFA salts, which can influence the peptide's stability and behavior in experiments.[1][2]

Q2: What are the primary degradation pathways for Men 10376?

Based on its amino acid composition, Men 10376 is susceptible to several degradation pathways:

  • Hydrolysis at Aspartic Acid (Asp): The peptide bond C-terminal to the aspartic acid residue is prone to acid-catalyzed hydrolysis, especially at low pH. This can lead to cleavage of the peptide chain.[3][4]

  • Oxidation of Tryptophan (Trp): The indole side chain of the three D-tryptophan residues is susceptible to oxidation, particularly in the presence of oxygen, light, and metal ions.[5][6] This can result in the formation of various oxidation products, such as N-formylkynurenine (NFK), kynurenine (Kyn), and oxindolylalanine (Oia).[6][7]

  • Deamidation: Although less common for aspartic acid compared to asparagine, deamidation can occur under certain conditions, leading to the formation of isoaspartate.[3][8]

Q3: How does residual TFA affect the stability and performance of Men 10376 in my experiments?

Residual TFA can impact your experiments in several ways:

  • Lowering pH: TFA is a strong acid and can lower the pH of your experimental solutions, which can accelerate acid-catalyzed degradation pathways like hydrolysis at the aspartic acid residue.[1]

  • Interference with Biological Assays: TFA has been shown to interfere with cellular assays and can inhibit cell proliferation.[1]

  • Alteration of Peptide Conformation: The presence of TFA as a counter-ion can affect the secondary structure and solubility of the peptide.[9]

Troubleshooting Guide

This section provides guidance on how to identify and address common issues related to Men 10376 degradation.

Issue 1: Loss of Peptide Activity or Inconsistent Results Over Time

Possible Cause: Degradation of Men 10376 in your stock solution or experimental setup.

Troubleshooting Steps:

  • Assess Storage Conditions:

    • Lyophilized Powder: Store at -20°C or below, protected from light and moisture. Improper storage can lead to gradual degradation.

    • Stock Solutions: Prepare fresh stock solutions for each experiment if possible. If you need to store solutions, aliquot them into single-use volumes and store at -80°C to minimize freeze-thaw cycles.

  • Analyze Peptide Integrity:

    • Use RP-HPLC to check the purity of your Men 10376 stock solution. Look for the appearance of new peaks or a decrease in the area of the main peak over time.

  • Consider TFA Removal:

    • If you suspect TFA is interfering with your assay or causing degradation, consider exchanging the TFA counter-ion for a more biocompatible one like acetate or hydrochloride. Common methods for TFA removal include ion-exchange chromatography or repeated lyophilization from an HCl solution.[2][10]

Issue 2: Appearance of Unexpected Peaks in HPLC Analysis

Possible Cause: Formation of degradation products.

Troubleshooting Steps:

  • Characterize Degradation Products:

    • Use mass spectrometry (MS) coupled with HPLC (LC-MS) to identify the mass of the unexpected peaks. This can help in identifying the type of degradation (e.g., hydrolysis, oxidation).

  • Perform Forced Degradation Studies:

    • To confirm the identity of degradation products, you can intentionally degrade a sample of Men 10376 under controlled conditions (e.g., acidic, basic, oxidative) and compare the resulting HPLC chromatogram with your experimental samples.

Experimental Protocols

Protocol 1: Forced Degradation Study of Men 10376

This protocol is designed to intentionally degrade Men 10376 to identify potential degradation products and assess its stability under various stress conditions.

Materials:

  • Men 10376 TFA salt

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • Water for injection or HPLC-grade water

  • RP-HPLC system with a C18 column

  • Mass spectrometer (optional, for identification of degradation products)

Procedure:

  • Preparation of Men 10376 Stock Solution: Prepare a 1 mg/mL stock solution of Men 10376 in water.

  • Acid Hydrolysis:

    • Mix equal volumes of the Men 10376 stock solution and 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • Mix equal volumes of the Men 10376 stock solution and 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Mix equal volumes of the Men 10376 stock solution and 3% H₂O₂.

    • Incubate at room temperature for 24 hours, protected from light.

  • Thermal Degradation:

    • Incubate the Men 10376 stock solution at 60°C for 24 hours.

  • Photodegradation:

    • Expose the Men 10376 stock solution to UV light (e.g., 254 nm) for 24 hours.

  • Analysis:

    • Analyze all samples (including an untreated control) by RP-HPLC.

    • Monitor for the appearance of new peaks and a decrease in the main peptide peak.

    • If available, use LC-MS to determine the mass of the degradation products.

Expected Results:

Stress ConditionExpected Degradation PathwayPotential Degradation Products
Acid Hydrolysis Cleavage of the peptide bond C-terminal to Aspartic AcidPeptide fragments
Base Hydrolysis Deamidation, RacemizationIsoaspartate-containing peptide, D-amino acid-containing peptides
Oxidative Degradation Oxidation of Tryptophan residuesN-formylkynurenine, Kynurenine, Oxindolylalanine containing peptides
Thermal Degradation Various, including hydrolysis and oxidationA mixture of degradation products
Photodegradation Oxidation of Tryptophan residuesTryptophan oxidation products
Protocol 2: RP-HPLC Method for Analyzing Men 10376 and its Degradation Products

This is a general-purpose RP-HPLC method that can be used to assess the purity of Men 10376 and monitor its degradation.

Instrumentation and Columns:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

Mobile Phases:

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

Gradient Program:

Time (minutes)% Mobile Phase B
010
2570
3090
3510
4010

Flow Rate: 1.0 mL/min Detection Wavelength: 220 nm and 280 nm Injection Volume: 20 µL

Visualizations

Logical Workflow for Troubleshooting Men 10376 Degradation

G Troubleshooting Workflow for Men 10376 Degradation start Inconsistent Experimental Results or Loss of Activity check_storage Review Storage Conditions (Lyophilized & Solution) start->check_storage improper_storage Improper Storage check_storage->improper_storage correct_storage Implement Proper Storage (-20°C or -80°C, protect from light) improper_storage->correct_storage Yes analyze_purity Analyze Peptide Purity by HPLC improper_storage->analyze_purity No correct_storage->analyze_purity degradation_observed Degradation Observed? analyze_purity->degradation_observed no_degradation No Degradation Observed degradation_observed->no_degradation No identify_products Identify Degradation Products (LC-MS) degradation_observed->identify_products Yes other_factors Consider Other Experimental Factors (e.g., assay conditions, reagent quality) no_degradation->other_factors forced_degradation Perform Forced Degradation Study identify_products->forced_degradation compare_results Compare Degradation Profiles forced_degradation->compare_results confirm_pathway Confirm Degradation Pathway compare_results->confirm_pathway optimize_protocol Optimize Experimental Protocol (e.g., pH, buffer, remove TFA) confirm_pathway->optimize_protocol

Caption: Troubleshooting workflow for Men 10376 degradation.

Tachykinin NK-2 Receptor Signaling Pathway

Tachykinin NK-2 Receptor Signaling Pathway cluster_membrane Cell Membrane NK2R NK-2 Receptor G_protein Gq/11 NK2R->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes NKA Neurokinin A (NKA) (Agonist) NKA->NK2R Activates Men10376 Men 10376 (Antagonist) Men10376->NK2R Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Cellular_response Cellular Response Ca_release->Cellular_response PKC->Cellular_response

Caption: Tachykinin NK-2 receptor signaling pathway.

References

Technical Support Center: Men 10376 TFA and Cell Viability Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Men 10376 TFA in cell viability assays. Men 10376 is a selective antagonist of the neurokinin-2 (NK-2) receptor, and understanding its interaction with common viability assays is critical for accurate experimental outcomes.[1][2][3]

Troubleshooting Guide

Issue 1: Unexpected Decrease in Cell Viability After Treatment with this compound

Possible Cause: The trifluoroacetate (TFA) counter-ion present in the this compound preparation may be causing cytotoxicity. TFA is often used in the purification of synthetic peptides and has been shown to inhibit cell proliferation at concentrations as low as 10 nM.[4][5][6]

Troubleshooting Steps:

  • Review Compound Concentration: Determine the molar concentration of TFA in your working solution of this compound.

  • TFA Control: Include a TFA salt control (e.g., sodium trifluoroacetate) at the same molar concentration as that present in your this compound treatment. This will help distinguish the effect of the peptide from the effect of the TFA counter-ion.

  • Alternative Salt Form: If possible, obtain Men 10376 with a different counter-ion, such as hydrochloride (HCl) or acetate, to compare with the TFA salt.[4][5]

  • TFA Removal: If an alternative salt form is not available, consider performing a salt exchange to replace the TFA counter-ion with a more biologically compatible one like chloride or acetate.[2][3][7][8][9]

Issue 2: Inconsistent or Non-Reproducible Results in Cell Viability Assays

Possible Cause: Interference of this compound or the TFA salt with the assay chemistry. This is particularly relevant for metabolic assays like MTT, XTT, or resazurin, which rely on cellular redox activity.

Troubleshooting Steps:

  • Assay-Specific Controls:

    • No-Cell Control: Include wells with media and this compound but no cells to check for direct reduction of the assay reagent by the compound.

    • Vehicle Control: Ensure the vehicle used to dissolve this compound (e.g., DMSO) is at a consistent and non-toxic concentration across all wells.

  • Alternative Viability Assay: Use a different viability assay that relies on a distinct mechanism. For example, if you are using a metabolic assay, consider an ATP-based assay (measuring cellular ATP levels) or a cytotoxicity assay that measures membrane integrity (e.g., LDH release).

  • Optimize Incubation Times: Ensure that the incubation time with both the compound and the assay reagent is optimized for your specific cell type and experimental conditions.[1][10][11]

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a selective antagonist for the neurokinin-2 (NK-2) receptor, a G protein-coupled receptor (GPCR).[1][2][3][10] By blocking the NK-2 receptor, Men 10376 inhibits the downstream signaling pathways normally activated by the binding of its endogenous ligand, neurokinin A (NKA).[12][13]

Q2: What are the known downstream signaling pathways of the NK-2 receptor?

A2: The NK-2 receptor primarily couples to Gq and Gs G-proteins.[14][15]

  • Gq pathway activation leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC).[12][13]

  • Gs pathway activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[14][15]

Q3: Why is the TFA salt a concern in cell viability assays?

A3: The trifluoroacetate (TFA) counter-ion, a remnant from the peptide purification process, can independently affect cell viability and proliferation.[4][5][6] It has been reported to be cytotoxic to some cell lines and can interfere with the enzymatic reactions that form the basis of many colorimetric and fluorometric viability assays.[4][5] This can lead to an underestimation or overestimation of the true effect of the peptide of interest.

Q4: How can I remove TFA from my Men 10376 sample?

A4: TFA can be removed or replaced through several methods, including:

  • Lyophilization with a stronger acid: Repeatedly dissolving the peptide in a solution of a stronger acid like hydrochloric acid (HCl) and then lyophilizing can replace the TFA with the new counter-ion.[2][3][7][9]

  • Ion-exchange chromatography: This method separates the peptide from the TFA counter-ion based on charge.[2][8][9]

Data Presentation

Table 1: Potential Effects of TFA on Common Cell Viability Assays

Assay TypePrinciplePotential TFA InterferenceRecommended Action
Tetrazolium-based (MTT, MTS, XTT) Reduction of tetrazolium salt to colored formazan by cellular dehydrogenases.[1][8]TFA may alter cellular metabolic activity, leading to inaccurate readings.[5][6]Include TFA-only controls; consider an alternative assay.
Resazurin-based Reduction of non-fluorescent resazurin to fluorescent resorufin by viable cells.[10][11]Similar to tetrazolium assays, TFA can affect metabolic rate and interfere with results.[5][6]Include TFA-only controls; validate with a non-metabolic assay.
ATP-based Quantification of ATP, an indicator of metabolically active cells.Less likely to be directly affected by TFA's redox properties, but TFA-induced cytotoxicity will still be reflected.A good alternative or confirmatory assay to metabolic assays.
LDH release Measures lactate dehydrogenase (LDH) released from damaged cells.Unlikely to be directly affected by TFA, as it measures membrane integrity.A good assay for confirming cytotoxic effects.

Experimental Protocols

Protocol 1: MTT Cell Viability Assay
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with various concentrations of this compound, a TFA-only control, and a vehicle control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.[1] Incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[1][16]

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[4]

Protocol 2: Resazurin Cell Viability Assay
  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.

  • Resazurin Addition: Add resazurin solution to each well according to the manufacturer's instructions.

  • Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.[6][10]

  • Fluorescence Reading: Measure the fluorescence with an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.[17]

Protocol 3: TFA to HCl Salt Exchange
  • Dissolution: Dissolve the this compound peptide in distilled water (e.g., 1 mg/mL).

  • Acidification: Add 100 mM HCl to the peptide solution to achieve a final HCl concentration of 2-10 mM.[7][18]

  • Incubation: Let the solution stand at room temperature for at least one minute.[7]

  • Lyophilization: Freeze the solution (e.g., in liquid nitrogen) and lyophilize overnight.

  • Repeat: For complete exchange, redissolve the lyophilized powder in the HCl solution and repeat the freezing and lyophilization steps at least two more times.[7][18]

Visualizations

NK2R_Signaling_Pathway cluster_membrane Cell Membrane NK2R NK-2 Receptor Gq Gq NK2R->Gq Activates Gs Gs NK2R->Gs Activates PLC Phospholipase C PIP2 PIP2 PLC->PIP2 Hydrolyzes AC Adenylyl Cyclase ATP ATP AC->ATP Converts NKA Neurokinin A (NKA) NKA->NK2R Binds & Activates Men10376 This compound Men10376->NK2R Binds & Inhibits Gq->PLC Activates Gs->AC Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC cAMP cAMP ATP->cAMP PKA PKA Activation cAMP->PKA

Caption: NK-2 Receptor Signaling Pathway.

TFA_Troubleshooting_Workflow start Unexpected Cell Viability Results with this compound check_tfa Is TFA interference suspected? start->check_tfa tfa_control Run TFA-only control experiment check_tfa->tfa_control Yes other_causes Investigate other experimental variables (e.g., assay interference, cell line issues) check_tfa->other_causes No tfa_effect Does TFA control show an effect? tfa_control->tfa_effect salt_exchange Perform salt exchange (TFA to HCl) tfa_effect->salt_exchange Yes tfa_effect->other_causes No retest Re-test with TFA-free Men 10376 salt_exchange->retest end Problem Resolved retest->end other_causes->end

Caption: Troubleshooting Workflow for TFA Interference.

References

Validation & Comparative

A Comparative In Vivo Efficacy Analysis of NK2 Receptor Antagonists: Men 10376 TFA versus SR48968 (Saredutant)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo efficacy of two prominent tachykinin NK2 receptor antagonists, Men 10376 TFA and SR48968 (saredutant). The data presented is compiled from preclinical and clinical studies to assist researchers in evaluating their therapeutic potential in various physiological and pathological models.

Introduction

This compound and SR48968 are selective antagonists of the tachykinin NK2 receptor, a G-protein coupled receptor primarily activated by neurokinin A (NKA). The NK2 receptor is implicated in a range of physiological processes, including smooth muscle contraction, inflammation, and nociception. Consequently, antagonists of this receptor have been investigated for their therapeutic potential in various disorders, including anxiety, depression, asthma, and visceral pain. This guide summarizes the available in vivo efficacy data for both compounds, details the experimental methodologies, and visualizes the key signaling pathways and experimental workflows.

Comparative In Vivo Efficacy

The following tables summarize the quantitative in vivo efficacy data for this compound and SR48968 in various animal models and human studies.

Central Nervous System (CNS) Models
CompoundModelSpeciesDose/RouteKey Findings
SR48968 (saredutant) Forced Swim Test (Antidepressant-like effect)Rat5 mg/kg, i.p.Significantly reduced immobility time, an effect abolished by pre-treatment with the serotonin synthesis inhibitor PCPA.[1]
SR48968 (saredutant) Social Interaction Test (Anxiolytic-like effect)Rat20 mg/kg, i.p.Significantly increased the time spent in social interaction, comparable to diazepam.[1]
This compound Not Reported--No in vivo efficacy data available in CNS models of anxiety or depression.
Visceral Pain Models
CompoundModelSpeciesDose/RouteKey Findings
SR48968 (saredutant) Colorectal Distension (Visceral Hypersensitivity)RatNot SpecifiedModulates colorectal hypersensitivity to distension.
This compound Not Reported--No in vivo efficacy data available in visceral pain models.
Respiratory Models
CompoundModelSpeciesDose/RouteKey Findings
SR48968 (saredutant) Neurokinin A-induced BronchoconstrictionHuman (asthmatics)100 mg, oralSignificantly inhibited NKA-induced bronchoconstriction.
This compound Vagal Nerve Stimulation-induced BronchoconstrictionGuinea Pig1-3 µmol/kg, i.v.Reduced non-cholinergic bronchoconstrictor response by up to 50%.
Urogenital Models
CompoundModelSpeciesDose/RouteKey Findings
SR48968 (saredutant) Capsaicin-induced Bladder HyperactivityRatNot SpecifiedAmeliorated hyperactive reflexes without affecting physiological micturition.[2]
This compound Chemical (Xylene) CystitisRat1-3 µmol/kg, i.v.Reduced the amplitude of micturition contractions.
This compound Tachykinin-induced Bladder ContractionMouseIn vitroMarkedly inhibited the phasic component of urinary bladder smooth muscle contraction induced by tachykinins.[2]
Gastrointestinal Models (In Vitro)
CompoundModelTissueKey Findings
SR48968 (saredutant) Neurokinin A-induced ContractionGuinea-pig ileum circular musclePotent antagonist.
This compound Neurokinin A-induced ContractionGuinea-pig ileum circular muscleLess potent antagonist compared to SR48968.
SR48968 (saredutant) Neurokinin A-induced ContractionGuinea-pig colon circular musclePotent antagonist.
This compound Neurokinin A-induced ContractionGuinea-pig colon circular musclePotent antagonist, more potent than in the ileum.

Experimental Protocols

Forced Swim Test (for SR48968)

The forced swim test is a behavioral model used to assess antidepressant-like activity. The protocol, as described for SR48968, involved the following steps:

  • Apparatus: A vertical cylinder (height: 40 cm, diameter: 30 cm) was filled with water (25 cm depth) maintained at 23-25°C.

  • Procedure: Naive rats were individually placed in the cylinder for a single session.

  • Data Acquisition: The duration of immobility, defined as the time the rat spent floating with only movements necessary to keep its head above water, was recorded.

  • Drug Administration: SR48968 (5 mg/kg), citalopram (15 mg/kg), clomipramine (50 mg/kg), or vehicle were administered intraperitoneally (i.p.) 24, 5, and 1 hour before the test.[3]

  • Stress Induction (in some experiments): Rats were subjected to 4 hours of restraint stress 24 hours prior to the forced swim test.[1][3]

Social Interaction Test (for SR48968)

This test evaluates anxiolytic-like effects by measuring the time a subject animal spends interacting with an unfamiliar conspecific.

  • Apparatus: A dimly lit, open-field arena.

  • Procedure: A pair of unfamiliar male rats were placed in the arena and their social interaction (e.g., sniffing, grooming, following) was recorded for a defined period.

  • Drug Administration: SR48968 (20 mg/kg, i.p.), diazepam (1 mg/kg, i.p.), buspirone (1 mg/kg, s.c.), or vehicle was administered prior to the test.[1]

  • Data Analysis: The total time spent in active social interaction was quantified.

Visceral Pain Model: Colorectal Distension

This model is used to assess visceral hypersensitivity, a key feature of irritable bowel syndrome.

  • Animal Preparation: Electrodes are implanted into the abdominal musculature of rats to record the visceromotor response (VMR), a reflex contraction of the abdominal muscles.

  • Distension Procedure: A lubricated balloon is inserted into the colorectum. The balloon is then inflated to various pressures (e.g., 15, 30, 50, 70 mmHg) for a short duration (e.g., 10 seconds).[4][5]

  • Data Acquisition: The electromyographic (EMG) activity of the abdominal muscles is recorded during balloon distension.

  • Data Analysis: The VMR is quantified as the increase in EMG activity during distension compared to the baseline.

Urinary Bladder Contraction Model (for this compound)

This in vitro model assesses the effect of compounds on bladder smooth muscle contractility.

  • Tissue Preparation: Strips of detrusor muscle are dissected from the urinary bladder of mice or humans.[2][6]

  • Experimental Setup: The muscle strips are mounted in an organ bath containing a physiological salt solution and connected to a force transducer to measure isometric contractions.

  • Procedure: After an equilibration period, contractile agents (e.g., tachykinins, carbachol) are added to the bath to induce muscle contraction.

  • Antagonist Evaluation: The ability of this compound to inhibit the contractile response to agonists is assessed by pre-incubating the tissue with the antagonist before adding the agonist.

  • Data Analysis: The magnitude of contraction is measured, and the inhibitory effect of the antagonist is quantified.[2]

Signaling Pathways and Experimental Workflows

Tachykinin NK2 Receptor Signaling Pathway

Activation of the tachykinin NK2 receptor by its endogenous ligand, neurokinin A (NKA), initiates a cascade of intracellular signaling events. The receptor couples to Gq/11 and Gs G-proteins, leading to downstream effects that mediate physiological responses such as smooth muscle contraction and neuronal excitation.[7]

NK2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol NKA Neurokinin A (NKA) NK2R Tachykinin NK2 Receptor NKA->NK2R Binds to Gq11 Gq/11 NK2R->Gq11 Activates Gs Gs NK2R->Gs Activates PLC Phospholipase C (PLC) Gq11->PLC Activates AC Adenylate Cyclase Gs->AC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolyzes ATP ATP AC->ATP Converts IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Physiological_Response Physiological Response (e.g., Smooth Muscle Contraction, Neuronal Excitation) Ca_release->Physiological_Response PKC->Physiological_Response cAMP cAMP ATP->cAMP cAMP->Physiological_Response Antagonist This compound or SR48968 Antagonist->NK2R Blocks

Tachykinin NK2 Receptor Signaling Cascade.
Experimental Workflow for In Vivo Efficacy Testing

The general workflow for assessing the in vivo efficacy of NK2 receptor antagonists involves several key stages, from animal model selection to data analysis.

Experimental_Workflow cluster_planning Phase 1: Experimental Design cluster_execution Phase 2: In Vivo Experiment cluster_analysis Phase 3: Data Analysis & Interpretation Model_Selection Animal Model Selection (e.g., Forced Swim, Visceral Pain) Compound_Prep Compound Preparation (this compound or SR48968) Model_Selection->Compound_Prep Dose_Selection Dose and Route Selection Compound_Prep->Dose_Selection Animal_Acclimation Animal Acclimation Dose_Selection->Animal_Acclimation Drug_Administration Drug Administration Animal_Acclimation->Drug_Administration Behavioral_Testing Behavioral or Physiological Testing Drug_Administration->Behavioral_Testing Data_Collection Data Collection Behavioral_Testing->Data_Collection Data_Processing Data Processing and Quantification Data_Collection->Data_Processing Statistical_Analysis Statistical Analysis Data_Processing->Statistical_Analysis Interpretation Interpretation of Results Statistical_Analysis->Interpretation Conclusion Conclusion on Efficacy Interpretation->Conclusion

General workflow for in vivo efficacy assessment.

Conclusion

SR48968 (saredutant) has demonstrated significant in vivo efficacy in preclinical models of depression and anxiety, as well as in a clinical setting for asthma. Its potential to modulate visceral hypersensitivity has also been noted. In contrast, the available in vivo data for this compound is primarily focused on its effects on smooth muscle contraction in the urinary bladder and airways. While both are effective NK2 receptor antagonists, direct comparative studies, particularly in CNS and visceral pain models, are lacking. The in vitro data on guinea-pig intestinal muscle suggests that SR48968 may have a higher potency in certain tissues. This guide highlights the distinct preclinical profiles of these two compounds and underscores the need for further comparative studies to fully elucidate their relative therapeutic potential for different indications.

References

A Comparative Analysis of Tachykinin NK2 Receptor Antagonists: Men 10376 TFA and GR159897 in Preclinical Asthma Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two selective tachykinin NK2 receptor antagonists, Men 10376 TFA and GR159897, based on available preclinical data in asthma models. Tachykinins, such as neurokinin A (NKA), are neuropeptides implicated in the pathophysiology of asthma, contributing to bronchoconstriction and neurogenic inflammation through activation of NK2 receptors on airway smooth muscle.[1][2][3] This document synthesizes experimental findings to aid researchers in evaluating these compounds for further investigation.

Quantitative Performance Data

Table 1: In Vitro Receptor Binding and Functional Antagonist Activity

CompoundTarget ReceptorSpecies/TissueAssay TypePotency (pKi / pA2)Selectivity Profile
This compound Tachykinin NK2Rat small intestineBinding (Ki)4.4 µM (Ki)Low selectivity for NK1 and NK3 receptors (Ki >10 µM)[4]
Tachykinin NK2Rabbit pulmonary arteryFunctional (pA2)8.08Shows activity at NK1 receptors in guinea-pig ileum (pA2 = 5.66)[4]
GR159897 Tachykinin NK2Human ileum (transfected CHO cells)Binding (pKi)9.5Negligible activity at human NK1 receptors (pKi = 5.3) and NK3 receptors (pKi < 5)[5]
Tachykinin NK2Rat colon membranesBinding (pKi)10.0
Tachykinin NK2Guinea-pig tracheaFunctional (pA2)8.7Negligible activity at NK1 receptors in guinea-pig trachea (pKB < 5)[5]

Table 2: In Vivo Efficacy in Preclinical Models

CompoundAnimal ModelChallenge AgentAdministrationKey Findings
This compound RatNK2 receptor agonistIntravenous (1 and 3 µmol/kg)Antagonized the increase in bladder motility induced by the NK2 agonist[4]
GR159897 Anesthetized Guinea-pigGR64349 (NK2 receptor agonist)Intravenous (0.12 mg/kg)Potently antagonized bronchoconstriction (dose-ratio = 28) with a long duration of action (3 hours)[5]

Experimental Protocols

The following describes a generalized experimental protocol for evaluating the efficacy of NK2 receptor antagonists in a rodent model of allergic asthma, based on common methodologies cited in the literature.[6][7][8][9]

Ovalbumin (OVA)-Induced Allergic Asthma Model in Mice
  • Sensitization: Mice are sensitized by intraperitoneal (i.p.) injections of ovalbumin (OVA) emulsified in an adjuvant such as aluminum hydroxide (Alum) on days 0 and 14. This initial phase primes the immune system to recognize OVA as an allergen.

  • Challenge: From day 21 to day 27, mice are challenged with aerosolized OVA for a set duration (e.g., 30 minutes) daily. This repeated exposure to the allergen in the airways induces an asthmatic phenotype.

  • Drug Administration: The test compounds (this compound or GR159897) or vehicle are administered to the mice prior to each OVA challenge. The route of administration (e.g., intraperitoneal, intravenous, or intranasal) and dosage would be determined based on the pharmacokinetic properties of the compounds.

  • Assessment of Airway Hyperresponsiveness (AHR): 24 hours after the final OVA challenge, AHR is measured. Mice are typically placed in a whole-body plethysmography chamber and exposed to increasing concentrations of a bronchoconstrictor agent like methacholine. The changes in airway resistance and compliance are recorded.

  • Bronchoalveolar Lavage (BAL) Fluid Analysis: Following AHR measurement, mice are euthanized, and the lungs are lavaged with saline. The BAL fluid is collected to determine the total and differential inflammatory cell counts (e.g., eosinophils, neutrophils, lymphocytes, and macrophages).

  • Histological Analysis: Lung tissues are collected, fixed, and sectioned. Staining with Hematoxylin and Eosin (H&E) is used to assess inflammatory cell infiltration, and Periodic acid-Schiff (PAS) staining is used to evaluate mucus production and goblet cell hyperplasia.

  • Cytokine and IgE Analysis: Levels of Th2 cytokines (e.g., IL-4, IL-5, IL-13) in the BAL fluid or lung homogenates are measured by ELISA. Serum levels of OVA-specific IgE are also determined to assess the allergic sensitization.

Visualizing Mechanisms and Workflows

Tachykinin NK2 Receptor Signaling in Airway Smooth Muscle

Tachykinin_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_antagonist Pharmacological Intervention NKA Neurokinin A (NKA) NK2R Tachykinin NK2 Receptor NKA->NK2R Binds to Gq Gq Protein NK2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum (SR) IP3->SR Stimulates Ca SR->Ca Release of Contraction Smooth Muscle Contraction (Bronchoconstriction) Ca->Contraction Induces Antagonist This compound or GR159897 Antagonist->NK2R Blocks

Caption: Tachykinin NK2 receptor signaling pathway leading to bronchoconstriction and its inhibition by antagonists.

General Experimental Workflow for Preclinical Asthma Model

Experimental_Workflow cluster_sensitization Sensitization Phase cluster_challenge Challenge & Treatment Phase cluster_assessment Assessment Phase Sensitization Day 0 & 14: Sensitization with OVA + Adjuvant (i.p.) Treatment Pre-treatment with Antagonist or Vehicle Challenge Day 21-27: Daily Aerosolized OVA Challenge Sensitization->Challenge Treatment->Challenge AHR Day 28: Measure Airway Hyperresponsiveness (AHR) Challenge->AHR BAL Collect Bronchoalveolar Lavage (BAL) Fluid AHR->BAL Histo Collect Lung Tissue for Histology BAL->Histo Cyto_IgE Analyze Cytokines and Serum IgE Histo->Cyto_IgE

Caption: A typical experimental workflow for evaluating therapeutic agents in an OVA-induced murine model of asthma.

References

A Comparative Guide to Nepadutant and Men 10376 TFA for Tachykinin NK2 Receptor Antagonism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Nepadutant and Men 10376 TFA, two antagonists of the tachykinin NK2 receptor. The information presented is based on available experimental data to assist researchers in selecting the appropriate tool for their studies.

Introduction

Nepadutant and this compound are selective antagonists of the tachykinin NK2 receptor, a G-protein coupled receptor involved in various physiological processes, including smooth muscle contraction, inflammation, and nociception. Understanding the distinct pharmacological profiles of these antagonists is crucial for designing and interpreting experiments aimed at elucidating the role of the NK2 receptor in health and disease.

Mechanism of Action

Both Nepadutant and this compound act as competitive antagonists at the tachykinin NK2 receptor. They bind to the receptor and prevent the binding of the endogenous agonist, Neurokinin A (NKA), thereby blocking its downstream signaling effects. The NK2 receptor primarily couples to Gs and Gq/G11 proteins. Activation of the Gq/G11 pathway leads to the stimulation of phospholipase C, resulting in the generation of inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C. The Gs pathway, on the other hand, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). By blocking NKA binding, Nepadutant and this compound inhibit these signaling cascades.

Quantitative Data Summary

The following table summarizes the available quantitative data for Nepadutant and this compound, highlighting their binding affinities and functional antagonist potencies. It is important to note that the experimental conditions, including the species and tissue types, vary between studies, which may influence the absolute values.

ParameterNepadutant (MEN 11420)This compoundSpecies/TissueReference(s)
Binding Affinity (Ki) 2.5 ± 0.7 nM4.4 µMHuman (recombinant) vs. Rat (small intestine)[1],[2]
Functional Antagonism (pA2/pKB) pKB: 8.1 - 10.2pA2: 8.08Guinea-pig (colon), Hamster (trachea) vs. Rabbit (pulmonary artery)[3],[4]
Functional Antagonism (IC50) 75 nM (contraction), 99 nM (depolarization)Not AvailableHuman (colon)[5]

Nepadutant is a glycosylated derivative of MEN 10627. This modification significantly enhances its in vivo potency and duration of action without substantially altering its in vitro affinity profile[1]. MEN 10627 has been shown to be 10- to 100-fold more potent than L 659,877, a structural analog of Men 10376[2]. A direct comparison study on the dog proximal colon demonstrated that MEN 10627 is significantly more potent than Men 10376[6]. Collectively, this evidence strongly indicates that Nepadutant possesses a markedly higher affinity and potency for the NK2 receptor compared to this compound.

Signaling Pathway and Experimental Workflow

To visually represent the concepts discussed, the following diagrams were generated using the DOT language.

cluster_membrane Cell Membrane cluster_intracellular Intracellular NKA Neurokinin A (NKA) NK2R Tachykinin NK2 Receptor NKA->NK2R Binds to Gq_G11 Gq/G11 NK2R->Gq_G11 Activates Gs Gs NK2R->Gs Activates PLC Phospholipase C (PLC) Gq_G11->PLC Activates AC Adenylyl Cyclase (AC) Gs->AC Activates IP3 Inositol Triphosphate (IP3) PLC->IP3 Generates DAG Diacylglycerol (DAG) PLC->DAG Generates cAMP cyclic AMP (cAMP) AC->cAMP Generates Ca2_release Ca²⁺ Release IP3->Ca2_release Induces PKC_activation PKC Activation DAG->PKC_activation Induces PKA_activation PKA Activation cAMP->PKA_activation Induces

Caption: Tachykinin NK2 Receptor Signaling Pathway.

cluster_binding Radioligand Binding Assay cluster_functional Functional Assay (Calcium Mobilization) prep Prepare cell membranes expressing NK2 receptor radioligand Incubate membranes with radiolabeled NKA and varying concentrations of antagonist prep->radioligand separate Separate bound and free radioligand (e.g., filtration) radioligand->separate quantify Quantify bound radioactivity separate->quantify analyze Determine Ki value quantify->analyze load_cells Load cells expressing NK2 receptor with a calcium-sensitive dye pre_incubate Pre-incubate cells with varying concentrations of antagonist load_cells->pre_incubate stimulate Stimulate cells with NKA pre_incubate->stimulate measure Measure changes in intracellular calcium fluorescence stimulate->measure calculate Calculate IC50 or pA2 value measure->calculate

Caption: Experimental Workflow for NK2 Antagonist Characterization.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for the NK2 receptor.

1. Membrane Preparation:

  • Culture cells stably expressing the human or other species-specific NK2 receptor (e.g., CHO or HEK293 cells).

  • Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

  • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

  • Resuspend the membrane pellet in a suitable buffer and determine the protein concentration.

2. Binding Reaction:

  • In a microplate, combine the cell membranes, a fixed concentration of a radiolabeled NK2 receptor agonist (e.g., [¹²⁵I]-NKA), and varying concentrations of the unlabeled antagonist (Nepadutant or this compound).

  • To determine non-specific binding, a parallel set of reactions is included containing a high concentration of an unlabeled NK2 receptor agonist.

  • Incubate the plate at a specific temperature (e.g., room temperature) for a defined period to allow the binding to reach equilibrium.

3. Separation and Quantification:

  • Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

  • Wash the filters with ice-cold buffer to remove any unbound radioactivity.

  • Measure the radioactivity retained on the filters using a scintillation counter.

4. Data Analysis:

  • Subtract the non-specific binding from the total binding to obtain specific binding.

  • Plot the specific binding as a function of the antagonist concentration.

  • Fit the data to a one-site competition model to determine the IC50 value (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: Calcium Mobilization

This assay measures the ability of an antagonist to block the NKA-induced increase in intracellular calcium, providing a measure of its functional potency (IC50 or pA2).

1. Cell Preparation:

  • Plate cells expressing the NK2 receptor in a multi-well plate and allow them to adhere.

  • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) by incubating them in a buffer containing the dye.

2. Antagonist Incubation:

  • Wash the cells to remove excess dye.

  • Add varying concentrations of the antagonist (Nepadutant or this compound) to the wells and pre-incubate for a specific period.

3. Agonist Stimulation and Measurement:

  • Place the plate in a fluorescence plate reader.

  • Inject a fixed concentration of the NK2 receptor agonist (NKA) into each well to stimulate the cells.

  • Immediately begin measuring the fluorescence intensity over time. An increase in fluorescence indicates an increase in intracellular calcium.

4. Data Analysis:

  • Determine the peak fluorescence response for each antagonist concentration.

  • Plot the response as a function of the antagonist concentration.

  • Fit the data to a dose-response curve to determine the IC50 value (the concentration of antagonist that inhibits 50% of the maximal response to NKA).

  • For competitive antagonists, the Schild equation can be used to calculate the pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist dose-response curve.

Conclusion

Based on the available data, Nepadutant is a significantly more potent and longer-acting NK2 receptor antagonist than this compound. This is attributed to its structural modifications, which enhance its in vivo properties. For researchers requiring a high-affinity and potent antagonist with a prolonged duration of action, Nepadutant represents a superior choice. This compound, while less potent, may still be a useful tool for in vitro studies where a lower affinity antagonist is desired. The selection of the appropriate antagonist should be guided by the specific requirements of the experimental design, including the desired potency, duration of action, and the biological system under investigation.

References

Selectivity profiling of different NK-2 receptor antagonists

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide to the Selectivity Profiling of NK-2 Receptor Antagonists

For researchers and professionals in drug development, understanding the selectivity of neurokinin-2 (NK-2) receptor antagonists is paramount for advancing therapeutic strategies targeting a range of disorders, including respiratory diseases, inflammatory conditions, and certain psychiatric illnesses. This guide provides an objective comparison of various NK-2 receptor antagonists, supported by experimental data, detailed methodologies, and visual representations of key biological pathways and experimental workflows.

Introduction to NK-2 Receptors and their Antagonists

The tachykinin neurokinin-2 (NK-2) receptor, a G-protein coupled receptor (GPCR), is preferentially activated by the neuropeptide neurokinin A (NKA).[1][2] Its activation triggers a cascade of intracellular signaling events primarily through Gq/11 and Gs protein pathways, leading to downstream effects such as calcium mobilization and modulation of cyclic adenosine monophosphate (cAMP) levels.[3] The development of selective antagonists for the NK-2 receptor has been a significant focus of pharmaceutical research, aiming to modulate its physiological and pathophysiological roles. This guide focuses on the selectivity profiles of several prominent NK-2 receptor antagonists, comparing their binding affinities and functional potencies across the three main neurokinin receptor subtypes: NK-1, NK-2, and NK-3.

Comparative Selectivity Profiles of NK-2 Receptor Antagonists

The selectivity of an antagonist is a critical determinant of its therapeutic window and potential side effects. The following tables summarize the binding affinities (pKi) and functional antagonist potencies (pA2 or pKB) of various NK-2 receptor antagonists for NK-1, NK-2, and NK-3 receptors.

Table 1: Binding Affinity (pKi) of NK-2 Receptor Antagonists at Human Neurokinin Receptors

AntagonistNK-1 Receptor (pKi)NK-2 Receptor (pKi)NK-3 Receptor (pKi)Reference(s)
Ibodutant -9.9-[4]
Saredutant (SR 48968) 6.2 (IC50 = 593 nM)8.1 (IC50 = 0.8 nM)Low Affinity
Nepadutant (MEN 11420) < 68.6 (Ki = 2.5 nM)< 6[5]
GR 94800 6.49.66.0[6]
SR 144190 Low AffinityHigh AffinityLow Affinity

Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.

Table 2: Functional Antagonist Potency (pA2/pKB) of NK-2 Receptor Antagonists

AntagonistNK-1 Receptor (pA2/pKB)NK-2 Receptor (pA2/pKB)NK-3 Receptor (pA2/pKB)Reference(s)
Ibodutant -9.1-[4]
Saredutant (SR 48968) Low Potency9.4 - 9.6 (rat)Low Potency
Nepadutant (MEN 11420) < 68.6 - 10.2< 6[5][7]
GR 94800 6.49.66.0[6]
SR 144190 Low Potency9.08 - 10.10Low Potency

Note: pA2 and pKB are measures of the potency of an antagonist in functional assays. A higher value indicates greater potency.

Experimental Protocols

The data presented in this guide are derived from key in vitro experiments. Below are detailed methodologies for these assays.

Radioligand Binding Assays

Radioligand binding assays are crucial for determining the affinity of an antagonist for its receptor.

Objective: To determine the inhibition constant (Ki) of a test compound for the NK-1, NK-2, and NK-3 receptors.

Materials:

  • Cell membranes prepared from cell lines stably expressing human NK-1, NK-2, or NK-3 receptors.

  • Radioligands: [³H]-Substance P (for NK-1), [¹²⁵I]-Neurokinin A (for NK-2), [¹²⁵I]-His-MePhe-NKB (for NK-3).

  • Test compounds (NK-2 receptor antagonists).

  • Non-specific binding control (e.g., high concentration of a known non-radiolabeled ligand).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 mM CaCl₂, and 0.1% BSA).

  • Glass fiber filters (e.g., GF/B or GF/C).

  • Scintillation counter.

Procedure:

  • Incubation: In a 96-well plate, combine the cell membrane preparation, the appropriate radioligand at a fixed concentration (typically at or below its Kd value), and varying concentrations of the test compound.

  • Equilibrium: Incubate the mixture at a specific temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the competition binding curves. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_0 Radioligand Binding Assay Workflow A Prepare reagents: - Cell membranes with NK receptors - Radioligand - Test antagonist B Incubate membranes, radioligand, and antagonist at varying concentrations A->B C Separate bound from free radioligand via vacuum filtration B->C D Measure radioactivity of bound ligand C->D E Calculate IC50 and Ki values D->E

Radioligand Binding Assay Workflow
Functional Assays: Calcium Flux Measurement

Functional assays assess the ability of an antagonist to inhibit the biological response triggered by an agonist. Calcium flux assays are commonly used for GPCRs coupled to the Gq pathway.

Objective: To determine the functional potency (e.g., pA2 or pKB) of an antagonist in blocking agonist-induced intracellular calcium mobilization.

Materials:

  • Cell line stably expressing the human NK-2 receptor (e.g., CHO-K1 or HEK293).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

  • NK-2 receptor agonist (e.g., Neurokinin A).

  • Test compounds (NK-2 receptor antagonists).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Fluorescence plate reader with automated injection capabilities.

Procedure:

  • Cell Plating: Seed the cells in a 96-well or 384-well black-walled, clear-bottom plate and culture overnight.

  • Dye Loading: Load the cells with a calcium-sensitive dye by incubating them with the dye solution for a specific period (e.g., 30-60 minutes) at 37°C.

  • Antagonist Incubation: Wash the cells and then incubate with varying concentrations of the test antagonist for a defined period.

  • Baseline Measurement: Measure the baseline fluorescence for a short period using the plate reader.

  • Agonist Stimulation: Inject a fixed concentration of the NK-2 agonist (typically the EC80 concentration) into each well.

  • Signal Detection: Immediately after agonist addition, continuously measure the fluorescence intensity over time to capture the transient increase in intracellular calcium.

  • Data Analysis: Determine the inhibitory effect of the antagonist on the agonist-induced calcium response. Construct concentration-response curves and calculate the IC50. For competitive antagonists, a Schild analysis can be performed to determine the pA2 value.

G cluster_1 Calcium Flux Assay Workflow F Seed cells expressing NK-2 receptor G Load cells with calcium-sensitive dye F->G H Incubate with test antagonist G->H I Measure baseline fluorescence H->I J Inject NK-2 agonist and measure fluorescence change I->J K Analyze data to determine antagonist potency J->K

Calcium Flux Assay Workflow

NK-2 Receptor Signaling Pathway

Understanding the signaling pathway of the NK-2 receptor is essential for interpreting the results of functional assays.

G cluster_2 NK-2 Receptor Signaling NKA Neurokinin A (NKA) NK2R NK-2 Receptor NKA->NK2R Gq Gq/11 protein NK2R->Gq Gs Gs protein NK2R->Gs PLC Phospholipase C (PLC) Gq->PLC activates AC Adenylate Cyclase Gs->AC activates PIP2 PIP2 PLC->PIP2 hydrolyzes ATP ATP AC->ATP converts IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Response Cellular Response Ca->Response PKC->Response cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA PKA->Response

NK-2 Receptor Signaling Pathway

Conclusion

The selectivity profiling of NK-2 receptor antagonists reveals a range of compounds with varying degrees of affinity and potency for the NK-2 receptor over its NK-1 and NK-3 counterparts. Ibodutant, Saredutant, and Nepadutant have demonstrated high selectivity for the NK-2 receptor in both binding and functional assays. The detailed experimental protocols provided herein offer a standardized approach for the continued evaluation and comparison of novel NK-2 receptor antagonists. A thorough understanding of these selectivity profiles is critical for the rational design and development of new therapeutics with improved efficacy and safety profiles.

References

Unveiling the Selectivity of Men 10376 TFA: A Comparative Guide to its Cross-Reactivity with Tachykinin Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the precise interactions of a ligand with its target receptors is paramount. This guide provides a comprehensive comparison of Men 10376 TFA, a selective tachykinin neurokinin-2 (NK-2) receptor antagonist, with other relevant compounds. By presenting key experimental data and detailed methodologies, this document aims to offer an objective assessment of its cross-reactivity profile.

This compound is a heptapeptide antagonist with the sequence H-Asp-Tyr-DTrp-Val-DTrp-DTrp-Lys-NH2. Its primary pharmacological action is the selective blockade of the NK-2 receptor, a G-protein coupled receptor (GPCR) involved in a variety of physiological processes, including smooth muscle contraction and inflammation. To fully characterize its utility as a research tool and potential therapeutic agent, it is crucial to evaluate its binding affinity for the NK-2 receptor in comparison to other tachykinin receptor subtypes (NK-1 and NK-3) and to benchmark its performance against other known NK-2 receptor antagonists.

Comparative Analysis of Receptor Binding Affinities

The selectivity of this compound is demonstrated by its significantly higher affinity for the NK-2 receptor compared to the NK-1 and NK-3 receptors. The following table summarizes the binding affinities (Ki) and functional antagonist potencies (pA2) of this compound and a selection of other NK-2 receptor antagonists. Lower Ki and higher pA2/pKB values indicate greater potency.

CompoundNK-2 Receptor AffinityNK-1 Receptor AffinityNK-3 Receptor Affinity
This compound Ki: 4.4 µM (rat small intestine)[1] pA2: 8.08 (rabbit pulmonary artery)[1][2]Ki: >10 µM[1][2] pA2: 5.66 (guinea-pig ileum)[1][2]Ki: >10 µM[1][2]
GR 159897pKi: 9.51 (human NK-2 in CHO cells)[3] pKi: 10.0 (rat colon)[3]Negligible affinity[3][4]Negligible affinity[3][4]
Saredutant (SR 48968)pKi: 9.2 (human colon)[5]Low affinityLow affinity
Ibodutant (MEN 15596)pKi: 9.9 (human colon)[5] pKB: 9.1 (human colon)[5]Low potency[5]Low potency[5]
Nepadutant (MEN 11420)pKi: 8.4 (human colon)[5]--

Signaling Pathway of Tachykinin Receptors

Tachykinin receptors, including NK-1, NK-2, and NK-3, are members of the G-protein coupled receptor superfamily. Upon binding of their endogenous agonists (Substance P for NK-1, Neurokinin A for NK-2, and Neurokinin B for NK-3), these receptors couple to Gq/11 proteins. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, leading to various cellular responses.

Tachykinin Receptor Signaling Pathway cluster_membrane Cell Membrane NK_Receptor Tachykinin Receptor (NK-1, NK-2, NK-3) G_Protein Gq/11 Protein NK_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Tachykinin Tachykinin Agonist (e.g., Neurokinin A) Tachykinin->NK_Receptor Binds to Men10376 This compound (Antagonist) Men10376->NK_Receptor Blocks Ca_ER Ca2+ Release (from ER) IP3->Ca_ER Stimulates Cellular_Response Cellular Response (e.g., Muscle Contraction) DAG->Cellular_Response Ca_ER->Cellular_Response

Tachykinin Receptor Signaling Pathway

Experimental Protocols

The determination of binding affinities and functional activities of compounds like this compound relies on standardized in vitro assays. Below are detailed methodologies for two key experimental approaches.

Radioligand Binding Assay (for determining Ki)

This assay measures the ability of a test compound to displace a radiolabeled ligand from its receptor.

Objective: To determine the binding affinity (Ki) of this compound for tachykinin receptors.

Experimental Workflow:

Radioligand Binding Assay Workflow cluster_prep Preparation Membrane_Prep Membrane Preparation (from tissue or cells expressing the receptor) Incubation Incubation (Membranes + Radioligand + Test Compound) Membrane_Prep->Incubation Radioligand_Prep Radioligand Preparation (e.g., [125I]NKA) Radioligand_Prep->Incubation Compound_Prep Test Compound Dilutions (this compound) Compound_Prep->Incubation Filtration Rapid Filtration (to separate bound and free radioligand) Incubation->Filtration Counting Radioactivity Counting (of filters) Filtration->Counting Analysis Data Analysis (IC50 determination and Ki calculation) Counting->Analysis

Radioligand Binding Assay Workflow

Methodology:

  • Membrane Preparation: Tissues (e.g., rat small intestine, guinea-pig ileum) or cells recombinantly expressing the tachykinin receptor of interest are homogenized in a suitable buffer (e.g., Tris-HCl) and centrifuged to isolate the cell membrane fraction. The protein concentration of the membrane preparation is determined.

  • Binding Reaction: In a multi-well plate, the membrane preparation is incubated with a fixed concentration of a suitable radioligand (e.g., [³H]-SR48968 for NK-2, [¹²⁵I]-Bolton Hunter Substance P for NK-1) and varying concentrations of the unlabeled test compound (this compound).

  • Incubation: The reaction mixture is incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters are washed with ice-cold buffer to remove unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Calcium Mobilization Assay (for determining functional antagonism)

This functional assay measures the ability of an antagonist to block the increase in intracellular calcium induced by an agonist.

Objective: To determine the functional antagonist potency (pA2) of this compound at the NK-2 receptor.

Experimental Workflow:

Calcium Mobilization Assay Workflow cluster_cell_prep Cell Preparation Cell_Culture Cell Culture (expressing the receptor of interest) Dye_Loading Loading with a Ca2+-sensitive dye (e.g., Fluo-4 AM) Cell_Culture->Dye_Loading Pre_Incubation Pre-incubation with Antagonist (this compound) Dye_Loading->Pre_Incubation Agonist_Addition Agonist Addition (e.g., Neurokinin A) Pre_Incubation->Agonist_Addition Fluorescence_Measurement Real-time Fluorescence Measurement Agonist_Addition->Fluorescence_Measurement Data_Analysis Data Analysis (Dose-response curves and pA2 calculation) Fluorescence_Measurement->Data_Analysis

Calcium Mobilization Assay Workflow

Methodology:

  • Cell Culture and Dye Loading: Cells stably or transiently expressing the tachykinin receptor of interest are cultured in multi-well plates. The cells are then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), which is taken up into the cytoplasm.

  • Antagonist Pre-incubation: The cells are pre-incubated with varying concentrations of the antagonist (this compound) for a specific period.

  • Agonist Stimulation: A fixed concentration of the appropriate agonist (e.g., Neurokinin A for NK-2) is added to the wells to stimulate the receptor.

  • Fluorescence Measurement: The change in fluorescence intensity, which is proportional to the intracellular calcium concentration, is measured in real-time using a fluorescence plate reader.

  • Data Analysis: Dose-response curves for the agonist in the presence of different antagonist concentrations are generated. The antagonist potency is then determined by Schild analysis to calculate the pA2 value.

Conclusion

The available data consistently demonstrate that this compound is a selective antagonist for the tachykinin NK-2 receptor, exhibiting significantly lower affinity for the NK-1 and NK-3 receptor subtypes. When compared to other non-peptide NK-2 receptor antagonists such as GR 159897, Saredutant, and Ibodutant, this compound shows a more moderate potency. The choice of antagonist will therefore depend on the specific requirements of the research, with this compound remaining a valuable tool for studies where peptide-based antagonism is preferred and high selectivity for the NK-2 receptor is crucial. The detailed experimental protocols provided in this guide offer a foundation for the rigorous and reproducible evaluation of this and other compounds targeting the tachykinin receptor system.

References

Validating In Vivo Target Engagement of Men 10376 TFA: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of methodologies for validating the in vivo target engagement of Men 10376, a selective tachykinin NK2 receptor antagonist. Designed for researchers, scientists, and drug development professionals, this document outlines key experimental approaches, presents comparative data for alternative NK2 receptor antagonists, and offers detailed experimental protocols to facilitate study design and execution.

Introduction to Men 10376 and Tachykinin NK2 Receptor Target Engagement

Men 10376 is a heptapeptide antagonist of the tachykinin NK2 receptor.[1] The tachykinin family of neuropeptides, including neurokinin A (NKA), plays a significant role in modulating gastrointestinal motility, secretion, and visceral pain perception through activation of their respective receptors. The NK2 receptor, a G-protein coupled receptor (GPCR), is primarily coupled to Gq/G11 and Gs proteins, leading to the activation of phospholipase C and inhibition of adenylyl cyclase. Validating that a compound like Men 10376 effectively binds to and antagonizes the NK2 receptor in vivo is a critical step in preclinical drug development to establish a clear link between target engagement and pharmacological effect.

Comparative Analysis of In Vivo Target Engagement Methodologies

Several in vivo models are employed to assess the target engagement and efficacy of NK2 receptor antagonists. The primary methodologies focus on measuring the inhibition of physiological responses induced by NK2 receptor agonists or by noxious stimuli that trigger endogenous tachykinin release. Here, we compare Men 10376 with other notable NK2 receptor antagonists, nepadutant (MEN 11420) and saredutant (SR 48968).

Data Summary: In Vivo Efficacy of NK2 Receptor Antagonists
CompoundAssaySpeciesRoute of AdministrationEffective Dose/ID50Observed Effect
Men 10376 N/AN/AN/AData not available in published literatureN/A
Nepadutant (MEN 11420) Acetic Acid-Induced Colonic Inflammation with Colorectal DistensionRatIntravenous (IV)ID50: 402 ± 14 µg/kgDose-dependently inhibited enhanced neuronal responses to colorectal distension.[2]
Castor Oil-Induced Enteritis with NK2 Agonist ChallengeRatIntraduodenal (ID)30 nmol/kgAbolished bladder contractions induced by the NK2 agonist [βAla8]NKA(4-10).[3]
Acetic Acid-Induced RectocolitisRatIntrarectal (IR) or IV100 nmol/kgDecreased spontaneous colonic hypermotility.[3]
NKA-Induced Intestinal MotilityHumanIntravenous (IV)8 mg infusionEffectively inhibited NKA-stimulated gastrointestinal motility.[4]
Saredutant (SR 48968) NK2 Agonist-Induced Bladder ContractionRatIntravenous (IV)0.1 µmol/kgBlocked bladder contraction stimulated by the NK2 agonist [βAla8]neurokinin A-(4-10).

Experimental Protocols

Visceral Pain Model: Colorectal Distension (CRD) in Rats

This model assesses the analgesic potential of a compound by measuring its ability to inhibit the visceromotor response to a noxious mechanical stimulus in the colon.

Procedure:

  • Animal Preparation: Male Sprague-Dawley or Wistar rats are fasted overnight with free access to water.

  • Balloon Catheter Insertion: A flexible latex balloon catheter (approximately 5-7 cm in length) is inserted intra-anally into the descending colon and rectum under light anesthesia (e.g., isoflurane). The catheter is secured to the base of the tail.

  • Acclimation: Animals are allowed to recover from anesthesia for at least 30 minutes in individual cages.

  • Colorectal Distension: The balloon is incrementally inflated with air to specific pressures (e.g., 20, 40, 60, 80 mmHg) for a set duration (e.g., 20-30 seconds) with a rest period between distensions.

  • Behavioral Assessment: The visceromotor response, typically a contraction of the abdominal and hindlimb musculature, is quantified. This can be done by visual scoring of the abdominal withdrawal reflex (AWR) or by measuring the electromyographic (EMG) activity of the external oblique muscles.[5][6]

  • Compound Administration: The test compound (e.g., Men 10376) or vehicle is administered via the desired route (e.g., intravenous, intraperitoneal, oral) at a predetermined time before the CRD procedure.

  • Data Analysis: The dose-dependent inhibition of the visceromotor response or EMG activity by the test compound is determined. The pressure threshold for eliciting a response can also be measured.[5]

Intestinal Motility Model: Agonist-Induced Colonic Contractions

This model directly assesses the antagonist activity of a compound at the NK2 receptor in the gastrointestinal tract.

Procedure:

  • Animal Preparation: Rabbits or rats are anesthetized (e.g., with urethane).

  • Surgical Preparation: A laparotomy is performed to expose the colon. A balloon-catheter device is inserted into the colon to measure intracolonic pressure changes, which reflect muscle contractions.

  • Compound Administration: The test compound (e.g., Men 10376) or vehicle is administered intravenously.

  • Agonist Challenge: A selective NK2 receptor agonist, such as [βAla8]neurokinin A(4-10), is administered intravenously to induce colonic contractions.

  • Measurement of Contractions: The changes in intracolonic pressure are recorded and quantified.

  • Data Analysis: The ability of the test compound to inhibit the agonist-induced colonic contractions in a dose-dependent manner is evaluated to determine its antagonist potency (e.g., ID50).

Target Engagement Model: In Vivo Receptor Occupancy

This method provides a direct measure of the binding of a compound to its target receptor in a living animal.

Procedure:

  • Radiolabeled Ligand: A high-affinity radiolabeled NK2 receptor antagonist (e.g., [3H]MEN 11420) is required.

  • Animal Dosing: Animals are dosed with the unlabeled test compound (e.g., Men 10376) at various doses and pretreatment times. A vehicle-treated group serves as the control (0% occupancy), and a group treated with a saturating dose of a known NK2 antagonist can serve as a positive control (100% occupancy).[7]

  • Radiotracer Administration: The radiolabeled ligand is administered (typically intravenously) at a specific time point after the test compound.

  • Tissue Harvesting: At a time corresponding to peak brain or target tissue levels of the radiotracer, animals are euthanized, and the target tissues (e.g., colon, bladder) are rapidly dissected and frozen.

  • Ex Vivo Autoradiography or Scintillation Counting:

    • Autoradiography: Tissue sections are incubated with a phosphor screen, and the density of radioligand binding is quantified.

    • Scintillation Counting: The radioactivity in homogenized tissue samples is measured.

  • Data Analysis: The percentage of receptor occupancy is calculated by comparing the specific binding of the radioligand in the test compound-treated animals to that in the vehicle-treated animals.

Visualizing Key Pathways and Workflows

Tachykinin NK2 Receptor Signaling Pathway

NK2_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NKA Neurokinin A (NKA) NK2R NK2 Receptor (GPCR) NKA->NK2R Binds & Activates Men10376 Men 10376 (Antagonist) Men10376->NK2R Binds & Blocks Gq_G11 Gq/G11 NK2R->Gq_G11 Activates PLC Phospholipase C (PLC) Gq_G11->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Physiological_Response Physiological Response (e.g., Smooth Muscle Contraction) Ca_release->Physiological_Response PKC->Physiological_Response

Caption: Tachykinin NK2 receptor signaling cascade.

Experimental Workflow for the Colorectal Distension (CRD) Model

CRD_Workflow Start Start Animal_Prep Animal Preparation (Fasting, Anesthesia) Start->Animal_Prep Balloon_Insertion Balloon Catheter Insertion Animal_Prep->Balloon_Insertion Recovery Recovery & Acclimation Balloon_Insertion->Recovery Compound_Admin Administer Men 10376 or Vehicle Recovery->Compound_Admin CRD_Procedure Colorectal Distension (Graded Pressures) Compound_Admin->CRD_Procedure Measure_Response Measure Visceromotor Response (AWR Score / EMG) CRD_Procedure->Measure_Response Data_Analysis Data Analysis (Dose-Response Curve) Measure_Response->Data_Analysis End End Data_Analysis->End Comparison_Framework cluster_approaches Experimental Approaches cluster_comparators Comparator Compounds Primary_Objective Validate Men 10376 In Vivo Target Engagement Visceral_Pain Visceral Pain Model (Colorectal Distension) Primary_Objective->Visceral_Pain Motility_Assay Intestinal Motility Model (Agonist Challenge) Primary_Objective->Motility_Assay Receptor_Occupancy Direct Target Binding (Receptor Occupancy) Primary_Objective->Receptor_Occupancy Nepadutant Nepadutant Visceral_Pain->Nepadutant Compare Efficacy Saredutant Saredutant Visceral_Pain->Saredutant Motility_Assay->Nepadutant Compare Potency Motility_Assay->Saredutant

References

A Head-to-Head Comparison of Peptide and Non-Peptide NK-2 Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the performance, experimental data, and methodologies of leading peptide and non-peptide neurokinin-2 (NK-2) receptor antagonists.

This guide provides a detailed, objective comparison of peptide and non-peptide antagonists targeting the neurokinin-2 (NK-2) receptor, a key player in various physiological processes, including smooth muscle contraction and inflammation. The following sections present a head-to-head analysis of prominent compounds from each class, supported by quantitative data from binding affinity and in vivo efficacy studies. Detailed experimental protocols are provided to enable researchers to replicate and build upon these findings.

Quantitative Performance Comparison

The following table summarizes the binding affinity and in vivo potency of selected peptide and non-peptide NK-2 antagonists.

Antagonist ClassCompound Name(s)Receptor Binding Affinity (Ki/pKi)In Vivo Potency (pA2/pKB)
Peptide MEN 11420 (Nepadutant)Ki: 2.5 nM (human NK-2 receptor)[1][2]pKB: 8.40 (guinea-pig bronchus)[3]
Non-Peptide Saredutant (SR 48968)IC50: 0.8 nM (human NK-2 receptor)[4], Ki: 0.5 nM[5]pKB: 9.57 (guinea-pig bronchus)[3]
Non-Peptide GR159897pKi: 9.5 (human NK-2 receptor)[6][7], pKi: 10.0 (rat colon)[6]pA2: 8.7 (guinea-pig trachea)[6][7]

In Vivo Efficacy: A Direct Comparison in Bronchoconstriction Models

Direct comparative studies have been conducted to evaluate the in vivo efficacy of peptide and non-peptide NK-2 antagonists, particularly in the context of bronchoconstriction, a hallmark of asthma.

A study in urethane-anesthetized guinea-pigs demonstrated that both the peptide antagonist MEN 11420 and the non-peptide antagonist Saredutant produced a dose-dependent inhibition of bronchoconstriction induced by the NK-2 receptor agonist [βAla8]neurokinin A-(4-10)[3]. Furthermore, both compounds were effective at inhibiting the bronchoconstriction induced by bilateral electrical stimulation of the vagi[3].

In a clinical setting, the effects of both MEN 11420 (Nepadutant) and Saredutant on neurokinin A-induced bronchoconstriction have been investigated in patients with mild to moderate asthma. Both the peptide antagonist MEN 11420 and the non-peptide antagonist Saredutant were found to significantly inhibit neurokinin A-induced bronchoconstriction in these patients[8][9]. These findings highlight the therapeutic potential of both classes of antagonists in airway diseases.

Signaling Pathways and Experimental Workflows

To visualize the underlying mechanisms and experimental procedures, the following diagrams are provided in the DOT language.

NK2_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_antagonists Antagonist Action Neurokinin A Neurokinin A NK2R NK-2 Receptor Neurokinin A->NK2R Binds to Gq Gq Protein NK2R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca Induces PKC Protein Kinase C Activation DAG->PKC Peptide_Antagonist Peptide Antagonist (e.g., MEN 11420) Peptide_Antagonist->NK2R Blocks Binding NonPeptide_Antagonist Non-Peptide Antagonist (e.g., Saredutant) NonPeptide_Antagonist->NK2R Blocks Binding

NK-2 Receptor Signaling Pathway and Antagonist Intervention.

Experimental_Workflow cluster_in_vitro In Vitro Analysis cluster_in_vivo In Vivo Analysis A1 Prepare Cell Membranes Expressing NK-2 Receptors A2 Radioligand Binding Assay A1->A2 A3 Incubate Membranes with Radioligand and Antagonist A2->A3 A4 Measure Bound Radioactivity A3->A4 A5 Determine Ki/pKi A4->A5 B4 Determine pA2/pKB B1 Administer Antagonist to Animal Model (e.g., Guinea Pig) B2 Induce Bronchoconstriction (e.g., with NK-2 Agonist) B1->B2 B3 Measure Airway Resistance B2->B3 B3->B4

Workflow for Comparing NK-2 Antagonist Performance.

Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of peptide and non-peptide antagonists for the NK-2 receptor.

Materials:

  • Cell membranes from Chinese Hamster Ovary (CHO) cells stably transfected with the human NK-2 receptor.

  • Radioligand: [³H]-SR 48968 or [¹²⁵I]-Neurokinin A.

  • Peptide and non-peptide NK-2 antagonists.

  • Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 0.1% bovine serum albumin (BSA), and a cocktail of peptidase inhibitors (e.g., phosphoramidon, captopril, bestatin).

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation fluid.

  • Liquid scintillation counter.

Procedure:

  • In a 96-well microplate, add 50 µL of assay buffer, 50 µL of various concentrations of the antagonist (or vehicle for total binding), and 50 µL of the radioligand at a fixed concentration (typically at its Kd value).

  • Initiate the binding reaction by adding 100 µL of the cell membrane suspension (containing 10-20 µg of protein).

  • For non-specific binding determination, a high concentration of an unlabeled NK-2 antagonist (e.g., 1 µM Saredutant) is added instead of the test compound.

  • Incubate the plates at room temperature for 60-90 minutes with gentle agitation.

  • Terminate the incubation by rapid filtration through glass fiber filters pre-soaked in 0.5% polyethyleneimine.

  • Wash the filters rapidly with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value (the concentration of antagonist that inhibits 50% of the specific radioligand binding) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Bronchoconstriction Assay in Anesthetized Guinea Pigs

Objective: To evaluate the in vivo potency (pA2 or pKB) of NK-2 antagonists in inhibiting agonist-induced bronchoconstriction.

Materials:

  • Male Dunkin-Hartley guinea pigs (350-450 g).

  • Urethane for anesthesia.

  • Tracheal cannula and a pneumotachograph connected to a differential pressure transducer to measure airflow.

  • Esophageal cannula connected to a pressure transducer to measure pleural pressure.

  • Femoral vein catheter for drug administration.

  • NK-2 receptor agonist (e.g., [βAla8]neurokinin A-(4-10)).

  • Peptide and non-peptide NK-2 antagonists.

  • Saline solution.

Procedure:

  • Anesthetize the guinea pigs with urethane (1.2 g/kg, i.p.).

  • Insert a tracheal cannula and connect the animal to a small animal ventilator.

  • Measure airflow and pleural pressure to calculate lung resistance and dynamic compliance online using a respiratory analyzer.

  • Administer the NK-2 antagonist or vehicle intravenously via the femoral vein catheter.

  • After a predetermined time (e.g., 5 minutes), administer a bolus injection of the NK-2 agonist to induce bronchoconstriction.

  • Record the peak increase in lung resistance.

  • Construct dose-response curves for the NK-2 agonist in the absence and presence of different doses of the antagonist.

  • Calculate the dose ratio (the ratio of the agonist dose required to produce a given level of bronchoconstriction in the presence and absence of the antagonist).

  • Determine the pA2 or pKB value from a Schild plot, which is a graph of log(dose ratio - 1) versus the log of the antagonist concentration. The x-intercept of the regression line provides the pA2 value.

References

Comparative Efficacy of Men 10376 TFA in Animal Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Men 10376 TFA, a selective tachykinin NK-2 receptor antagonist, with other relevant alternatives. The information presented is supported by experimental data from various animal models, offering insights into its efficacy and potential therapeutic applications.

Mechanism of Action: Targeting the Tachykinin NK-2 Receptor

This compound exerts its pharmacological effects by selectively antagonizing the tachykinin NK-2 receptor. Tachykinins, a family of neuropeptides, play a significant role in a variety of physiological processes, including smooth muscle contraction, inflammation, and pain transmission. By blocking the NK-2 receptor, this compound inhibits the downstream signaling pathways activated by the binding of endogenous tachykinins like neurokinin A (NKA). This mechanism of action underlies its potential for treating conditions characterized by smooth muscle hyperreactivity and neurogenic inflammation, such as irritable bowel syndrome (IBS) and asthma.

The binding of NKA to the G-protein coupled NK-2 receptor typically initiates a cascade of intracellular events. This includes the activation of phospholipase C (PLC), leading to the generation of inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling culminates in smooth muscle contraction. This compound competitively binds to the NK-2 receptor, preventing NKA from initiating this signaling cascade.

Tachykinin NK-2 Receptor Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NKA Neurokinin A (NKA) NK2R Tachykinin NK-2 Receptor NKA->NK2R Binds G_protein G-protein NK2R->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Contraction Smooth Muscle Contraction Ca_release->Contraction PKC->Contraction Men10376 This compound Men10376->NK2R Blocks

Figure 1: Simplified signaling pathway of the tachykinin NK-2 receptor and the inhibitory action of this compound.

Comparative Efficacy Data

The efficacy of this compound has been evaluated in various animal models, primarily focusing on its antagonist activity at the NK-2 receptor in smooth muscle preparations. This section provides a comparative summary of its potency against other notable NK-2 receptor antagonists.

In Vitro Antagonist Potency

The antagonist potency is often expressed as a pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates greater potency.

AntagonistAnimal SpeciesTissuepA2 ValueReference
This compound RabbitPulmonary Artery8.08[1]
This compound Guinea PigIleum (NK-1 receptor)5.66[1]
SR 48968 (Saredutant) RabbitPulmonary Artery8.3 - 9.6[2]
SR 48968 (Saredutant) RabbitBronchusPotent[2]
SR 48968 (Saredutant) HamsterTracheaPotent[2]
SR 48968 (Saredutant) RatVas DeferensPotent[2]

Note: Direct comparative studies of all compounds in the same tissue under identical conditions are limited. The data presented is compiled from individual studies and should be interpreted with this in mind.

In Vivo Efficacy

In vivo studies have demonstrated the ability of this compound and other NK-2 antagonists to inhibit smooth muscle contractions in various organs.

AntagonistAnimal SpeciesModelEffectDosageReference
This compound RatNK-2 agonist-induced bladder motilityAntagonizes increase in motility1 and 3 µmol/kg[1]
SR 48968 (Saredutant) RatNK-2 agonist-induced bladder contractionBlocked contraction0.1 µmol/kg i.v.[2]
SR 48968 (Saredutant) RatColonic motility (in response to NK-2 agonist)Reduced the effect1 µmol/kg i.v.[3]
Nepadutant (MEN 11420) RatColonic motility (in response to NK-2 agonist)Reduced the effect0.01-1 µmol/kg i.v.[3]
Nepadutant (MEN 11420) DogNKA-stimulated gastrointestinal motilitySuppressed stimulant effects0.1 µmol/kg[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for assessing the efficacy of NK-2 receptor antagonists.

In Vitro Assessment of Antagonist Potency (Isolated Guinea Pig Ileum)

This protocol outlines a standard procedure for determining the pA2 value of an antagonist on isolated smooth muscle tissue.

In Vitro Experimental Workflow Start Start Tissue_Prep Isolate Guinea Pig Ileum and mount in organ bath Start->Tissue_Prep Equilibration Equilibrate tissue in Krebs solution (37°C, gassed with 95% O₂/5% CO₂) Tissue_Prep->Equilibration Agonist_CRC Generate cumulative concentration-response curve (CRC) for NK-2 agonist (e.g., NKA) Equilibration->Agonist_CRC Washout Washout and re-equilibrate Agonist_CRC->Washout Antagonist_Inc Incubate tissue with a fixed concentration of this compound Washout->Antagonist_Inc Agonist_CRC_Ant Generate a second agonist CRC in the presence of the antagonist Antagonist_Inc->Agonist_CRC_Ant Repeat Repeat with different antagonist concentrations Agonist_CRC_Ant->Repeat Repeat->Washout Yes Analysis Calculate dose ratios and construct a Schild plot to determine pA2 Repeat->Analysis No End End Analysis->End

Figure 2: General experimental workflow for in vitro assessment of antagonist potency.

Detailed Steps:

  • Tissue Preparation: A segment of the guinea pig ileum is isolated and mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with a mixture of 95% O2 and 5% CO2.

  • Equilibration: The tissue is allowed to equilibrate under a resting tension for a specified period.

  • Agonist Concentration-Response Curve (CRC): A cumulative CRC is generated by adding increasing concentrations of an NK-2 receptor agonist (e.g., neurokinin A) to the organ bath and recording the resulting muscle contractions.

  • Antagonist Incubation: After washing out the agonist and allowing the tissue to return to baseline, a specific concentration of this compound is added to the bath and incubated for a predetermined time.

  • Second Agonist CRC: In the presence of the antagonist, a second agonist CRC is generated.

  • Data Analysis: The dose ratio (the ratio of the agonist concentration required to produce the same response in the presence and absence of the antagonist) is calculated. This procedure is repeated with several concentrations of the antagonist to construct a Schild plot, from which the pA2 value is determined.

In Vivo Assessment of Colonic Motility in Rats

This protocol describes a method for evaluating the effect of NK-2 receptor antagonists on colonic motility in anesthetized rats.

Procedure:

  • Animal Preparation: Male Wistar rats are anesthetized. A small balloon-catheter is inserted into the distal colon to monitor intracolonic pressure changes, which reflect motility.

  • Baseline Recording: Basal colonic motility is recorded for a period to establish a stable baseline.

  • Drug Administration: this compound or a comparator compound is administered intravenously.

  • Stimulation: Colonic motility can be stimulated by either mechanical distension of the balloon or intracolonic administration of an irritant (e.g., acetic acid) or an NK-2 agonist.

  • Data Acquisition and Analysis: Intracolonic pressure is continuously recorded. The effect of the antagonist is quantified by measuring the change in the frequency and amplitude of colonic contractions in response to the stimulus, compared to a vehicle-treated control group.

Conclusion

This compound is a potent and selective tachykinin NK-2 receptor antagonist with demonstrated efficacy in various animal models. The available data suggests that its potency is comparable to other well-characterized NK-2 antagonists like SR 48968. However, a comprehensive head-to-head comparison across multiple species and in various disease models is still needed to fully elucidate its therapeutic potential relative to other compounds in this class. The experimental protocols provided herein offer a framework for conducting such comparative studies, which will be crucial for advancing the development of novel therapies targeting the tachykinin system.

References

Reproducibility of Men 10376 TFA Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reported effects of Men 10376 TFA, a selective tachykinin neurokinin-2 (NK-2) receptor antagonist, across various studies. The data presented here is intended to offer an objective overview of its pharmacological activity and to facilitate the assessment of its reproducibility in experimental settings.

Quantitative Data Summary

The following tables summarize the key quantitative parameters reported for Men 10376 and other relevant NK-2 receptor antagonists.

Table 1: In Vitro Receptor Binding and Functional Antagonist Activity of Men 10376

ParameterValueSpecies/TissueReference
Ki (NK-2 Receptor)4.4 µMRat small intestine[1]
pA2 (NK-2 Receptor)8.08Endothelium-deprived rabbit pulmonary artery[1]
pA2 (NK-1 Receptor)5.66Guinea-pig ileum[1]
Ki (NK-1 & NK-3 Receptors)>10 µMNot specified[1]

Table 2: In Vivo Effects of Men 10376

EffectDosageAnimal ModelExperimental DetailReference
Antagonism of NK-2 agonist-induced bladder motility1 and 3 µmol/kg (i.v.)RatAnesthetized rats[1]
Reduction of noncholinergic bronchoconstriction1-3 µmol/kg (i.v.)Guinea pigVagal nerve stimulation
Reduction of micturition contraction amplitude in cystitis1-3 µmol/kg (i.v.)RatXylene-induced cystitis

Table 3: Comparative Activity of Other Tachykinin NK-2 Receptor Antagonists

CompoundReported EffectSpecies/TissueReference
Nepadutant (MEN 11420)Inhibited NKA-stimulated intestinal motilityHuman[2]
AVE5883Shifted the dose-response to NKA in asthmatic patientsHuman[3]

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducibility. Below are protocols derived from the available literature.

In Vivo Assessment of Bladder Motility in Rats
  • Animal Model: Male Wistar rats.

  • Anesthesia: Urethane (1.2 g/kg, i.p.).

  • Surgical Preparation: A catheter is inserted into the urinary bladder through the urethra for pressure recording. A catheter is also inserted into the jugular vein for drug administration.

  • Experimental Procedure:

    • The bladder is filled with saline to induce rhythmic contractions.

    • A selective NK-2 receptor agonist (e.g., [β-Ala8]-Neurokinin A (4-10)) is administered intravenously to increase bladder motility.

    • This compound (1 and 3 µmol/kg) is administered intravenously prior to the NK-2 agonist to assess its antagonistic effect.

    • Bladder pressure changes are recorded and analyzed.

Assessment of Bronchoconstriction in Guinea Pigs
  • Animal Model: Male Dunkin-Hartley guinea pigs.

  • Anesthesia: Pentobarbital sodium (50 mg/kg, i.p.).

  • Surgical Preparation: The animals are tracheostomized and artificially ventilated. A catheter is inserted into the jugular vein for drug administration. The vagus nerves are dissected and placed on electrodes for stimulation.

  • Experimental Procedure:

    • Bronchoconstriction is induced by electrical stimulation of the vagus nerves.

    • This compound (1-3 µmol/kg) is administered intravenously.

    • The effect of this compound on the non-cholinergic component of the bronchoconstrictor response is measured.

Signaling Pathways and Experimental Workflows

Visual representations of the underlying mechanisms and experimental designs are provided below.

NK2_Receptor_Signaling_Pathway cluster_cell Cell Membrane NKA Neurokinin A (NKA) NK2R NK-2 Receptor NKA->NK2R binds Gq11 Gq/11 NK2R->Gq11 activates Gs Gs NK2R->Gs activates Men10376 This compound Men10376->NK2R antagonizes PLC Phospholipase C (PLC) Gq11->PLC activates AC_inhibit Adenylate Cyclase (inhibited) Gs->AC_inhibit PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C DAG->PKC Contraction Smooth Muscle Contraction Ca_release->Contraction PKC->Contraction

Tachykinin NK-2 Receptor Signaling Pathway.

Experimental_Workflow_Bladder_Motility Animal_Prep Animal Preparation (Rat, Anesthesia, Catheterization) Baseline Record Baseline Bladder Activity Animal_Prep->Baseline NK2_Agonist Administer NK-2 Agonist Baseline->NK2_Agonist Measure_Response1 Measure Increased Bladder Motility NK2_Agonist->Measure_Response1 Men10376_Admin Administer this compound Measure_Response1->Men10376_Admin NK2_Agonist2 Administer NK-2 Agonist Men10376_Admin->NK2_Agonist2 Measure_Response2 Measure Bladder Motility NK2_Agonist2->Measure_Response2 Analysis Compare Responses (with and without this compound) Measure_Response2->Analysis

In Vivo Bladder Motility Experimental Workflow.

Discussion on Reproducibility

The in vitro data from binding assays (Ki) and functional assays (pA2) in different tissues (rat small intestine, rabbit pulmonary artery, guinea-pig ileum) consistently demonstrate its higher affinity and potency for the NK-2 receptor compared to NK-1 and NK-3 receptors.[1] This selectivity is a key factor in predicting its effects.

The in vivo studies, although limited, show congruent results. The antagonism of NK-2 agonist-induced bladder contractions in rats and the reduction of non-cholinergic bronchoconstriction in guinea pigs are both consistent with the blockade of NK-2 receptors in smooth muscle tissues.

For researchers aiming to reproduce or build upon these findings, strict adherence to the detailed experimental protocols is paramount. Factors such as the choice of animal model, anesthetic regimen, and specific NK-2 agonist used can influence the outcome. The TFA (trifluoroacetic acid) salt form of Men 10376 is a common formulation for peptides and is not expected to significantly alter the biological activity of the parent compound, though careful consideration of vehicle and solubility is always recommended.

References

A Comparative Review of Clinical and Preclinical NK-2 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of clinical and preclinical neurokinin-2 (NK-2) receptor antagonists, offering a valuable resource for researchers and professionals in the field of drug development. The tachykinin NK-2 receptor, predominantly expressed in the smooth muscle of the gastrointestinal, respiratory, and urinary tracts, represents a key therapeutic target for a range of disorders, including irritable bowel syndrome (IBS) and asthma.[1] This guide summarizes key quantitative data, details experimental methodologies for antagonist evaluation, and provides visual representations of the NK-2 receptor signaling pathway and associated experimental workflows.

NK-2 Receptor Signaling Pathway

The NK-2 receptor is a G protein-coupled receptor (GPCR) that primarily signals through two distinct pathways upon binding its endogenous ligand, neurokinin A (NKA). Activation of the Gq/11 protein pathway stimulates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). Concurrently, the NK-2 receptor can couple to the Gs protein, activating adenylyl cyclase (AC) and increasing intracellular cyclic AMP (cAMP) levels.[2]

NK2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol NKA Neurokinin A (NKA) NK2R NK-2 Receptor NKA->NK2R Binds Gq Gq/11 NK2R->Gq Activates Gs Gs NK2R->Gs Activates PLC Phospholipase C (PLC) Gq->PLC Activates AC Adenylyl Cyclase (AC) Gs->AC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes ATP ATP AC->ATP Converts IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ IP3->Ca2 Mobilizes PKC Protein Kinase C (PKC) DAG->PKC Activates Response Cellular Responses (e.g., Smooth Muscle Contraction) Ca2->Response PKC->Response cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates PKA->Response

Caption: NK-2 Receptor Signaling Pathways.

Comparative Analysis of NK-2 Receptor Antagonists

The following tables provide a comparative summary of the binding affinities and functional potencies of several key clinical and preclinical NK-2 receptor antagonists.

Table 1: Clinical NK-2 Receptor Antagonists
CompoundTarget SpeciesAssay TypeCell Line/TissueRadioligandpKi / KipA2 / pKB / IC50
Saredutant (SR48968) HumanBindingCHO[¹²⁵I]NKA9.2IC50: 0.8 nM
HumanBindingIM-9[¹²⁵I]-Bolton Hunter SP-IC50: 593 nM
RatBindingAnterior Pituitary[³H]SR48968--
Nepadutant (MEN11420) HumanBindingCHO[¹²⁵I]NKA-Ki: 2.5 nM
HumanBindingCHO[³H]SR48968-Ki: 2.6 nM
RabbitFunctionalPulmonary Artery--pKB: 8.6
RatFunctionalUrinary Bladder--pKB: 9.0
Ibodutant (MEN15596) HumanBindingColon Smooth Muscle[¹²⁵I]NKA9.9-
HumanBindingCHO/hNK2R[¹²⁵I]NKA10.1-
HumanFunctionalColon Smooth Muscle--pKB: 9.1
Table 2: Preclinical NK-2 Receptor Antagonists
CompoundTarget SpeciesAssay TypeCell Line/TissueRadioligandpKi / KipA2 / pKB
GR159897 HumanBindingCHO[³H]GR1006799.5-
RatBindingColon Membranes[³H]GR10067910.0-
Guinea-pigFunctionalTrachea--pA2: 8.7
SR144190 HumanBindingVariousNeurokinin A-Potent Inhibition
VariousFunctionalVarious--pA2: 9.08 - 10.10
MEN10376 RabbitFunctionalPulmonary Artery--Active
HamsterFunctionalTrachea--Active

Key Experimental Methodologies

The characterization of NK-2 receptor antagonists relies on a suite of in vitro assays to determine their binding affinity and functional activity.

Radioligand Binding Assay

This assay quantifies the affinity of a compound for the NK-2 receptor by measuring its ability to displace a radiolabeled ligand.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane Membrane Preparation (e.g., from CHO cells expressing hNK-2R) Incubation Incubate Membrane, Radioligand, and Antagonist Membrane->Incubation Radioligand Radioligand (e.g., [¹²⁵I]NKA) Radioligand->Incubation Antagonist Test Antagonist (Varying Concentrations) Antagonist->Incubation Filtration Rapid Filtration (Separates bound from free radioligand) Incubation->Filtration Counting Scintillation Counting (Measures radioactivity) Filtration->Counting DisplacementCurve Generate Displacement Curve Counting->DisplacementCurve Ki_Calculation Calculate IC₅₀ and Ki DisplacementCurve->Ki_Calculation

Caption: Radioligand Binding Assay Workflow.

A typical protocol involves:

  • Membrane Preparation : Membranes are prepared from cells stably expressing the human NK-2 receptor (e.g., CHO cells).[3]

  • Incubation : Membranes are incubated with a fixed concentration of a radiolabeled NK-2 receptor ligand (e.g., [¹²⁵I]NKA or [³H]SR48968) and varying concentrations of the unlabeled antagonist.[3]

  • Filtration : The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

  • Quantification : The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis : The data are used to generate a displacement curve, from which the IC50 (the concentration of antagonist that inhibits 50% of specific radioligand binding) is determined. The Ki (inhibition constant) is then calculated from the IC50 value, providing a measure of the antagonist's binding affinity.

Calcium Flux Assay

This functional assay measures the ability of an antagonist to block the increase in intracellular calcium concentration induced by an NK-2 receptor agonist.

Calcium_Flux_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cells Cells Expressing NK-2R (e.g., HEK293) Dye Load with Calcium-sensitive Dye (e.g., Fluo-4 AM) Cells->Dye Antagonist Pre-incubate with Test Antagonist Dye->Antagonist Agonist Stimulate with NK-2 Agonist (e.g., NKA) Antagonist->Agonist Measurement Measure Fluorescence (e.g., using FLIPR) Agonist->Measurement ResponseCurve Generate Dose-Response Curve Measurement->ResponseCurve pA2_Calculation Calculate pA₂ or pKₑ ResponseCurve->pA2_Calculation

Caption: Calcium Flux Assay Workflow.

A common procedure includes:

  • Cell Preparation : Cells expressing the NK-2 receptor (e.g., HEK293 cells) are cultured and then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Antagonist Incubation : The cells are pre-incubated with varying concentrations of the test antagonist.

  • Agonist Stimulation : An NK-2 receptor agonist, such as Neurokinin A (NKA), is added to the cells to stimulate an increase in intracellular calcium.

  • Fluorescence Measurement : The change in fluorescence intensity, which is proportional to the intracellular calcium concentration, is measured in real-time using an instrument like a Fluorometric Imaging Plate Reader (FLIPR).

  • Data Analysis : The antagonist's potency is determined by its ability to inhibit the agonist-induced calcium response. The data are used to calculate the pA2 or pKB value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's dose-response curve.

cAMP Accumulation Assay

This functional assay assesses the antagonist's ability to block the agonist-induced production of cyclic AMP (cAMP).

cAMP_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cells Cells Expressing NK-2R Antagonist Pre-incubate with Test Antagonist Cells->Antagonist Agonist Stimulate with NK-2 Agonist (e.g., NKA) Antagonist->Agonist Lysis Cell Lysis Agonist->Lysis Detection cAMP Detection (e.g., HTRF, AlphaScreen) Lysis->Detection ResponseCurve Generate Dose-Response Curve Detection->ResponseCurve IC50_Calculation Calculate IC₅₀ ResponseCurve->IC50_Calculation

Caption: cAMP Accumulation Assay Workflow.

The general steps are:

  • Cell Preparation and Incubation : Cells expressing the NK-2 receptor are pre-incubated with the test antagonist.

  • Agonist Stimulation : An NK-2 agonist is added to stimulate adenylyl cyclase and increase intracellular cAMP levels.

  • Cell Lysis : The cells are lysed to release the intracellular cAMP.

  • cAMP Detection : The amount of cAMP is quantified using various methods, such as Homogeneous Time-Resolved Fluorescence (HTRF) or AlphaScreen assays. These assays typically involve a competitive binding format where cellular cAMP competes with a labeled cAMP analog for binding to a specific antibody.

  • Data Analysis : The antagonist's potency is determined by its ability to reduce the agonist-induced cAMP production, and an IC50 value is calculated.

Clinical and Preclinical Landscape

Several NK-2 receptor antagonists have been investigated in clinical trials, primarily for the treatment of IBS with diarrhea (IBS-D). Ibodutant, for instance, showed some efficacy in female patients with IBS-D in a phase II study.[4] However, to date, no NK-2 receptor antagonist has received regulatory approval for any indication.

In preclinical studies, NK-2 receptor antagonists have demonstrated efficacy in various animal models. For example, SR144190 has been shown to block NKA-induced bronchoconstriction in guinea pigs and possess anti-diarrheal effects in rats.[5] Similarly, GR159897 has shown anxiolytic-like activity in animal models. These preclinical findings continue to support the therapeutic potential of NK-2 receptor antagonism for a variety of conditions.

This guide serves as a foundational resource for understanding the comparative pharmacology of NK-2 receptor antagonists. The provided data and methodologies can aid researchers in the selection and evaluation of compounds for further investigation and development.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of Men 10376 TFA

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a safe laboratory environment. This document provides essential safety and logistical information for the proper disposal of Men 10376 TFA, a peptide that, like many synthetic peptides, is supplied as a trifluoroacetate (TFA) salt. Trifluoroacetic acid is a strong, corrosive acid requiring specific handling and disposal procedures to minimize environmental impact and maintain workplace safety.

Chemical Safety and Properties of Trifluoroacetate Salts

Trifluoroacetic acid (TFA) is a colorless, volatile liquid with a sharp, pungent odor.[1][2] It is a strong acid, and its salts, such as this compound, can retain some of these hazardous properties.[3] The trifluoroacetate anion can cause severe skin burns and eye damage upon contact.[3][4] Therefore, meticulous handling and the use of appropriate personal protective equipment (PPE) are mandatory.

Quantitative Data Summary

The following table summarizes key safety and property information for Trifluoroacetic Acid, the hazardous component of this compound.

PropertyValueSource
Chemical Formula C₂HF₃O₂[1]
Molar Mass 114.02 g/mol [1]
Appearance Colorless liquid[1][2]
Density 1.489 g/cm³ at 20 °C[1]
Boiling Point 72.4 °C (162.3 °F)[1]
Solubility in Water Miscible[1][2]
Acidity (pKa) 0.52[1]

Experimental Protocols: Disposal and Spill Cleanup

The following protocols provide a step-by-step guide for the safe disposal and management of waste containing this compound. These procedures are based on standard safety guidelines for handling strong acids and their salts.

Personal Protective Equipment (PPE)

Before handling this compound, ensure the following PPE is worn:

  • Gloves: Chemical-resistant gloves (e.g., nitrile, butyl rubber, or Viton) are required. For high-volume applications, heavy-duty gloves are recommended.[5]

  • Eye Protection: Safety goggles with side shields or a face shield are mandatory to protect against splashes.[6]

  • Lab Coat: A lab coat or other protective clothing should be worn to prevent skin contact.[7]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH/MSHA-approved respirator.[4][8]

Waste Disposal Protocol
  • Segregation: All waste contaminated with this compound, including unused product, solutions, and contaminated labware (e.g., pipette tips, vials), must be segregated as hazardous chemical waste.[9]

  • Container: Collect all this compound waste in a designated, compatible, and clearly labeled hazardous waste container.[5][9] The container should be made of glass or polyethylene and kept tightly closed.[1][9] Do not use metal containers.[5][10]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and "Trifluoroacetic Acid Compounds."[1]

  • Storage: Store the hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents.[8][11] The storage area should be a designated and secure location.[9]

  • Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office.[5][9] Do not pour this compound waste down the drain. [5][12]

Spill Cleanup Protocol

For Minor Spills (< 500 mL):

  • Alert Personnel: Immediately inform others in the vicinity of the spill.[1]

  • Ventilation: Ensure the area is well-ventilated. Use a chemical fume hood if the spill occurs within one.[1][8]

  • Containment: Confine the spill to a small area using an inert absorbent material such as sand, diatomaceous earth, or a commercial acid spill kit.[4][5]

  • Absorption: Carefully absorb the spilled material.[1]

  • Collection: Place the absorbed material and any contaminated cleaning supplies into a suitable, labeled container for hazardous waste.[5][8]

  • Decontamination: Clean the spill area with a neutralizing agent like a sodium bicarbonate solution, followed by a water rinse.[1]

For Major Spills (> 500 mL) or Spills with Personnel Exposure:

  • Evacuate: Immediately evacuate the area.[1]

  • Emergency Services: Call 911 or your institution's emergency response number.[1][5]

  • Medical Attention: If there has been any exposure, seek immediate medical attention.[5][7] If the chemical has come into contact with skin or eyes, flush the affected area with copious amounts of water for at least 15 minutes.[5][7] Remove any contaminated clothing.[7]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_preparation Preparation cluster_waste_generation Waste Generation & Collection cluster_spill_response Spill Response cluster_final_disposal Final Disposal start Start: Handling this compound ppe Wear Appropriate PPE start->ppe waste_gen Generate Waste ppe->waste_gen segregate Segregate as Hazardous Waste waste_gen->segregate spill Spill Occurs waste_gen->spill collect Collect in Labeled, Compatible Container segregate->collect store Store Waste in Secure Area collect->store minor_spill Minor Spill (<500ml) spill->minor_spill major_spill Major Spill (>500ml) spill->major_spill contain_absorb Contain & Absorb Spill minor_spill->contain_absorb evacuate Evacuate & Call Emergency Services major_spill->evacuate collect_spill Collect Spill Waste contain_absorb->collect_spill collect_spill->store ehs_pickup Arrange EHS Pickup store->ehs_pickup end End: Proper Disposal ehs_pickup->end

Caption: Workflow for the safe disposal of this compound.

References

Safeguarding Your Research: Essential Protocols for Handling Trifluoroacetic Acid (TFA)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, storage, and disposal of Trifluoroacetic Acid (TFA), ensuring laboratory safety and procedural excellence.

Trifluoroacetic acid (TFA) is a powerful organic acid commonly used in peptide synthesis and other laboratory applications.[1] Its corrosive nature and potential health hazards necessitate strict adherence to safety protocols to minimize risk and ensure a safe research environment.[2][3][4][5] This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to build deep trust and provide value beyond the product itself.

Immediate Safety and Hazard Information

TFA is classified as a corrosive substance that can cause severe skin burns and eye damage.[2][4] It is also harmful if inhaled and can cause irritation to the digestive and respiratory tracts.[5] Understanding the immediate risks is the first step in safe handling.

Hazard Identification and Classification
Hazard ClassCategoryHazard Statement
Substance or mixture corrosive to metals1May be corrosive to metals
Skin corrosion/irritation1ACauses severe skin burns and eye damage
Serious eye damage/eye irritation1Causes serious eye damage
Acute toxicity, inhalation4Harmful if inhaled
Specific target organ toxicity - single exposure (respiratory tract irritation)3May cause respiratory irritation
Hazardous to the aquatic environment, long-term hazard3Harmful to aquatic life with long lasting effects

Data sourced from multiple safety data sheets.

Operational Plan: From Receipt to Disposal

A systematic approach to handling TFA is crucial for laboratory safety. This section outlines the procedural, step-by-step guidance for managing TFA from the moment it enters the lab until its final disposal.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leaks.

  • Labeling: Ensure all containers are clearly labeled with the chemical name, "Trifluoroacetic Acid," and appropriate hazard warnings.[6]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as bases, metals, and oxidizing agents.[3][6] Keep containers tightly closed.[2][3][4][6]

Handling and Personal Protective Equipment (PPE)

All handling of TFA must be conducted in a certified chemical fume hood.[6] The following PPE is mandatory:

PPE CategorySpecificationRationale
Eye Protection Safety goggles with side shields or a full-face shield.[2][5]Protects against splashes and fumes that can cause severe eye damage.
Hand Protection Chemical-resistant gloves (e.g., butyl rubber, neoprene).[2][5]Prevents skin contact and chemical burns.
Body Protection A lab coat, closed-toe shoes, and long pants.Provides a barrier against accidental spills.
Respiratory Protection Use in a well-ventilated area or with a respirator if ventilation is inadequate.[3][4]Prevents inhalation of harmful vapors.
Experimental Workflow

The following diagram illustrates a typical workflow for an experiment involving TFA, emphasizing safety at each step.

experimental_workflow cluster_prep Preparation cluster_experiment Experimentation cluster_cleanup Cleanup & Disposal gather_materials Gather Materials & Reagents don_ppe Don Appropriate PPE gather_materials->don_ppe prepare_hood Prepare Chemical Fume Hood don_ppe->prepare_hood measure_tfa Measure TFA in Fume Hood prepare_hood->measure_tfa perform_reaction Perform Reaction measure_tfa->perform_reaction quench_reaction Quench Reaction (if applicable) perform_reaction->quench_reaction decontaminate_glassware Decontaminate Glassware quench_reaction->decontaminate_glassware dispose_waste Dispose of TFA Waste decontaminate_glassware->dispose_waste clean_hood Clean Fume Hood dispose_waste->clean_hood doff_ppe Doff PPE clean_hood->doff_ppe

Caption: A typical experimental workflow involving TFA, from preparation to cleanup.

Emergency Procedures: Spills and Exposures

Accidents can happen, and being prepared is critical.

Spill Response

The appropriate response to a TFA spill depends on its size and location.

Spill SizeLocationAction
Small (<50 mL) Inside a chemical fume hoodAbsorb with an inert material (e.g., vermiculite, sand), place in a sealed container for disposal.[6]
Large (>50 mL) Outside a chemical fume hoodEvacuate the lab immediately. Alert others and activate the fire alarm. Call emergency services (911).[6]
First Aid Measures

Immediate action is crucial in the event of exposure.[3][4]

Exposure RouteFirst Aid Procedure
Eyes Immediately flush with water for at least 15 minutes at an eyewash station.[3][4][6] Seek immediate medical attention.[3][4]
Skin Immediately move to a safety shower and rinse the affected area for at least 15 minutes.[6] Remove contaminated clothing.[3][4][6] Seek immediate medical attention.[3][4][5]
Inhalation Move to fresh air.[6] If breathing is difficult, administer oxygen. Seek immediate medical attention.[3][4][6]
Ingestion Do NOT induce vomiting.[3][4][6] Rinse mouth with water.[3][4][6] Seek immediate medical attention.[3][4][5][6]

The following diagram outlines the logical steps to take in an emergency.

emergency_response spill Spill Occurs assess_spill assess_spill spill->assess_spill Assess Size & Location exposure Exposure Occurs identify_route identify_route exposure->identify_route Identify Route of Exposure small_spill small_spill assess_spill->small_spill <50mL in hood large_spill large_spill assess_spill->large_spill >50mL or outside hood contain_spill contain_spill small_spill->contain_spill Contain with Absorbent evacuate_lab evacuate_lab large_spill->evacuate_lab Evacuate Lab dispose_waste_spill dispose_waste_spill contain_spill->dispose_waste_spill Dispose as Hazardous Waste call_911 call_911 evacuate_lab->call_911 Call 911 eye_exposure eye_exposure identify_route->eye_exposure Eyes skin_exposure skin_exposure identify_route->skin_exposure Skin inhalation inhalation identify_route->inhalation Inhalation ingestion ingestion identify_route->ingestion Ingestion flush_eyes flush_eyes eye_exposure->flush_eyes Flush at Eyewash Station use_shower use_shower skin_exposure->use_shower Use Safety Shower move_to_fresh_air move_to_fresh_air inhalation->move_to_fresh_air Move to Fresh Air rinse_mouth rinse_mouth ingestion->rinse_mouth Rinse Mouth seek_medical_attention seek_medical_attention flush_eyes->seek_medical_attention Seek Immediate Medical Attention use_shower->seek_medical_attention move_to_fresh_air->seek_medical_attention rinse_mouth->seek_medical_attention

Caption: Emergency response procedures for TFA spills and exposures.

Disposal Plan

Proper disposal of TFA waste is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: Collect all TFA waste in a designated, properly labeled, and sealed container.[6] The container should be made of a compatible material (e.g., glass or plastic).[6]

  • Labeling: Label the waste container with "Hazardous Waste," the full chemical name "Trifluoroacetic Acid," and any other required information.[6]

  • Storage: Store hazardous waste in a designated Satellite Accumulation Area.[6]

  • Disposal: Arrange for pickup and disposal by your institution's Environmental Health & Safety (EH&S) department.[6] Do not pour TFA down the drain.[3][4]

By adhering to these rigorous safety and handling protocols, researchers can confidently and safely utilize Trifluoroacetic Acid in their critical work, fostering a culture of safety and responsibility within the laboratory.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Men 10376 TFA
Reactant of Route 2
Men 10376 TFA

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.